1-Bromo-4-(tert-butoxy)benzene
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWQHUCUWNGYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377221 | |
| Record name | 1-Bromo-4-(tert-butoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60876-70-2 | |
| Record name | 1-Bromo-4-(tert-butoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(tert-butoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-4-(tert-butoxy)benzene: Synthesis, Reactions, and Applications in Advanced Chemical R&D
Introduction: Strategic Utility of a Protected Phenolic Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is paramount to achieving complex molecular architectures. 1-Bromo-4-(tert-butoxy)benzene, a crystalline solid at room temperature, represents a quintessential example of a strategically valuable building block. Its structure combines a reactive aryl bromide handle, ideal for cross-coupling reactions, with a sterically hindered tert-butyl ether, which serves as a robust protecting group for the phenolic oxygen. This dual functionality allows for the selective modification of the aromatic ring without interference from a reactive hydroxyl group, which can be unmasked in a later synthetic step under specific acidic conditions. This guide provides an in-depth examination of its synthesis, characterization, key synthetic applications, and safe handling, tailored for researchers, chemists, and drug development professionals who rely on high-fidelity synthetic intermediates.
Core Identifiers and Physicochemical Properties
For any laboratory reagent, precise identification and understanding its physical properties are the foundation of reproducible science. The data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 60876-70-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrO | [1][2] |
| Molecular Weight | 229.11 g/mol | [1][4] |
| Appearance | White to pale yellow crystalline powder or low melting solid | [2] |
| Melting Point | 32-37 °C | [1][2] |
| Boiling Point | 63-65 °C at 0.4 mmHg | [1] |
| Density | ~1.278 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. | [1][5] |
| InChI Key | QIWQHUCUWNGYDZ-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol: Acid-Catalyzed Etherification of 4-Bromophenol
The most common and efficient synthesis of this compound involves the electrophilic addition of isobutylene to 4-bromophenol under acidic catalysis. The tert-butyl cation, generated in situ from isobutylene and a strong acid, is a bulky electrophile that readily alkylates the phenolic oxygen. The low reaction temperatures are critical to suppress potential Friedel-Crafts alkylation of the aromatic ring.
Experimental Workflow: Synthesis
References
- 1. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Bromo-4-(tert-butoxy)benzene molecular weight
An In-Depth Technical Guide to 1-Bromo-4-(tert-butoxy)benzene: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic organic compound that serves as a pivotal intermediate in advanced chemical synthesis. Characterized by a benzene ring functionalized with both a bromine atom and a tert-butoxy group, this molecule offers a unique combination of reactivity and steric hindrance, making it a valuable building block for researchers in medicinal chemistry, materials science, and drug development. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the bulky tert-butyl ether acts as a stable, lipophilic protecting group for the phenolic oxygen, which can be cleaved under specific acidic conditions if required.
This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, providing a validated synthesis protocol, exploring its core applications, and outlining essential safety and handling procedures. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Section 1: Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. This compound is a solid at room temperature with a relatively low melting point.
Key Physicochemical Data
The essential properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 229.11 g/mol | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrO | [1][3][4] |
| CAS Number | 60876-70-2 | [1][3][4] |
| Appearance | Colourless crystalline powder or low melting solid | [4][5] |
| Melting Point | 32-33 °C | [4] |
| Boiling Point | 63-65 °C @ 0.4 mmHg | [4] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [4] |
| Water Solubility | Not miscible or difficult to mix | [4] |
| IUPAC Name | 1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | [3] |
| Common Synonyms | 4-tert-Butoxybromobenzene, p-Bromophenyl tert-butyl ether | [3][4] |
Chemical Structure
The structure features a para-substituted benzene ring, which influences its reactivity in electrophilic aromatic substitution and its utility in metal-catalyzed cross-coupling reactions. The bulky tert-butoxy group sterically hinders the ortho positions, often directing reactions to the positions meta to it or enabling selective reactions at the bromine-substituted carbon.
Section 2: Synthesis and Purification Protocol
The most common and efficient synthesis of this compound involves the acid-catalyzed etherification of 4-bromophenol with isobutylene. This method is advantageous due to the availability of starting materials and the relatively straightforward procedure.
Experimental Protocol: Synthesis from 4-Bromophenol
This protocol is based on established methodologies for tert-butyl ether formation.[2]
Materials:
-
4-Bromophenol (1.0 eq)
-
Isobutylene (liquid, condensed, ~4.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoromethanesulfonic acid (TfOH, catalytic amount, ~0.02 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, dissolve 4-bromophenol in dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This step is critical to safely condense the gaseous isobutylene into the reaction mixture.
-
Addition of Isobutylene: Carefully add condensed isobutylene to the cooled solution.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid to the reaction mixture. TfOH is a potent acid catalyst that protonates isobutylene, forming a stable tert-butyl cation which then undergoes electrophilic attack by the phenolic oxygen.
-
Reaction Progression: Seal the vessel and allow the reaction to slowly warm to room temperature. Let it stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, carefully vent the vessel in a fume hood to release any excess pressure from isobutylene.
-
Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Section 3: Core Applications in Research and Development
The utility of this compound stems from its dual functionality, making it a strategic precursor in multi-step syntheses.
Building Block in Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating powerful bond-forming reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. In these reactions, this compound serves as the electrophilic aryl partner. The tert-butoxy group is generally stable under these reaction conditions, allowing for the selective formation of a new carbon-carbon or carbon-nitrogen bond at the 4-position of the benzene ring. This strategy is widely employed in the pharmaceutical industry to construct the core scaffolds of many drug candidates.[6]
Precursor for Bioactive Molecules
A notable application is in the stereoselective synthesis of β-Methoxytyrosine, which is a non-proteinogenic amino acid and a key component of the cytotoxic marine natural product, callipeltin A.[4][5] In this context, the this compound scaffold is elaborated through a series of reactions to build the complex amino acid side chain, demonstrating its value in natural product synthesis.
Intermediate in Agrochemicals and Materials Science
Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry for creating new herbicides and pesticides.[7][8] The lipophilicity imparted by the tert-butoxy group can enhance the bioavailability and transport of the final active ingredient. Furthermore, the introduction of substituted phenyl ethers is a common strategy in materials science to develop liquid crystals, polymers, and other functional materials.
Section 4: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
Hazard Identification and GHS Classification
| Hazard | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
Data sourced from multiple safety data sheets.[3][9][10]
Hazard Statements:
Precautionary Measures:
-
Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[9]
-
Response:
-
Storage: Keep container tightly sealed in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[4]
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a precursor in powerful synthetic reactions like palladium-catalyzed cross-coupling, solidify its importance in the toolkit of the modern synthetic chemist. Its successful application in the synthesis of complex natural products and its potential for creating novel pharmaceuticals and materials underscore its continued relevance in both academic and industrial research. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling.
References
- 1. This compound (60876-70-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BROMO-4-TERT-BUTOXYBENZENE | 60876-70-2 [chemicalbook.com]
- 5. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. pragnagroup.wordpress.com [pragnagroup.wordpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
In-depth Technical Guide: 1-Bromo-4-(tert-butoxy)benzene
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-4-(tert-butoxy)benzene (CAS No. 60876-70-2). Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's structural characterization, its utility as a synthetic building block, and essential safety and handling protocols. The tert-butoxy group serves as a versatile protecting group for the phenolic oxygen, enabling a wide range of synthetic transformations at the bromine-substituted position, particularly in palladium-catalyzed cross-coupling reactions. This guide synthesizes data from established chemical suppliers and spectral databases, offering practical insights and detailed experimental procedures to empower its effective application in research and development.
Chemical Identity and Physical Properties
This compound is a para-substituted aromatic compound featuring a bromine atom and a tert-butoxy group. At ambient temperature, it typically presents as a white to pale yellow crystalline powder or a low-melting solid.[1][2] The bulky tert-butyl group sterically hinders the ether linkage, contributing to its relative stability under various reaction conditions, yet allowing for deprotection under acidic conditions to reveal the phenol.
Core Physical Data
The fundamental physical properties of this compound are summarized in the table below. These values are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 60876-70-2 | [1][3] |
| Molecular Formula | C₁₀H₁₃BrO | [1][3] |
| Molecular Weight | 229.11 g/mol | [3][4] |
| Appearance | White to pale yellow crystalline powder or low-melting solid | [1][2] |
| Melting Point | 32-37 °C | [1] |
| Boiling Point | 63-65 °C @ 0.4 mmHg | [4] |
| Density (Predicted) | ~1.278 g/cm³ | [4] |
| Refractive Index | ~1.528 | [4] |
| Solubility | Not miscible or difficult to mix in water. Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate). | [4] |
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound. The following sections detail the expected spectral features, which serve as a benchmark for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The spectra are characterized by the distinct signals of the tert-butyl group and the para-substituted aromatic ring.
-
¹H NMR (Proton NMR): The spectrum is simple and highly informative.
-
A sharp, intense singlet appears around δ 1.3 ppm , integrating to 9 protons. This signal is characteristic of the nine equivalent protons of the tert-butyl group.
-
The aromatic region displays a classic AA'BB' splitting pattern typical of 1,4-disubstituted benzene rings. Two doublets are expected:
-
A doublet around δ 6.8-6.9 ppm (2H), corresponding to the aromatic protons ortho to the electron-donating tert-butoxy group.
-
A doublet around δ 7.3-7.4 ppm (2H), corresponding to the aromatic protons ortho to the electron-withdrawing bromine atom.
-
-
-
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will show six distinct signals, confirming the molecular symmetry.[3]
-
δ ~31.5 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
δ ~78.5 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~115.0 ppm: The carbon atom (C1) attached to the bromine. The "heavy atom effect" of bromine results in an upfield shift compared to what electronegativity alone would predict.[5]
-
δ ~121.5 ppm: The two equivalent aromatic carbons (C2, C6) ortho to the tert-butoxy group.
-
δ ~132.5 ppm: The two equivalent aromatic carbons (C3, C5) ortho to the bromine atom.
-
δ ~154.0 ppm: The aromatic carbon (C4) attached to the oxygen of the tert-butoxy group.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.[3]
-
~2980-2870 cm⁻¹: C-H stretching vibrations from the aliphatic tert-butyl group.
-
~1590-1480 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~1240 cm⁻¹: A strong C-O stretching band for the aryl ether linkage.
-
~825 cm⁻¹: A strong C-H out-of-plane bending vibration, indicative of 1,4-disubstitution on a benzene ring.
Synthetic Applications in Drug Discovery and Development
This compound is a valuable intermediate in organic synthesis. The bromine atom serves as a handle for introducing molecular complexity via cross-coupling reactions, while the tert-butoxy group acts as a robust protecting group for the phenol, which can be unveiled later in a synthetic sequence.
Role in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making this compound an excellent substrate for reactions that form new carbon-carbon or carbon-nitrogen bonds.[6]
-
Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[7] This is a cornerstone reaction for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.
-
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[8] It is one of the most powerful methods for synthesizing aryl amines, which are key components in a vast number of bioactive molecules.
The workflow for these coupling reactions is conceptually similar, as depicted in the following diagram.
Caption: Generalized Workflow for Pd-Catalyzed Cross-Coupling.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions and scale.
Synthesis of this compound
This procedure is adapted from a known method for the acid-catalyzed etherification of a phenol.[9]
Objective: To synthesize this compound from 4-bromophenol and isobutylene.
Materials:
-
4-Bromophenol (10.0 g, 57.8 mmol)
-
Isobutylene (condensed, ~40 mL)
-
Dichloromethane (CH₂Cl₂, 50 mL)
-
Trifluoromethanesulfonic acid (TfOH, 0.35 mL, 4 mmol)
-
Triethylamine (TEA, 0.5 mL)
-
Silica gel for chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flask equipped with a magnetic stirrer and a cold finger condenser, dissolve 4-bromophenol in dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully condense isobutylene gas into the flask.
-
Slowly add trifluoromethanesulfonic acid to the cold reaction mixture.
-
Maintain the reaction at -78 °C and stir for 4 hours.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by adding triethylamine.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting with 1% ethyl acetate) to yield the pure product.
Representative Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki coupling of an aryl bromide, which can be adapted for this compound.[10]
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL), Ethanol (2 mL), Water (2 mL) - degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid all personal contact.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.
-
Spill & Disposal: In case of a spill, contain the material using an inert absorbent (e.g., sand or vermiculite) and place it in a labeled container for chemical waste disposal.[13] Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a synthetically versatile building block with well-defined physical and spectroscopic properties. Its utility, particularly as a substrate in modern cross-coupling chemistry, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The tert-butoxy group provides a stable protecting group for the phenol, which can be readily removed when desired, further enhancing its synthetic potential. By understanding its properties and adhering to safe handling practices as outlined in this guide, scientists can effectively leverage this compound to construct complex molecular architectures for a wide range of applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 3. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Solubility Landscape of 1-Bromo-4-(tert-butoxy)benzene: A Technical Guide for Researchers
In the landscape of pharmaceutical and materials science research, a profound understanding of a compound's solubility is paramount to its successful application. This guide provides an in-depth technical exploration of the solubility characteristics of 1-Bromo-4-(tert-butoxy)benzene, a key intermediate in organic synthesis. We will delve into the theoretical underpinnings of its solubility, present available data, and provide a practical, field-tested protocol for determining its solubility profile. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile compound.
Understanding the Molecule: Physicochemical Properties of this compound
Before we can predict or understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties.
Molecular Structure:
Caption: Molecular structure of this compound.
This compound possesses a substituted benzene ring, making it an aromatic compound. The key functional groups influencing its solubility are the bromine atom and the tert-butoxy group (-O-C(CH₃)₃).
-
Bromine Atom: The bromine atom is electronegative, introducing a degree of polarity to the C-Br bond. However, its overall contribution to the molecule's polarity is moderate.
-
tert-Butoxy Group: This bulky, non-polar alkyl group is a significant feature. The ether linkage (-O-) introduces some polarity, but the large tert-butyl component dominates, imparting a significant non-polar character to this end of the molecule. This group also acts as a hydrogen bond acceptor due to the lone pairs on the oxygen atom, although it lacks hydrogen bond donating capabilities.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | --INVALID-LINK-- |
| Molecular Weight | 229.11 g/mol | --INVALID-LINK-- |
| Melting Point | 32-37 °C | --INVALID-LINK-- |
| Boiling Point | 63-65 °C at 0.4 mmHg | --INVALID-LINK-- |
| Appearance | White to pale yellow crystalline powder or low melting solid | --INVALID-LINK-- |
| Water Solubility | Insoluble / Not miscible | --INVALID-LINK--, --INVALID-LINK-- |
The Principle of "Like Dissolves Like": A Predictive Framework
The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The adage "like dissolves like" serves as a fundamental predictive tool. This principle suggests that substances with similar polarities are more likely to be soluble in one another.
We can categorize solvents based on their polarity, which is often quantified by the dielectric constant (ε). A higher dielectric constant generally indicates a more polar solvent.[1]
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have large dielectric constants and can act as hydrogen bond donors.
-
Polar Aprotic Solvents: These solvents (e.g., acetone, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)) have large dielectric constants but lack hydrogen bond donating capabilities.
-
Non-polar Solvents: These solvents (e.g., toluene, hexane, chloroform) have low dielectric constants.
Given the predominantly non-polar nature of this compound due to the large tert-butyl group and the benzene ring, it is anticipated to exhibit higher solubility in non-polar and moderately polar aprotic solvents. The presence of the ether oxygen allows for some interaction with polar solvents, but the bulky tert-butyl group can sterically hinder these interactions. The tert-butoxy group is known to enhance solubility in nonpolar solvents.
Solubility Profile of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Sparingly Soluble to Soluble | The polar hydroxyl group of methanol can interact with the ether oxygen of the solute. However, the non-polar character of the bulk of the solute molecule limits high solubility. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, but the slightly larger alkyl chain of ethanol makes it a better solvent for the non-polar portion of the solute. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to interact with the polar ether linkage, and its ketone structure is compatible with the overall structure of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Very Soluble | As an ether, THF has a similar chemical nature to the tert-butoxy group, promoting strong intermolecular interactions based on the "like dissolves like" principle. |
| Toluene | Non-polar (Aromatic) | Very Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of the solute through π-π stacking, and its non-polar nature is compatible with the tert-butyl group. |
| Hexane | Non-polar (Aliphatic) | Soluble | The non-polar aliphatic nature of hexane is well-suited to dissolve the non-polar tert-butyl group and the benzene ring. |
| Chloroform | Non-polar | Soluble | Chloroform is a good solvent for many organic compounds and is expected to readily dissolve this compound. |
| Ethyl Acetate | Moderately Polar Aprotic (Ester) | Soluble | The ester functionality and the overall moderate polarity of ethyl acetate make it a suitable solvent. |
Experimental Protocol for Determining Qualitative Solubility
To validate the predicted solubility and to provide a practical workflow for researchers, the following robust, step-by-step protocol for determining the qualitative solubility of this compound is provided. This method is designed to be a self-validating system, ensuring reliable and reproducible results.
Objective: To determine if this compound is "soluble," "sparingly soluble," or "insoluble" in a range of organic solvents at ambient temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF, toluene, hexane, chloroform, ethyl acetate)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Graduated pipettes or micropipettes
-
Safety glasses, lab coat, and appropriate gloves
Experimental Workflow:
Caption: Workflow for qualitative solubility determination.
Step-by-Step Methodology:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Aliquoting the Solute: Carefully weigh approximately 25 mg of this compound and place it into each labeled test tube. The consistency of the amount of solute is key for comparative results.
-
Initial Solvent Addition: To each test tube, add 0.5 mL of the corresponding solvent.
-
Mixing: Securely cap each test tube and vortex the mixture vigorously for 30 seconds. This ensures adequate mixing and provides sufficient energy to overcome the activation energy of dissolution.
-
Initial Observation: After vortexing, allow the mixture to stand for 1 minute. Visually inspect the solution against a well-lit background.
-
If the solid has completely dissolved, resulting in a clear solution, record the solubility as "Soluble" .
-
If the solid has not dissolved at all, or only a negligible amount has, record the solubility as "Insoluble" .
-
If some of the solid has dissolved, but the solution is cloudy or a significant amount of solid remains, proceed to the next step.
-
-
Second Solvent Addition (for partially dissolved samples): To the test tubes where the solute was partially dissolved, add an additional 0.5 mL of the same solvent (for a total of 1.0 mL).
-
Second Mixing: Vortex the mixture again for 30 seconds.
-
Final Observation: Allow the mixture to stand for 1 minute and visually inspect.
-
If the solid is now completely dissolved, record the solubility as "Sparingly Soluble" .
-
If the solid still remains, record the solubility as "Insoluble" .
-
-
Data Recording: Tabulate all observations in a laboratory notebook for easy comparison and future reference.
Causality and Self-Validation:
-
Standardized Solute and Solvent Volumes: Using a consistent starting ratio of solute to solvent allows for a standardized comparison across different solvents.
-
Vigorous Mixing: Vortexing ensures that the entire surface area of the solute is exposed to the solvent, preventing false "insoluble" results due to poor mixing.
-
Two-Step Solvent Addition: This tiered approach allows for a more nuanced classification of solubility, distinguishing between compounds that dissolve readily and those that require a larger volume of solvent.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the solubility of this compound, grounded in the principles of molecular structure and intermolecular forces. The provided experimental protocol offers a reliable method for researchers to determine its qualitative solubility in a variety of organic solvents.
For future work, the determination of quantitative solubility data (e.g., in mg/mL or mol/L) at various temperatures would be of significant value to the scientific community. Techniques such as gravimetric analysis, UV-Vis spectroscopy, or HPLC could be employed for such quantitative measurements. A deeper understanding of the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution, would further enhance our predictive capabilities.
By understanding and methodically characterizing the solubility of key synthetic intermediates like this compound, we can accelerate the pace of innovation in drug discovery and materials science.
References
An In-Depth Technical Guide to the Spectral Characterization of 1-Bromo-4-(tert-butoxy)benzene
Introduction
In the landscape of pharmaceutical and materials science research, the precise identification and characterization of chemical intermediates are paramount. 1-Bromo-4-(tert-butoxy)benzene (CAS No. 60876-70-2) is a key aromatic building block, valued for its utility in cross-coupling reactions and as a precursor in the synthesis of more complex molecules.[1] Its molecular structure, featuring a brominated benzene ring and a sterically hindering tert-butoxy group, provides a unique combination of reactivity and stability.
This guide offers an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and assess the purity of this compound. As a self-validating system, the convergence of these distinct analytical techniques provides a high-confidence structural elucidation, essential for regulatory compliance and reproducible scientific outcomes.
Molecular Structure and Predicted Spectral Features
Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict its spectral behavior.
-
Structure:
-
A para-disubstituted benzene ring.
-
One substituent is a bromine atom, an electron-withdrawing group.
-
The other is a tert-butoxy group (-O-C(CH₃)₃), an electron-donating group.
-
-
Symmetry: The para-substitution pattern imparts a high degree of symmetry (a C₂ axis), which simplifies the NMR spectra.[2]
-
Predictions:
-
¹H NMR: We expect to see a distinct signal for the nine equivalent protons of the tert-butyl group (a singlet) and two signals for the aromatic protons, which should appear as a characteristic A₂B₂ doublet pattern.[3]
-
¹³C NMR: Due to symmetry, we anticipate only four signals for the aromatic carbons and two signals for the tert-butoxy group carbons.
-
IR Spectroscopy: Key absorbances should include aromatic C-H and C=C stretches, a strong C-O ether stretch, and a C-Br stretch in the fingerprint region.[4][5]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures accuracy and reproducibility.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet (d) | 2H | Aromatic H (Ha) |
| ~6.90 | Doublet (d) | 2H | Aromatic H (Hb) |
| 1.32 | Singlet (s) | 9H | -C(CH ₃)₃ |
Interpretation:
The ¹H NMR spectrum displays the classic pattern of a 1,4-disubstituted (para) benzene ring.
-
Aromatic Region (6.5-8.0 ppm): The presence of two doublets confirms the para-substitution.[7]
-
The downfield doublet at ~7.35 ppm is assigned to the two protons (Ha) ortho to the electron-withdrawing bromine atom. Bromine's inductive effect deshields these protons, shifting them to a higher chemical shift.[8]
-
The upfield doublet at ~6.90 ppm corresponds to the two protons (Hb) ortho to the electron-donating tert-butoxy group. The oxygen atom's lone pairs donate electron density into the ring via resonance, shielding these protons and shifting them upfield.
-
-
Aliphatic Region (0.5-2.0 ppm):
-
A strong singlet at 1.32 ppm integrating to nine protons is the unmistakable signature of the tert-butyl group. The nine protons are chemically equivalent due to free rotation around the C-C bonds, and with no adjacent protons, the signal is a singlet.
-
Caption: ¹H environments in this compound.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | C-O (Aromatic Quaternary) |
| ~132.5 | C-H (Aromatic, ortho to Br) |
| ~122.0 | C-H (Aromatic, ortho to O) |
| ~114.5 | C-Br (Aromatic Quaternary) |
| ~78.5 | -O-C (CH₃)₃ (Aliphatic Quaternary) |
| ~28.8 | -O-C(C H₃)₃ (Aliphatic Primary) |
Interpretation:
As predicted by the molecule's symmetry, six distinct carbon signals are observed.
-
Aromatic Region (110-160 ppm): Four signals appear in this region.[2]
-
The most downfield aromatic signal (~154.0 ppm ) is assigned to the quaternary carbon bonded to the highly electronegative oxygen atom.
-
The signal at ~132.5 ppm corresponds to the two equivalent aromatic C-H carbons ortho to the bromine.
-
The signal at ~122.0 ppm is assigned to the two equivalent aromatic C-H carbons ortho to the tert-butoxy group.
-
The most upfield aromatic signal (~114.5 ppm ) is the quaternary carbon bearing the bromine atom.
-
-
Aliphatic Region (0-80 ppm):
-
The quaternary carbon of the tert-butyl group, bonded to oxygen, appears at ~78.5 ppm .[9]
-
The signal at ~28.8 ppm represents the three equivalent methyl carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Experimental Protocol: FT-IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity, requiring no sample preparation.[10]
-
Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Analysis: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
Table 3: Key IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (tert-butyl) |
| 1585, 1485 | C=C Stretch (in-ring) | Aromatic |
| ~1240 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |
| ~1040 | C-O Stretch (symmetric) | Aryl-Alkyl Ether |
| ~825 | C-H Out-of-Plane Bend ("oop") | 1,4-Disubstituted Benzene |
| 650-550 | C-Br Stretch | Aryl Halide |
Data synthesized from established ranges.[11][12]
Interpretation:
-
C-H Stretching: The spectrum shows distinct C-H stretching vibrations for the aromatic protons (just above 3000 cm⁻¹) and the aliphatic tert-butyl protons (just below 3000 cm⁻¹).[7]
-
Aromatic Ring: The characteristic C=C in-ring stretching vibrations around 1585 and 1485 cm⁻¹ confirm the presence of the benzene ring. The strong C-H "oop" band around 825 cm⁻¹ is highly diagnostic for 1,4-disubstitution.
-
Ether Linkage: Aryl alkyl ethers typically show two strong C-O stretching bands. The asymmetric stretch appears around 1240 cm⁻¹ and the symmetric stretch around 1040 cm⁻¹ .[4] These are prominent features in the spectrum.
-
Carbon-Halogen Bond: The C-Br stretching vibration is expected in the low-frequency fingerprint region (below 650 cm⁻¹), which can sometimes be difficult to assign definitively but its presence is consistent with the structure.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation (M⁺•).
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Caption: A generalized workflow for spectroscopic analysis.
Analysis of the Mass Spectrum
Table 4: Major Ions in the EI Mass Spectrum of this compound
| m/z Value | Ion Identity | Interpretation |
| 228/230 | [C₁₀H₁₃BrO]⁺• | Molecular Ion (M⁺•) . The 1:1 ratio confirms the presence of one Br atom. |
| 213/215 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 172/174 | [M - C₄H₈]⁺• | Loss of isobutylene via McLafferty-type rearrangement. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a very stable and common fragment. |
Data interpretation based on common fragmentation principles.[13]
Interpretation:
-
Molecular Ion: The most critical feature is the pair of peaks for the molecular ion at m/z 228 and 230 . These peaks arise from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[6] This doublet is definitive proof of a monobrominated compound. The nominal molecular weight is 229.11 g/mol .[10]
-
Key Fragmentation Pathways:
-
Loss of a Methyl Group (m/z 213/215): A common initial fragmentation step for tert-butyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a more stable secondary carbocation.
-
Loss of Isobutylene (m/z 172/174): The tert-butoxy group can undergo rearrangement to eliminate a neutral molecule of isobutylene (C₄H₈, 56 Da), resulting in the radical cation of 4-bromophenol. This is a very common pathway for tert-butyl ethers.
-
tert-Butyl Cation (m/z 57): Cleavage of the ether C-O bond can generate the highly stable tert-butyl cation ([C(CH₃)₃]⁺). This is often the base peak (most intense peak) in the spectrum of compounds containing this moiety.
-
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. The ¹H NMR confirms the para-substitution pattern and the presence of the tert-butyl group. The ¹³C NMR validates the carbon skeleton and the molecule's symmetry. FT-IR spectroscopy identifies all key functional groups, including the diagnostic aryl-alkyl ether and aryl halide moieties. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. This comprehensive spectral dataset serves as a definitive fingerprint for the identity and purity assessment of this important chemical intermediate in research and development settings.
References
- 1. 60876-70-2(1-Bromo-4-tert-butoxybenzene) | Kuujia.com [kuujia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. IR spectrum: Ethers [quimicaorganica.org]
- 5. quora.com [quora.com]
- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
Infrared spectroscopy of 1-Bromo-4-(tert-butoxy)benzene
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-4-(tert-butoxy)benzene
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key intermediate in organic synthesis. Designed for researchers and drug development professionals, this document moves beyond simple spectral interpretation to explain the causal relationships between molecular structure and vibrational behavior. The protocols and analyses herein are presented as self-validating systems, grounded in established spectroscopic principles and authoritative data.
Molecular Overview and Spectroscopic Significance
This compound (Molecular Formula: C₁₀H₁₃BrO, Molecular Weight: 229.11 g/mol ) is a disubstituted aromatic ether.[1] Its structure incorporates several distinct functional groups, each with characteristic vibrational modes that are readily identifiable by infrared spectroscopy. The utility of IR spectroscopy in this context is twofold: for structural verification of synthesized material and for in-process monitoring to ensure purity and reaction completion.
The key structural features for IR analysis are:
-
Para-substituted Aromatic Ring: The benzene ring with substituents at the 1 and 4 positions.
-
Aryl Ether Linkage: The C-O-C bond connecting the aromatic ring to the tert-butyl group.
-
Tert-Butyl Group: A bulky aliphatic group, C(CH₃)₃.
-
Carbon-Bromine Bond: The C-Br bond on the aromatic ring.
Understanding the expected IR absorption frequencies for these groups is paramount for an accurate and confident spectral interpretation.
Deciphering the Spectrum: A Functional Group Analysis
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. An aryl alkyl ether like this one will exhibit strong, characteristic bands from the ether linkage, alongside the typical absorptions for aromatic and aliphatic C-H bonds.[2][3]
The expected absorptions are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Causality |
| 3100–3000 | Aromatic C-H Stretch | Medium to Weak | The sp² C-H bonds of the benzene ring are stronger and vibrate at a higher frequency than sp³ C-H bonds.[4][5][6] |
| 3000–2850 | Aliphatic C-H Stretch | Strong | The sp³ C-H bonds of the nine methyl hydrogens in the tert-butyl group produce a strong, complex absorption band just below 3000 cm⁻¹.[4] |
| ~1600, ~1500 | Aromatic C=C Ring Stretch | Medium | These two bands arise from the stretching of carbon-carbon bonds within the benzene ring and are characteristic of aromatic compounds.[5][6] |
| ~1465 | Aliphatic C-H Bend (Asymmetric) | Medium | Asymmetric bending (scissoring) of the methyl groups on the tert-butyl moiety. |
| ~1390 & ~1365 | Aliphatic C-H Bend (Symmetric) | Medium | A characteristic doublet caused by the symmetric bending of the geminal methyl groups of the tert-butyl substituent. The presence of this distinct doublet is strong evidence for a tert-butyl group. |
| ~1250 | Asymmetric Aryl-Alkyl C-O-C Stretch | Strong | This is often the most intense and diagnostic peak for an aryl alkyl ether. Resonance with the aromatic ring strengthens the C-O bond, shifting this asymmetric stretch to a higher frequency compared to dialkyl ethers.[2][3] |
| 840–810 | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | The position of this strong "oop" band is highly diagnostic of the substitution pattern on the benzene ring. This range is characteristic for 1,4- (para) disubstitution.[5][6] |
| 690–515 | C-Br Stretch | Medium to Weak | The vibration of the heavy bromine atom against the carbon of the aromatic ring occurs at a low frequency, placing it in the complex "fingerprint" region of the spectrum.[7] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes the thin solid film method, a reliable technique for obtaining the IR spectrum of a solid compound like this compound.[8] An alternative, often simpler method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[1]
Safety Precautions
-
This compound is classified as an irritant, causing skin and serious eye irritation.[1][9] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Handle the compound in a well-ventilated area or a fume hood.
-
The chosen solvent (e.g., methylene chloride) is volatile and should be handled with care.
Step-by-Step Methodology
-
Prepare the Salt Plate: Obtain a single, clean salt plate (NaCl or KBr) from a desiccator. If necessary, clean the plate by wiping it with a tissue lightly moistened with acetone and allow it to dry completely. The plate should be handled only by its edges to avoid transferring moisture from your fingers.
-
Prepare the Sample Solution: Place a small amount of this compound (approx. 10-20 mg) into a small vial or test tube.[10]
-
Dissolve the Sample: Add a few drops of a volatile solvent, such as methylene chloride or acetone, to the vial and gently swirl to completely dissolve the solid.[8] The goal is to create a concentrated solution.
-
Create the Film: Using a pipette, transfer one or two drops of the solution onto the center of the salt plate.[8][10]
-
Evaporate the Solvent: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[8] The ideal film is often slightly hazy but not opaque.
-
Acquire the Spectrum: Place the salt plate into the sample holder of the FT-IR spectrometer. Ensure the beam path is clear and run the background scan (if not done previously). Then, acquire the sample spectrum.
-
Validate and Refine: Examine the acquired spectrum.
-
If peaks are too weak (low intensity): The film is too thin. Remove the plate, add another drop of the solution, allow the solvent to dry, and re-run the spectrum.[8]
-
If peaks are too strong (flat-topped at <0% Transmittance): The film is too thick. Clean the plate with solvent, dilute the original sample solution with more solvent, and repeat the process from Step 4.[8]
-
-
Clean-Up: Once a satisfactory spectrum is obtained, thoroughly clean the salt plate with acetone and return it to the desiccator. Dispose of all chemical waste according to institutional guidelines.
Workflow for Spectroscopic Analysis
The logical flow from sample to final interpretation is a critical, self-validating process. The following diagram illustrates this workflow.
Caption: Figure 1: Standard Workflow for FT-IR Analysis
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint of its molecular structure. By systematically analyzing the contributions from the aromatic ring, ether linkage, tert-butyl group, and C-Br bond, one can confidently verify the identity and purity of the compound. The strong, diagnostic peaks, particularly the aryl-alkyl C-O-C stretch around 1250 cm⁻¹ and the C-H out-of-plane bending band for para-substitution, serve as primary validation points. Adherence to a rigorous experimental protocol is essential for acquiring a high-quality spectrum, which forms the bedrock of any sound interpretation. This guide provides the technical foundation and practical insights necessary for researchers to leverage FT-IR spectroscopy effectively in their work with this compound.
References
- 1. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. eng.uc.edu [eng.uc.edu]
A Technical Guide to 1-Bromo-4-(tert-butoxy)benzene: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-Bromo-4-(tert-butoxy)benzene, a key aromatic building block in modern organic synthesis. The document delves into its formal nomenclature, structural characteristics, and detailed physicochemical and spectroscopic properties. A central focus is placed on its synthesis, with a critical examination of viable synthetic routes, including a detailed, field-proven protocol and a mechanistic exploration of the underlying chemistry. The guide further explores the compound's reactivity and highlights its strategic applications in the development of complex molecules, particularly in the pharmaceutical sector. Concluding with essential safety and handling information, this paper serves as an in-depth resource for researchers, chemists, and professionals in drug development.
Nomenclature and Structural Elucidation
The compound commonly referred to as this compound is an ether-substituted aryl halide. Its structure consists of a benzene ring substituted with a bromine atom and a tert-butoxy group at the para (1,4) positions.
The formal IUPAC name for this compound is 1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene [1][2]. This nomenclature precisely defines the connectivity, specifying that a 2-methylpropan-2-yl (tert-butyl) group is linked via an oxygen atom to the fourth position of a brominated benzene ring.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | [1][2] |
| Common Names | This compound, p-tert-Butoxybromobenzene, 4-Bromophenyl tert-butyl ether, 1-(tert-Butoxy)-4-bromobenzene | [3][4] |
| CAS Number | 60876-70-2 | [1][3][5] |
| Molecular Formula | C₁₀H₁₃BrO | [1][3][5] |
| Molecular Weight | 229.11 g/mol | [1][3][6] |
| SMILES | CC(C)(C)OC1=CC=C(Br)C=C1 | [5][7] |
| InChIKey | QIWQHUCUWNGYDZ-UHFFFAOYSA-N |[1][3][6] |
Physicochemical and Spectroscopic Profile
This compound is a white to pale yellow crystalline powder or low-melting solid at room temperature[3][5]. Its physical properties make it amenable to standard laboratory handling and purification techniques such as recrystallization or distillation under reduced pressure.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to pale yellow crystalline powder or low-melting solid | [3][5] |
| Melting Point | 32-37 °C | [3][5] |
| Boiling Point | 63-65 °C @ 0.4 mmHg | [3] |
| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [3] |
| Water Solubility | Not miscible or difficult to mix |[3] |
The spectroscopic profile of the molecule is consistent with its structure, providing clear markers for characterization and reaction monitoring. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are readily available in chemical databases[1].
Table 3: Key Spectroscopic Features
| Technique | Expected Features |
|---|---|
| ¹H NMR | - A sharp singlet integrating to 9 protons around δ 1.3 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.- A pair of doublets in the aromatic region (δ 6.8-7.4 ppm), each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | - A signal for the nine equivalent methyl carbons of the tert-butyl group.- Two quaternary carbon signals: one for the tert-butyl C-O carbon and one for the aromatic C-O carbon.- A signal for the aromatic C-Br carbon.- Two signals for the remaining aromatic CH carbons. |
| IR Spectroscopy | - C-H stretching vibrations (aromatic and aliphatic).- Strong C-O-C ether stretching bands.- Aromatic C=C stretching bands.- C-Br stretching in the fingerprint region. |
| Mass Spectrometry | - A characteristic isotopic pattern for the molecular ion (M⁺) and M+2 peaks with approximately 1:1 intensity, indicative of the presence of one bromine atom. |
Synthesis and Mechanistic Insights
The formation of the ether linkage in this compound is most strategically approached via a modification of the Williamson ether synthesis.
Mechanistic Considerations: The Challenge of Tertiary Halides
A classic Williamson ether synthesis involves the Sₙ2 reaction between an alkoxide and an alkyl halide[8][9]. A retrosynthetic analysis might suggest two pathways:
-
4-Bromophenoxide + tert-Butyl Bromide
-
tert-Butoxide + 1,4-Dibromobenzene
Pathway 2 is non-selective and inefficient. Pathway 1, while seemingly direct, is fundamentally flawed. The reaction of an alkoxide with a tertiary alkyl halide like tert-butyl bromide does not yield the substitution product. Instead, the strongly basic alkoxide promotes an E2 elimination reaction, yielding isobutylene as the major product[8][10]. This is a critical mechanistic constraint that dictates the choice of a more effective synthetic strategy.
Preferred Synthetic Route: Acid-Catalyzed Alkene Addition
A superior and widely adopted method involves the acid-catalyzed addition of isobutylene to 4-bromophenol[6]. This approach circumvents the E2 elimination problem by generating a stable tert-butyl carbocation intermediate, which is then trapped by the weakly nucleophilic phenol.
Caption: Mechanism of Acid-Catalyzed Synthesis.
Experimental Protocol: Synthesis from 4-Bromophenol and Isobutylene
This protocol is adapted from established procedures for the tert-butylation of phenols[6].
Materials:
-
4-Bromophenol (1.0 eq)
-
Dichloromethane (DCM)
-
Isobutylene (condensed, ~4.0 eq)
-
Trifluoromethanesulfonic acid (TfOH, ~0.02 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir bar, round-bottom flask, dry ice/acetone condenser, separatory funnel
Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a dry ice/acetone condenser. Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Charge the flask with 4-bromophenol (1.0 eq) and dissolve it in dichloromethane (approx. 0.3 M).
-
Addition of Isobutylene: Cool the flask to -78 °C in a dry ice/acetone bath. Carefully condense isobutylene gas (approx. 4.0 eq) into the flask via the condenser.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.02 eq) to the cold, stirring solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be further purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Chemical Reactivity and Synthetic Applications
This compound is a bifunctional reagent, offering two distinct sites for chemical modification: the carbon-bromine bond and the bulky, electron-donating tert-butoxy group.
Caption: Key Synthetic Transformations.
Reactions at the Carbon-Bromine Bond
The aryl bromide functionality is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
-
Organometallic Formation: It readily undergoes metal-halogen exchange with reagents like n-butyllithium or magnesium metal to form the corresponding aryllithium or Grignard reagents. These powerful nucleophiles can then react with a wide range of electrophiles. This reactivity is analogous to that of similar compounds like 1-bromo-4-tert-butylbenzene, which undergoes lithium-bromide exchange.
-
Palladium-Catalyzed Cross-Coupling: The compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These reactions are pillars of modern drug discovery and materials science, enabling the construction of complex molecular architectures[11].
Role of the tert-Butoxy Group
-
Protecting Group: The tert-butyl ether serves as a robust protecting group for the phenol, stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. It can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid, HBr) to unmask the phenol if required later in a synthetic sequence.
-
Directing Group: As a bulky, electron-donating group, it can influence the regioselectivity of further electrophilic aromatic substitution reactions, primarily directing incoming electrophiles to the positions ortho to the ether.
Application in Natural Product Synthesis
A notable application of this compound is its use as a key starting material in the stereoselective synthesis of β-Methoxytyrosine, which is a non-proteinogenic amino acid component of the marine natural product callipeltin A[3][5]. This highlights its value in providing complex, functionalized aromatic scaffolds for pharmaceutical targets.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS)[1].
Table 4: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.[1][12][13]H319: Causes serious eye irritation.[1][12][13]H335: May cause respiratory irritation.[1][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
Handling:
-
Always use this chemical in a well-ventilated area or a chemical fume hood[12].
-
Avoid all personal contact, including inhalation and contact with skin and eyes[12].
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[14].
Storage:
-
Store in a tightly sealed container in a cool, dry place[3].
-
Recommended storage temperature is between 2-8 °C[3].
Conclusion
This compound, or 1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene, is a highly valuable and versatile building block in organic chemistry. Its synthesis is best achieved through an acid-catalyzed addition of isobutylene to 4-bromophenol, a method that astutely bypasses the limitations of the classic Williamson ether synthesis with tertiary electrophiles. The compound's dual reactivity, stemming from the aryl bromide and the stable tert-butyl ether, provides chemists with a powerful platform for constructing complex molecular frameworks for pharmaceutical and materials science applications. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables its effective and safe use in research and development.
References
- 1. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 1-BROMO-4-TERT-BUTOXYBENZENE | 60876-70-2 [chemicalbook.com]
- 4. This compound (60876-70-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Page loading... [guidechem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 1-Bromo-4-(tert-butoxy)benzene and its Synonyms: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: Defining a Versatile Building Block
In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic use of functionalized aromatic building blocks is paramount. 1-Bromo-4-(tert-butoxy)benzene emerges as a highly valuable intermediate, prized for its unique combination of a reactive bromine handle and a sterically bulky, electron-donating tert-butoxy protecting group. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, synthesis strategies, key reactive properties with mechanistic insights, and its practical applications as a foundational element in the construction of complex molecular architectures.
The compound is identified by the CAS Registry Number 60876-70-2 . Understanding its various synonyms is crucial for navigating chemical databases and literature.
| Systematic & Common Names |
| This compound |
| 4-tert-Butoxybromobenzene |
| p-tert-Butoxybromobenzene |
| 1-(tert-Butoxy)-4-bromobenzene |
| 4-Bromophenyl tert-butyl ether |
| Benzene, 1-bromo-4-(1,1-dimethylethoxy)- |
| tert-Butyl-4-bromophenyl ether |
| 1-Bromo-4-(2-methylpropan-2-yl)oxy]benzene |
Strategic Synthesis of this compound: A Comparative Analysis
The efficient synthesis of this compound is critical for its widespread use. Two primary synthetic strategies dominate its preparation: the acid-catalyzed addition of isobutylene to 4-bromophenol and the Williamson ether synthesis. The choice between these methods often depends on factors such as starting material availability, scale, and desired purity.
Method 1: Acid-Catalyzed Electrophilic Addition of Isobutylene
This is a widely employed and high-yielding method that leverages the electrophilic nature of isobutylene under acidic conditions. The tert-butyl cation, a stable tertiary carbocation, is generated in situ and subsequently attacks the electron-rich oxygen of 4-bromophenol.
Reaction Scheme:
Figure 1. Acid-catalyzed synthesis of this compound.
Detailed Experimental Protocol: [1]
-
A solution of isobutylene (40 mL) in methylene chloride (50 mL) is prepared in a flask and cooled to -30°C.
-
4-Bromophenol (10.0 g, 57.8 mmol) is added to the solution.
-
The mixture is further cooled to -78°C.
-
Trifluoromethanesulfonic acid (0.35 mL, 4 mmol) is added dropwise. The use of a strong acid like trifluoromethanesulfonic acid is crucial for the efficient generation of the tert-butyl carbocation from isobutylene at low temperatures, minimizing potential side reactions.
-
The reaction is maintained at -78°C for 4 hours to ensure complete reaction while suppressing potential polymerization of isobutylene.
-
The reaction is allowed to warm to room temperature.
-
Triethylamine (0.5 mL) is added to quench the acid catalyst.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with 1% ethyl acetate in hexane) to yield the final product.
Yield: 12.4 g (approximately 94%).
Method 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2] For the synthesis of this compound, this would involve the reaction of a 4-bromophenoxide salt with a tert-butyl halide.
Causality Behind Experimental Choices: A significant challenge in this specific Williamson synthesis is the nature of the tert-butyl halide. As a tertiary halide, it is highly prone to elimination (E2) reactions, especially in the presence of a strong base like a phenoxide.[2] Therefore, careful selection of reaction conditions is critical to favor the desired SN2 pathway. The use of a polar aprotic solvent like DMF or DMSO can help to solvate the cation of the phenoxide salt, increasing the nucleophilicity of the oxygen anion. Milder bases and controlled temperatures are also employed to minimize the competing elimination reaction.
Reaction Scheme:
Figure 2. Williamson ether synthesis of this compound.
Representative Experimental Protocol:
-
To a solution of 4-bromophenol (1 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium 4-bromophenoxide salt.
-
Add tert-butyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor by TLC.
-
Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated, followed by purification.
Comparison of Synthetic Routes
| Feature | Method 1: Isobutylene Addition | Method 2: Williamson Ether Synthesis |
| Starting Materials | 4-Bromophenol, Isobutylene | 4-Bromophenol, tert-Butyl Halide |
| Key Reagents | Strong acid (e.g., CF₃SO₃H) | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF) |
| Typical Yield | High (>90%)[1] | Moderate to Good (can be lower due to competing elimination) |
| Reaction Conditions | Low temperature (-78°C to RT) | Room temperature to moderate heating (e.g., 60-80°C) |
| Advantages | High yield, avoids strong bases, readily available starting materials. | Classic, well-understood reaction. |
| Disadvantages | Requires handling of a gaseous reagent (isobutylene) and a highly corrosive acid. | Competing E2 elimination can be a significant side reaction, lowering the yield. |
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The tert-butoxy group, being a bulky, electron-donating group, influences the reactivity of the aromatic ring.
Influence of the tert-Butoxy Group
-
Electronic Effects: The oxygen atom of the tert-butoxy group donates electron density to the aromatic ring through resonance, making the ring more electron-rich and thus more susceptible to electrophilic aromatic substitution. It is an ortho-, para-directing group.
-
Steric Effects: The bulky tert-butyl group provides significant steric hindrance at the ortho positions. This steric shield can influence the regioselectivity of reactions, often favoring substitution at the para-position relative to the ortho-positions.[3][4]
Key Transformations
Like other aryl bromides, this compound can be converted to its corresponding Grignard reagent by reaction with magnesium metal in an anhydrous ether solvent. This transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon, creating a powerful tool for C-C bond formation.
Figure 3. Formation of the Grignard reagent.
Causality: The reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic sources like water. The ether solvent (e.g., THF, diethyl ether) is crucial as it coordinates to the magnesium, stabilizing the Grignard reagent.
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The electron-donating nature of the tert-butoxy group can facilitate the initial oxidative addition step of the catalytic cycle.
Figure 4. Suzuki-Miyaura coupling reaction.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. This is a key transformation for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Figure 5. Buchwald-Hartwig amination reaction.
Application in Drug Discovery: A Versatile Scaffolding Tool
The true value of this compound in drug development lies in its role as a versatile starting material for building more complex molecular architectures. While it may not always be a direct precursor in the final step of a drug synthesis, it often serves as a key intermediate in the early stages. For instance, it was utilized in the synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940, which are important for pharmacological studies.
The tert-butoxy group can serve as a protecting group for the phenol, which can be deprotected under acidic conditions later in the synthesis to reveal a hydroxyl group for further functionalization. The bromine atom provides a reliable site for introducing complexity through cross-coupling reactions.
Illustrative Synthetic Workflow in Drug Discovery
The following hypothetical workflow demonstrates how this compound can be used in a multi-step synthesis to generate a complex, drug-like scaffold, inspired by the structures of modern targeted therapies.
Figure 6. Multi-step synthetic workflow from this compound.
Workflow Explanation:
-
Step 1: Suzuki Coupling. The starting material undergoes a Suzuki coupling with a heterocyclic boronic ester to create a biaryl system. This is a common core structure in many kinase inhibitors and other targeted therapies.
-
Step 2: Deprotection. The tert-butoxy group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to unmask the phenol. This hydroxyl group can now act as a handle for further diversification.
-
Step 3: Amide Coupling. The phenolic compound is then coupled with a carboxylic acid, often containing another functional group for biological activity, to form a complex final molecule. This step could also be an etherification or another C-O or C-N bond-forming reaction.
This illustrative pathway highlights the strategic value of this compound, where each functional group is leveraged in a specific, planned sequence to build molecular complexity efficiently.
Conclusion
This compound and its synonyms represent a cornerstone building block in the arsenal of the modern synthetic chemist. Its well-defined synthesis routes, predictable reactivity, and the dual functionality offered by the bromo and tert-butoxy groups make it an invaluable starting material for the synthesis of a wide range of complex organic molecules. For professionals in drug discovery and development, a thorough understanding of the synthesis, reactivity, and strategic application of this compound is essential for the efficient and innovative construction of new chemical entities with therapeutic potential.
References
- 1. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. datapdf.com [datapdf.com]
- 3. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]
- 4. Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling of 1-Bromo-4-(tert-butoxy)benzene
An In-Depth Technical Guide to the Safe Handling and Application of 1-Bromo-4-(tert-butoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, CAS No. 60876-70-2. As an essential reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical safety data with practical, field-proven insights to empower researchers in its responsible application.
Compound Profile and Physicochemical Properties
This compound is a halogenated aromatic ether. Its molecular structure, featuring a bulky tert-butoxy group and a bromine atom on a benzene ring, dictates its reactivity and physical characteristics. This unique substitution pattern makes it a valuable intermediate in cross-coupling reactions and other synthetic transformations. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃BrO | PubChem[1] |
| Molecular Weight | 229.11 g/mol | PubChem[1] |
| Appearance | White to pale yellow crystalline powder or low melting solid | Thermo Fisher Scientific[2] |
| CAS Number | 60876-70-2 | PubChem[1] |
| Melting Point | 32-37 °C | Thermo Fisher Scientific[2] |
| Solubility | Insoluble in water. | Thermo Fisher Scientific[3] |
The low melting point of this compound means it may be encountered as either a solid or liquid depending on the ambient temperature of the laboratory. This is a critical consideration for handling, as the potential for vapor inhalation or skin contact may vary.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | Irritant |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning | Irritant |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | Irritant |
| Hazardous to the Aquatic Environment (Long-Term) | Category 2 | H411: Toxic to aquatic life with long lasting effects | Warning | Environmental Hazard |
Source: Apollo Scientific[4], PubChem[1]
The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory system.[4][5] Additionally, its classification as an environmental hazard necessitates stringent controls on its release into the environment.[4]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment. The causality behind these recommendations is to create a primary barrier against exposure, with PPE serving as the crucial last line of defense.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6][7] This is the most critical engineering control to prevent the inhalation of vapors or aerosols, directly addressing the H335 hazard (May cause respiratory irritation).
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized extraction of the fume hood.[8][9]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a risk-mitigation strategy. Each component is chosen to protect against specific, identified hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6][10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles. This directly mitigates the H319 hazard (Causes serious eye irritation).
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required.[6][7] Given the nature of the compound, nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against accidental skin contact.[7]
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.
The following diagram illustrates the logical flow for establishing a safe working environment:
Caption: Workflow for establishing and maintaining a safe handling environment.
Safe Handling and Storage Protocols
Adherence to standardized protocols is fundamental to laboratory safety. These steps are designed to be a self-validating system, where each action reinforces the overall safety posture.
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn.[6][9]
-
Transfer: When transferring the compound, do so carefully to avoid generating dust or splashes. Use appropriate tools such as spatulas for solids or pipettes for molten material.
-
Heating: If the compound needs to be melted or heated, do so in a controlled manner using a heating mantle or a sand/water bath. Avoid open flames.
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[5] Contact with these can lead to vigorous reactions.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[8][11] The label should clearly state the full chemical name and associated hazards.
-
Location: The storage area should be cool, dry, and well-ventilated.[8][9] Store locked up to restrict access to authorized personnel only.[4][8]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[5]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an emergency can significantly mitigate harm. All laboratory personnel should be familiar with these procedures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Seek immediate medical attention.[4][8]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[4][6] Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air.[6][12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Spill Response Protocol
The response to a spill should be dictated by its size and location. The following decision tree outlines the appropriate actions.
Caption: Decision tree for responding to a chemical spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: For large spills, clear the area of all personnel and alert the laboratory supervisor.[4]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause vapors to spread.
-
Contain: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][11]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, clearly labeled container for hazardous waste.[4][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
PPE: Ensure appropriate PPE, including respiratory protection if necessary, is worn throughout the cleanup process.[4]
Reactivity and Disposal Considerations
Chemical Stability and Reactivity
-
Stability: The product is considered stable under normal conditions.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Upon combustion, it may emit corrosive and toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[6][9]
Waste Disposal
Proper disposal is a legal and ethical requirement to protect the environment.
-
Waste Segregation: Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated hazardous waste container.[7] This is a halogenated waste stream and must be kept separate from non-halogenated waste.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7] Do not use abbreviations.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory until it is collected by trained environmental health and safety (EHS) personnel.[7]
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[4][8] Consult your institution's EHS office for specific procedures.
Conclusion
This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, appropriate PPE, and standardized procedures for handling, storage, and disposal, researchers can confidently and safely utilize this compound in their work. This guide serves as a foundational resource, and it is incumbent upon every user to supplement this information with institution-specific training and a continuous commitment to a culture of safety.
References
- 1. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 1-BROMO-4-TERT-BUTOXYBENZENE | CAS#:60876-70-2 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to the Optimal Storage of 1-Bromo-4-(tert-butoxy)benzene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and complex organic synthesis, the integrity of starting materials and intermediates is paramount. 1-Bromo-4-(tert-butoxy)benzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its stability, and therefore its purity and reactivity, is intrinsically linked to its storage conditions. This guide provides a comprehensive, technically grounded framework for the optimal storage and handling of this compound, ensuring its viability for downstream applications.
Introduction: Understanding the Molecule
This compound is an aromatic compound featuring a bromine atom and a tert-butoxy group attached to a benzene ring. This structure, particularly the tert-butyl ether linkage, dictates its chemical reactivity and stability profile. The tert-butoxy group serves as a bulky, electron-donating group, influencing the reactivity of the aromatic ring, while also being a potential site of degradation under certain conditions.
Core Principles of Storage: Maintaining Chemical Integrity
The primary goal of storing this compound is to prevent its chemical degradation. The principal pathways of degradation include hydrolysis of the ether linkage and potential photochemical reactions involving the bromine-carbon bond. Therefore, the storage strategy must mitigate exposure to conditions that facilitate these reactions.
Based on safety data sheets and chemical supplier recommendations, the compound should be stored in a dry, cool, and well-ventilated place, in a tightly closed container [1][2]. Some sources further specify the need for refrigeration [3].
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2°C to 8°C) | To minimize thermal decomposition and slow down potential hydrolytic reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture and oxygen, which can participate in degradation pathways. |
| Light | Amber or opaque containers | To protect against potential photochemical degradation of the carbon-bromine bond. |
| Container | Tightly sealed, appropriate material | To prevent ingress of moisture and air, and to avoid reaction with the container material. Glass is generally suitable. |
The Science Behind Stability: A Deeper Dive
The Vulnerability of the tert-Butyl Ether Linkage
The most significant factor influencing the stability of this compound is the acid-catalyzed cleavage of the tert-butyl ether. Aryl tert-butyl ethers are known to be stable under basic conditions but are susceptible to hydrolysis in the presence of acids[2].
The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, leading to the formation of 4-bromophenol and isobutylene.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
This reaction can be initiated by trace amounts of acidic impurities in the compound itself, or through the absorption of acidic gases from the atmosphere. Therefore, storage in a dry, inert atmosphere is crucial.
Photochemical Stability
Brominated aromatic compounds can be susceptible to photochemical degradation, where UV light can induce cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of side reactions, leading to impurities. Storing the compound in amber or opaque containers minimizes this risk.
Handling and Safety Protocols: A Self-Validating System
Proper handling is as critical as storage for maintaining the purity of this compound. The following workflow ensures that the integrity of the compound is maintained from receipt to use.
Caption: Workflow for handling this compound.
Purity Assessment: Verifying Compound Integrity
Regular assessment of the purity of this compound, especially for lots that have been in storage for an extended period, is a critical component of quality control. The primary impurity to monitor for is 4-bromophenol, the product of hydrolysis. Unreacted starting materials from the synthesis, such as 4-bromophenol and isobutylene, could also be present[2].
Analytical Techniques for Purity Determination
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, detection by mass | High sensitivity, excellent for volatile impurities, provides structural information. | Requires derivatization for non-volatile impurities, thermal degradation of labile compounds is possible. |
| HPLC | Separation by polarity | High resolution, suitable for a wide range of compounds, non-destructive. | Can be time-consuming to develop methods, requires chromophores for UV detection. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, can be complex to interpret mixtures. |
Experimental Protocols for Purity Assessment
-
Objective: To separate and identify volatile impurities, particularly 4-bromophenol.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Expected Results: this compound will have a characteristic retention time and mass spectrum. The presence of 4-bromophenol can be confirmed by its retention time and the characteristic isotopic pattern of its molecular ion due to the presence of bromine.
-
Objective: To quantify the purity of this compound and detect the presence of 4-bromophenol.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 60% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.
-
Expected Results: The purity can be determined by the relative peak area of this compound. 4-bromophenol, being more polar, will have a shorter retention time.
-
Objective: To confirm the structure and assess purity by identifying characteristic signals of the compound and potential impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl₃).
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
This compound: ~7.3 (d, 2H, aromatic), ~6.9 (d, 2H, aromatic), ~1.3 (s, 9H, tert-butyl).
-
4-Bromophenol: ~7.3 (d, 2H, aromatic), ~6.7 (d, 2H, aromatic), ~5.0 (s, 1H, hydroxyl).
-
-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
This compound: Signals in the aromatic region (~155, 132, 122, 115 ppm), a quaternary carbon signal for the ether linkage (~78 ppm), and a signal for the tert-butyl methyl groups (~29 ppm).
-
4-Bromophenol: Signals in the aromatic region (~154, 133, 117, 114 ppm).
-
Conclusion: A Proactive Approach to Quality
The stability of this compound is not a matter of chance, but a direct result of a well-informed and meticulously executed storage and handling strategy. By understanding the chemical vulnerabilities of the molecule and implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the integrity and reliability of this crucial synthetic intermediate. A proactive approach to storage is a fundamental investment in the quality and success of subsequent research and development endeavors.
References
Methodological & Application
Synthesis of 1-Bromo-4-(tert-butoxy)benzene: A Comprehensive Guide for Researchers
An In-depth Application Note on Methodologies, Mechanistic Considerations, and Practical Protocols for the Preparation of a Key Synthetic Building Block.
Introduction: The Strategic Importance of 1-Bromo-4-(tert-butoxy)benzene
This compound is a vital intermediate in the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: the bromo substituent, which is amenable to a wide array of cross-coupling reactions, and the tert-butoxy group, a bulky and stable protecting group for the phenolic hydroxyl. This unique structural combination allows for the sequential and controlled introduction of molecular complexity, making it a valuable precursor in the synthesis of novel therapeutic agents and complex organic materials.[2][3][4] For instance, it has been utilized in the synthesis of analogs of cannabinoid receptor ligands, highlighting its role in drug discovery programs.[3][4] The tert-butoxy group, in particular, offers significant steric hindrance and is stable to a variety of reaction conditions, yet it can be cleaved under acidic conditions to reveal the phenol, providing a strategic advantage in multi-step syntheses.
This application note provides a detailed exploration of the synthetic routes to this compound from the readily available starting material, 4-bromophenol. We will delve into the mechanistic intricacies of the primary synthetic strategies, offer field-proven, step-by-step protocols, and discuss the critical safety and analytical considerations necessary for the successful and safe execution of this transformation in a research setting.
Reagents and Materials: Properties and Safety
Proper handling of all chemicals is paramount. Below is a summary of the key reagents required for the synthesis, along with their essential properties and safety information.
| Reagent | Formula | MW ( g/mol ) | Form | Key Hazards |
| 4-Bromophenol | C₆H₅BrO | 173.01 | Solid | Harmful if swallowed, causes skin and eye irritation.[5][6][7] |
| Isobutylene | C₄H₈ | 56.11 | Gas | Extremely flammable gas. |
| Trifluoromethanesulfonic acid | CF₃SO₃H | 150.08 | Liquid | Causes severe skin burns and eye damage. |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | Solid | Flammable solid, reacts violently with water, causes severe skin burns and eye damage.[2][3][4][8][9] |
| tert-Butyl bromide | C₄H₉Br | 137.02 | Liquid | Highly flammable liquid and vapor, causes skin and eye irritation.[10] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | Suspected of causing cancer. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Liquid | Extremely flammable liquid and vapor, may form explosive peroxides. |
| Sodium Hydroxide | NaOH | 40.00 | Solid | Causes severe skin burns and eye damage. |
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound from 4-bromophenol can be approached through several distinct strategies. The choice of method often depends on the available equipment, scale of the reaction, and tolerance for specific reagents.
Method 1: Acid-Catalyzed Addition of Isobutylene
This is a widely employed and efficient method for the tert-butylation of phenols. The reaction proceeds via an electrophilic addition mechanism.
Mechanism:
-
Protonation of Isobutylene: The strong acid catalyst, such as trifluoromethanesulfonic acid, protonates isobutylene to form a stable tert-butyl carbocation.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-bromophenol acts as a nucleophile, attacking the tert-butyl carbocation. This step is a classic Friedel-Crafts alkylation type reaction, where the ether is formed instead of a C-C bond.
-
Deprotonation: A weak base, or the starting phenol, removes the proton from the oxygen atom to regenerate the aromatic system and yield the final product, this compound.
Caption: Acid-catalyzed synthesis of this compound.
Method 2: The Williamson Ether Synthesis - Challenges and Alternatives
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide.[11][12][13][14] For the synthesis of this compound, this would conceptually involve the reaction of 4-bromophenoxide with a tert-butyl halide.
The Challenge of Elimination:
A direct Williamson ether synthesis using a tertiary alkyl halide like tert-butyl bromide is highly prone to a competing E2 elimination reaction.[15][10][16] The phenoxide is not only a nucleophile but also a base, and the sterically hindered tertiary halide makes nucleophilic attack difficult, favoring the abstraction of a proton from a beta-carbon and leading to the formation of isobutylene.
Caption: Competing pathways in the Williamson ether synthesis.
Alternative Approaches for Aryl tert-Butyl Ether Synthesis:
Given the limitations of the direct Williamson approach, several modified and alternative methods have been developed for the synthesis of sterically hindered ethers:
-
Palladium-Catalyzed Cross-Coupling: This modern approach involves the reaction of an aryl halide with sodium tert-butoxide in the presence of a palladium catalyst and a suitable phosphine ligand.[17] This method is particularly effective for unactivated aryl halides.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can facilitate the reaction between the aqueous phenoxide and the organic alkyl halide phase, sometimes favoring the substitution product.[6][7][18]
-
Mitsunobu Reaction: Under certain conditions, the Mitsunobu reaction can be adapted for the synthesis of aryl tert-butyl ethers, although it may require specific reagents to act as the tert-butyl source.[5][8]
Experimental Protocols
Protocol 1: Synthesis via Acid-Catalyzed Addition of Isobutylene
This protocol is adapted from established procedures and offers a reliable route to the target compound.
Materials:
-
4-Bromophenol
-
Isobutylene (condensed)
-
Dichloromethane (DCM), anhydrous
-
Trifluoromethanesulfonic acid
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser, dissolve 4-bromophenol (1.0 eq) in anhydrous dichloromethane.
-
Cooling and Isobutylene Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Carefully condense isobutylene (approx. 4-5 eq) into the reaction flask.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.1 eq) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, quench by the slow addition of triethylamine (0.5 eq).
-
Work-up: Allow the reaction mixture to warm to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or low-melting solid.
Protocol 2: Palladium-Catalyzed Synthesis of this compound
This protocol is based on modern cross-coupling methodologies and is particularly useful for researchers familiar with organometallic chemistry.[17]
Materials:
-
This compound (starting material)
-
Sodium tert-butoxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., a dialkylphosphinobiphenyl ligand)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromophenol (1.0 eq), sodium tert-butoxide (1.2 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear as two doublets in the range of δ 6.8-7.4 ppm. The tert-butyl group will show a singlet at approximately δ 1.3 ppm integrating to 9 protons. |
| ¹³C NMR | Aromatic carbons will appear in the region of δ 115-155 ppm. The quaternary carbon of the tert-butyl group will be around δ 78 ppm, and the methyl carbons around δ 28 ppm. |
| IR Spectroscopy | Characteristic peaks for C-O-C stretching (ether linkage) around 1240 cm⁻¹, and C-Br stretching in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M+) and the isotopic pattern characteristic of a bromine-containing compound (M+ and M+2 peaks in approximately 1:1 ratio) should be observed. |
Conclusion
The synthesis of this compound from 4-bromophenol is a valuable transformation for synthetic chemists. While the traditional Williamson ether synthesis is fraught with challenges due to competing elimination reactions, the acid-catalyzed addition of isobutylene provides a robust and high-yielding alternative. For researchers exploring modern synthetic methods, palladium-catalyzed cross-coupling offers a powerful and versatile approach. The choice of synthetic route will ultimately depend on the specific requirements of the research project and the available resources. By following the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers can confidently and efficiently prepare this important synthetic intermediate for their ongoing scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-ブロモ-4-tert-ブチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of Phenols into Aryl Tert-Butyl Ethers Under Mitsunobu...: Ingenta Connect [ingentaconnect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3920746A - Preparation of tertiary-butyl aryl ethers - Google Patents [patents.google.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. francis-press.com [francis-press.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]
- 17. jetir.org [jetir.org]
- 18. tert-Butyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-4-(tert-butoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of complex organic molecules, particularly biaryl and substituted biaryl structures.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The reaction's mild conditions and the low toxicity of its boron-based reagents contribute to its widespread adoption in both academic and industrial laboratories.[1]
This application note provides a detailed experimental protocol for the Suzuki coupling of 1-Bromo-4-(tert-butoxy)benzene with phenylboronic acid, yielding 4-(tert-butoxy)biphenyl. The tert-butoxy protecting group offers a strategic advantage, as it can be readily cleaved under acidic conditions to reveal a phenol, a common functional handle for further molecular elaboration. This makes this compound a valuable building block in multi-step syntheses.
Reaction Principle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[2][4] The electron-donating nature of the tert-butoxy group can influence the rate of this step.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (phenylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product, 4-(tert-butoxy)biphenyl. The Pd(0) catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle.[2][3]
Experimental Protocol
This protocol details the Suzuki coupling of this compound with phenylboronic acid.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₀H₁₃BrO | 229.11 | 1.0 | 1.0 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene | C₇H₈ | 92.14 | 10 mL | - |
| Ethanol | C₂H₆O | 46.07 | 2 mL | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The choice of a pre-catalyst like Pd(PPh₃)₄ is for convenience, as the active Pd(0) species is generated in situ.
-
Solvent Addition: Add degassed toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe. The biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[5]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(tert-butoxy)biphenyl as a white solid.
Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Causality Behind Experimental Choices
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for a wide range of Suzuki couplings.[6] The phosphine ligands stabilize the palladium center and influence the rates of the catalytic cycle steps. For more challenging couplings, specialized ligands such as SPhos or XPhos may offer improved yields.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.[2] The choice of base can be critical, and other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial for less reactive substrates.
-
Solvent System: A mixture of toluene, ethanol, and water provides a good medium for this reaction. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base.[5] Ethanol can act as a co-solvent to improve the solubility of all components. It is imperative to degas the solvents to remove dissolved oxygen, which can deactivate the palladium catalyst.
References
Application Notes & Protocols: Sonogashira Coupling of 1-Bromo-4-(tert-butoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for performing the Sonogashira coupling reaction with 1-Bromo-4-(tert-butoxy)benzene. It is designed to offer both a deep mechanistic understanding and practical, field-proven protocols for synthetic chemists. The structure moves from foundational principles to actionable experimental procedures, ensuring scientific integrity and reproducibility.
Foundational Principles: The Sonogashira Reaction
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This cross-coupling reaction is exceptionally valuable for constructing arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][3][5] The reaction is characterized by its mild conditions, often proceeding at room temperature with a mild base, which contributes to its broad functional group tolerance and wide applicability in the synthesis of complex molecules.[1]
The transformation is typically mediated by a dual catalytic system: a palladium(0) complex and a copper(I) salt, in the presence of an amine base.[6][7] However, numerous copper-free variants have been developed to circumvent common side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[1][2]
Our substrate of interest, this compound, features an electron-donating tert-butoxy group, which can influence the reactivity of the aryl bromide. The tert-butyl protecting group is stable under the typically basic conditions of the Sonogashira coupling but can be readily removed under acidic conditions post-coupling, providing a strategic route to functionalized phenols.
The Catalytic Machinery: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.
A. The Dual-Catalyst Mechanism (Palladium/Copper)
The widely accepted mechanism involves two independent catalytic cycles that work in concert.[6]
-
The Palladium Cycle : This is the primary cross-coupling engine.
-
Reductive Activation : The reaction initiates with the in situ reduction of a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) to the active Pd(0) species.[1]
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II)-aryl complex.[1][6] This step is often rate-limiting, particularly for less reactive aryl bromides compared to aryl iodides.[1]
-
Transmetalation : The Pd(II)-aryl complex reacts with a copper acetylide species, which is generated in the copper cycle. This step transfers the acetylide group from copper to palladium, forming a Pd(II)-alkynyl-aryl complex and regenerating the copper(I) catalyst.[1]
-
Reductive Elimination : The Pd(II)-alkynyl-aryl complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]
-
-
The Copper Cycle : This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation : The copper(I) salt (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex. This coordination increases the acidity of the terminal alkyne's proton.[2][6]
-
Deprotonation : The amine base deprotonates the activated alkyne, leading to the formation of a key intermediate: the copper acetylide.[2][6] This species is now primed for the transmetalation step with the palladium center.
-
Caption: Figure 1: The Copper-Co-Catalyzed Sonogashira Cycle.
B. The Copper-Free Mechanism
To prevent the formation of alkyne dimers via Glaser coupling, copper-free Sonogashira protocols are often employed.[1][2] In these systems, the mechanism is slightly different:
-
Following the oxidative addition of the aryl halide to the Pd(0) center, the resulting Pd(II) complex coordinates directly with the terminal alkyne.[6]
-
The base then deprotonates the palladium-coordinated alkyne directly to form the Pd(II)-alkynyl-aryl intermediate.[6]
-
The cycle concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6] These reactions often require stronger bases or more specialized, bulky, and electron-rich phosphine ligands to facilitate the deprotonation and catalytic turnover.[6][8]
Experimental Protocols & Methodologies
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (N₂ or Ar) unless otherwise specified.
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.
Materials & Equipment:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Condenser and inert gas manifold (N₂ or Ar)
-
Syringes and needles
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).[3]
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).[3] The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (N₂ or Ar) by evacuating and backfilling three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq.) via syringe.[3][9] Stir the mixture for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 eq.) dropwise to the stirring mixture via syringe.[3]
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish (as can be the case with aryl bromides), it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure arylalkyne product.
Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature
This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant issue. It often relies on more active palladium catalysts generated in situ from bulky, electron-rich phosphine ligands.[8][10]
Materials & Equipment:
-
This compound
-
Terminal Alkyne (e.g., 1-Hexyne)
-
Palladium(II) Acetate [Pd(OAc)₂] or (AllylPdCl)₂
-
Tri-tert-butylphosphine [P(t-Bu)₃] or its air-stable salt [HP(t-Bu)₃]BF₄
-
Cesium Carbonate (Cs₂CO₃) or Tetrabutylammonium Acetate (TBAA)[11]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware and inert atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium source (e.g., (AllylPdCl)₂, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.10 mmol, 10 mol%) to a dry reaction flask.[8]
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq.).
-
Solvent and Alkyne Addition: Add anhydrous DMF (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.[8]
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature.
-
Monitoring, Work-up, and Purification: Follow steps 6-10 from Protocol 1. The work-up may require washing with larger volumes of water to remove the DMF solvent.
Data Summary & Optimization Parameters
The choice of conditions can significantly impact reaction efficiency and yield. The table below summarizes representative conditions for the Sonogashira coupling of aryl bromides.
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Ligand | CuI (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | 4 | Et₃N | THF | 25-50 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | - | 5 | i-Pr₂NH | Toluene | 60 | 80-90 |
| 3 | 1-Hexyne | (AllylPdCl)₂ (2.5) | P(t-Bu)₃ (10) | None | Cs₂CO₃ | DMF | 25 | 90-98 |
| 4 | Phenylacetylene | Pd(OAc)₂ (2) | c-Pr-Phos (4) | None | Et₃N | Water + PTS | 25 | >90 |
Key Optimization Insights:
-
Catalyst & Ligand Selection: For aryl bromides like this compound, standard catalysts like PdCl₂(PPh₃)₂ are effective, but more electron-rich and sterically hindered phosphine ligands (e.g., P(t-Bu)₃, XPhos) can significantly accelerate the rate-limiting oxidative addition step, especially in copper-free systems.[6][8][12] N-Heterocyclic carbene (NHC) ligands also serve as excellent alternatives to phosphines.[6][13]
-
The Role of Copper: While CuI increases reaction rates, it is the primary cause of alkyne homocoupling. If this side product is observed, switching to a copper-free protocol is the most effective solution.[2]
-
Base Choice: Amine bases like triethylamine or diisopropylamine are common and can often serve as the solvent.[9] For copper-free reactions, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be required to facilitate alkyne deprotonation without the assistance of copper.[14]
-
Solvent Effects: The solvent must solubilize all components, from the nonpolar aryl bromide to the inorganic base.[15] Common choices include THF, DMF, toluene, and acetonitrile.[9][15] Green chemistry approaches have successfully employed water with a surfactant to form micelles that act as "nanoreactors".[10][16]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. mdpi.com [mdpi.com]
- 14. ijnc.ir [ijnc.ir]
- 15. books.lucp.net [books.lucp.net]
- 16. people.chem.ucsb.edu [people.chem.ucsb.edu]
Application Note: A Practical Guide to the Heck-Mizoroki Reaction Using 1-Bromo-4-(tert-butoxy)benzene
Introduction: The Power of Palladium in Carbon-Carbon Bond Formation
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Discovered independently by Tsutomu Mizoroki and Richard F. Heck, this transformation provides a powerful and versatile method for creating carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[1][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[2]
The reaction's broad functional group tolerance and reliability have made it an indispensable tool in academic research and the pharmaceutical industry for synthesizing natural products, agrochemicals, and drug candidates.[3][4] This guide offers a detailed protocol for the Heck reaction using 1-Bromo-4-(tert-butoxy)benzene, providing not just the procedural steps but also the underlying scientific rationale for each component and condition.
The Catalytic Heart of the Reaction: Unraveling the Mechanism
The Heck reaction proceeds through a catalytic cycle involving palladium cycling between its 0 and +2 oxidation states.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[1][2][5]
-
Migratory Insertion (Alkene Association & Insertion): The alkene substrate coordinates to the Pd(II) complex. Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons in a syn-addition fashion.[2][5]
-
β-Hydride Elimination: For the reaction to proceed, the newly formed alkyl-palladium intermediate must have a hydrogen atom on the carbon adjacent (beta) to the palladium. This hydrogen is eliminated along with the palladium, forming a hydridopalladium(II) complex and releasing the desired substituted alkene product.[2]
-
Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of HBr from the hydridopalladium(II) species, thereby regenerating the active Pd(0) catalyst for the next cycle.[4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Anatomy of the Reaction: Selecting Your Components
The success of a Heck reaction is highly dependent on the judicious selection of its five core components.
-
The Aryl Halide: this compound This substrate serves as the electrophilic partner. Aryl bromides offer a good balance of reactivity and stability, making them common choices for Heck couplings.[1] The tert-butoxy group is a bulky, acid-labile protecting group for the phenol, which is generally stable under the neutral to basic conditions of the Heck reaction.
-
The Alkene: n-Butyl Acrylate The choice of alkene dictates the structure of the final product. Electron-withdrawing groups on the alkene, such as the ester group in acrylates, generally accelerate the reaction and favor the formation of the E (trans) isomer.[1][4] n-Butyl acrylate is an excellent model substrate for this protocol.
-
**The Catalyst: Palladium(II) Acetate (Pd(OAc)₂) ** While the active catalyst is Pd(0), air-stable Pd(II) salts like palladium(II) acetate are often used as pre-catalysts.[1][6] These are reduced in situ to Pd(0) by a phosphine ligand, an amine base, or even the solvent.[7] Pd(OAc)₂ is cost-effective and widely used.
-
The Ligand: Triphenylphosphine (PPh₃) Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[7] Triphenylphosphine is a common, inexpensive, and effective ligand for many Heck reactions. The ratio of ligand to palladium can be critical; a 2:1 ratio is often a good starting point.[6]
-
The Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) A stoichiometric amount of base is essential to neutralize the HBr generated and regenerate the Pd(0) catalyst.[4][6] Organic bases like triethylamine or inorganic bases like potassium carbonate are frequently used.[1] The choice can influence reaction rates and, in some cases, selectivity.[8]
-
The Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) Polar aprotic solvents are the standard for Heck reactions as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[6][9] DMF is a classic choice due to its high boiling point and excellent solvating properties.[10]
Detailed Experimental Protocol: Synthesis of (E)-butyl 3-(4-(tert-butoxy)phenyl)acrylate
This protocol details the coupling of this compound with n-butyl acrylate.
Reaction Scheme: (Self-generated image, not from search)
Table 1: Materials and Reagents
| Reagent | FW ( g/mol ) | Amount (mg) | mmols | Equivalents |
| This compound | 229.11 | 229 | 1.0 | 1.0 |
| n-Butyl acrylate | 128.17 | 192 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 2.2 | 0.01 | 0.01 (1 mol%) |
| Triphenylphosphine (PPh₃) | 262.29 | 5.2 | 0.02 | 0.02 (2 mol%) |
| Triethylamine (Et₃N) | 101.19 | 152 (209 µL) | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 mL | - | - |
Step-by-Step Methodology:
-
Apparatus Setup:
-
To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (229 mg, 1.0 mmol), triphenylphosphine (5.2 mg, 0.02 mmol), and palladium(II) acetate (2.2 mg, 0.01 mmol).
-
Fit the flask with a rubber septum and connect it to a Schlenk line.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the reaction atmosphere is free of oxygen, which can oxidize and deactivate the catalyst.
-
-
Reagent Addition:
-
Using syringes, add the solvent, N,N-Dimethylformamide (3.0 mL), followed by n-butyl acrylate (192 mg, 1.5 mmol), and finally triethylamine (152 mg, 1.5 mmol).
-
The mixture may turn from a pale yellow to a darker brown or black color upon heating, which is normal.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 100 °C.
-
Allow the reaction to stir vigorously at this temperature for 12-24 hours.
-
-
Monitoring the Reaction:
-
Progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1). The disappearance of the starting aryl bromide spot indicates reaction completion.
-
-
Work-up Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10%) to yield the pure product, (E)-butyl 3-(4-(tert-butoxy)phenyl)acrylate, typically as a white solid or pale oil.
-
Summary of Optimized Reaction Conditions
For quick reference, the key parameters for this protocol are summarized below.
Table 2: Reaction Parameters Overview
| Parameter | Condition / Reagent | Rationale |
| Aryl Halide | This compound | Good reactivity; protecting group stable under reaction conditions. |
| Alkene | n-Butyl acrylate | Electron-deficient alkene promotes high reactivity and selectivity for the E-isomer. |
| Catalyst | 1 mol% Pd(OAc)₂ | Common, air-stable pre-catalyst that is effective at low loadings. |
| Ligand | 2 mol% PPh₃ | Stabilizes the Pd(0) active species and prevents decomposition. |
| Base | 1.5 eq. Triethylamine | Neutralizes HBr byproduct and regenerates the active catalyst. |
| Solvent | DMF | High-boiling polar aprotic solvent that effectively dissolves reactants. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle effectively. |
| Time | 12-24 hours | Typical duration to achieve full conversion. |
| Expected Yield | 75-90% | Literature precedent suggests good to excellent yields for similar couplings. |
Field-Proven Insights & Troubleshooting
-
Problem: Low or No Conversion.
-
Cause: Inactive catalyst.
-
Solution: Ensure a rigorously oxygen-free environment. The purity of the solvent and reagents, especially the base, is critical. Degassing the solvent prior to use can be beneficial. Consider using a more electron-rich, bulky phosphine ligand which can sometimes accelerate the oxidative addition step.[7]
-
-
Problem: Formation of Palladium Black.
-
Cause: Catalyst decomposition.
-
Solution: This indicates the Pd(0) species is agglomerating and precipitating. Increasing the ligand-to-palladium ratio (e.g., to 4:1) can improve catalyst stability. Alternatively, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the catalytic species and improve rates.[11]
-
-
Problem: Formation of Regioisomers.
-
Cause: With certain alkenes (e.g., electron-rich vinyl ethers), mixtures of linear and branched products can form.[12]
-
Solution: This is less of a concern with acrylates, which strongly favor the linear product.[4] However, if this issue arises with other substrates, switching to a bidentate phosphine ligand or changing the solvent/base system may be necessary to control regioselectivity.[9]
-
Conclusion
The Mizoroki-Heck reaction is a robust and highly reliable method for the synthesis of substituted alkenes. The protocol detailed herein for the coupling of this compound provides a validated starting point for researchers. By understanding the mechanistic underpinnings and the role of each component, scientists can effectively troubleshoot and adapt this powerful transformation to a wide array of substrates, accelerating discovery in chemical and pharmaceutical development.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. books.rsc.org [books.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buch-wald-Hartwig Amination of 1-Bromo-4-(tert-butoxy)benzene
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has profound implications in the pharmaceutical and materials science sectors, where the synthesis of aryl amines is a frequent necessity.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and pharmaceutically relevant substrate: 1-bromo-4-(tert-butoxy)benzene. The tert-butoxy protecting group offers a valuable synthetic handle, allowing for subsequent deprotection to the corresponding phenol, a common pharmacophore. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss critical parameters for optimization and troubleshooting.
Introduction: The Strategic Importance of C-N Bond Formation
The formation of C(sp²)–N bonds is a cornerstone of contemporary drug discovery and development.[4] Aryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Historically, methods for their synthesis, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, were often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1][5] The advent of the palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s revolutionized this field, offering a milder and more general route to these valuable compounds.[1][6]
The substrate of focus, this compound, is of particular interest due to the presence of the acid-labile tert-butoxy protecting group. This allows for the late-stage unveiling of a phenol functionality, a key feature in many biologically active molecules. This guide will provide the necessary protocols to successfully couple this aryl bromide with a variety of amine partners, paving the way for the synthesis of diverse compound libraries.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is a multi-step process initiated by a Pd(0) species.[1][2][3][7]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II) intermediate.[1][7][8]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form an amido ligand.[3][7]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aryl amine is released from the palladium center.[1][3][7] This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]
A potential side reaction is β-hydride elimination, which can occur if the amine possesses β-hydrogens.[1] The choice of ligand plays a crucial role in promoting the desired reductive elimination over this competing pathway.[9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols: A Step-by-Step Guide
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following protocols are designed to be robust starting points for the coupling of this compound with both primary and secondary amines.
General Considerations and Reagent Handling
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).[10]
-
Anhydrous Conditions: Water can deactivate the catalyst and interfere with the base. Ensure all solvents and reagents are anhydrous.[10]
-
Reagent Purity: The purity of the starting materials, particularly the amine, can impact the reaction outcome.[10]
Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Hexylamine)
This protocol is optimized for the coupling of a primary aliphatic amine with this compound.
Materials:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 229.1 mg |
| n-Hexylamine | 1.2 | 121.2 mg (0.166 mL) |
| Pd₂(dba)₃ | 0.01 | 9.2 mg |
| XPhos | 0.02 | 9.5 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 134.5 mg |
| Anhydrous Toluene | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by the n-hexylamine.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Secondary Aromatic Amine (e.g., Morpholine)
This protocol is tailored for the coupling of a cyclic secondary amine with this compound.
Materials:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 229.1 mg |
| Morpholine | 1.2 | 104.5 mg (0.105 mL) |
| Pd(OAc)₂ | 0.02 | 4.5 mg |
| RuPhos | 0.04 | 18.6 mg |
| Potassium Phosphate (K₃PO₄) | 2.0 | 424.4 mg |
| Anhydrous 1,4-Dioxane | - | 5 mL |
Procedure:
-
In a glovebox, add this compound, Pd(OAc)₂, RuPhos, and potassium phosphate to a reaction vial.
-
Add a stir bar, and seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and add anhydrous 1,4-dioxane and morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of palladium source and phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.
-
Palladium Precatalysts: While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) sources such as Pd(OAc)₂ are also common.[11] The latter requires in-situ reduction to the active Pd(0) species, which can be facilitated by the amine or phosphine ligand.[2][11] More advanced, air-stable precatalysts developed by the Buchwald group (e.g., G2, G3, and G4 precatalysts) offer improved reactivity and ease of handling.[12]
-
Phosphine Ligands: The evolution of the Buchwald-Hartwig amination has been driven by the development of increasingly sophisticated phosphine ligands.
-
First-Generation Ligands: Early systems utilized ligands like P(o-tolyl)₃.[6]
-
Bidentate Ligands: Ligands such as BINAP and DPPF expanded the scope to include primary amines.[1][7]
-
Bulky Monophosphine Ligands: The development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos) by the Buchwald group has dramatically broadened the substrate scope and allowed for milder reaction conditions.[1][6][12] These ligands are generally preferred for challenging substrates, including aryl chlorides and hindered amines.[7][12]
-
The Role of the Base and Solvent
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.[7] Sodium tert-butoxide (NaOtBu) is a common choice.[13] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often in combination with more active catalyst systems, and may be necessary for substrates with base-sensitive functional groups.[7]
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reaction components at the desired temperature. Toluene, 1,4-dioxane, and THF are commonly used.[2][7] The choice of solvent can influence the reaction rate and catalyst stability.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure inert and anhydrous conditions.[10] Consider a more active precatalyst/ligand combination.[10][12] |
| Insufficient temperature | Increase the reaction temperature.[10] | |
| Inappropriate base | Switch to a stronger base like NaOtBu or LHMDS, ensuring substrate compatibility.[10] | |
| Formation of Side Products | Reductive dehalogenation | Use a bulkier ligand to favor reductive elimination. |
| Hydrolysis of tert-butoxy group | Ensure the absence of protic sources and use a non-protic base. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and reliable method for the synthesis of valuable synthetic intermediates. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this transformative reaction in the pursuit of novel therapeutics and advanced materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. research.rug.nl [research.rug.nl]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald触媒・配位子 [sigmaaldrich.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note & Protocol: Formation of 4-(tert-butoxy)phenylmagnesium bromide
A Detailed Guide for the Synthesis, Characterization, and Application of a Key Organometallic Intermediate
Abstract
This comprehensive guide details the synthesis, characterization, and application of 4-(tert-butoxy)phenylmagnesium bromide, a vital Grignard reagent in organic synthesis. This reagent serves as a key nucleophilic building block, effectively acting as a protected phenol synthon for the introduction of the 4-hydroxyphenyl moiety. This document provides an in-depth examination of the reaction mechanism, meticulous step-by-step protocols for preparation and quantification, and a practical troubleshooting guide. It is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for utilizing this versatile organometallic compound.
Scientific Background and Mechanistic Insights
The Grignard Reaction: A Cornerstone of C-C Bond Formation
Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] The reaction involves the insertion of magnesium metal into a carbon-halogen bond of an organic halide to form an organomagnesium halide, or "Grignard reagent".[3] This process effectively inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent, carbanion-like nucleophile.[4]
Mechanism of Formation: A Surface-Mediated Process
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[1][5] The currently accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the organic halide.[1] This generates a radical anion that rapidly fragments into an organic radical and a halide anion.[6] These species are believed to be "surface-adherent," where the organic radical recombines with a monovalent magnesium species (MgX) on the surface to form the final RMgX reagent.[6]
The tert-butoxy group on 1-Bromo-4-(tert-butoxy)benzene is an electron-donating group, which can influence the reactivity of the aryl bromide. Importantly, the ether linkage of the tert-butoxy protecting group is stable under the anhydrous, basic conditions of Grignard reagent formation, making it an excellent choice for a protected phenol.
The Critical Role of Magnesium Activation
A primary challenge in Grignard synthesis is the passivating layer of magnesium oxide (MgO) that coats the metal, inhibiting the reaction.[7][8] To overcome this, activation of the magnesium surface is essential. Common methods include:
-
Chemical Activation: Using initiators like iodine (I₂) or 1,2-dibromoethane.[7][9] Iodine is thought to react with the magnesium at weak points in the oxide layer, creating reactive magnesium iodide and exposing fresh metal surfaces.[8][10]
-
Mechanical Activation: Physically disrupting the oxide layer by crushing the magnesium turnings with a glass rod or using sonication.[7][9]
A successful initiation is often indicated by the disappearance of the iodine color, gentle refluxing of the ether solvent, and the appearance of a cloudy gray or brown solution.[8]
Pre-Reaction Preparation and Safety
Absolute exclusion of water is the most critical factor for a successful Grignard reaction.[11][12] Grignard reagents are strong bases and will be rapidly quenched by protic sources, including atmospheric moisture, to form the corresponding alkane.[12][13]
Table 1: Reagent and Solvent Properties
| Compound | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Key Hazards |
| This compound | C₁₀H₁₃BrO | 229.11 | 118-120 (10 mmHg) | 1.334 | Irritant |
| Magnesium Turnings | Mg | 24.31 | 1090 | 1.738 | Flammable solid, water-reactive[14] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | Highly flammable, peroxide former[15] |
| Iodine | I₂ | 253.81 | 184.3 | 4.933 | Harmful, irritant |
Protocol 2.1: Rigorous Solvent and Glassware Preparation
-
Glassware: All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel) must be meticulously cleaned and dried in an oven at >120°C for at least 4 hours, or flame-dried under vacuum.[8][16]
-
Solvent: Use a commercial anhydrous grade of THF from a freshly opened bottle.[15] For exacting applications, THF should be freshly distilled from a suitable drying agent like sodium-benzophenone ketyl under an inert atmosphere.
-
Inert Atmosphere: Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[17] This prevents atmospheric moisture from adsorbing onto the glass surfaces.
Diagram 1: Experimental Setup Workflow
Caption: Workflow for Grignard reagent preparation.
Safety Precautions
-
Fire Hazard: Grignard reactions are exothermic and use highly flammable ether solvents.[16][18] Always conduct the reaction in a chemical fume hood, away from ignition sources. Have an ice-water bath ready to control the reaction rate.[11][18]
-
Reactivity: Grignard reagents can be pyrophoric and react violently with water.[19] Handle under an inert atmosphere at all times.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are common but are combustible).[16]
Synthesis of 4-(tert-butoxy)phenylmagnesium bromide
This protocol describes the formation of the Grignard reagent on a 20 mmol scale.
Protocol 3.1: Step-by-Step Synthesis
-
Setup: To a 100 mL three-neck round-bottom flask, previously dried and cooled under nitrogen, add magnesium turnings (0.53 g, 22 mmol, 1.1 equiv.) and a single small crystal of iodine.[2]
-
Solvent Addition: Add 10 mL of anhydrous THF to the flask via syringe.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (4.58 g, 20 mmol, 1.0 equiv.) in 20 mL of anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel on the reaction apparatus.
-
Initiation: Add approximately 1-2 mL of the bromide solution from the dropping funnel to the stirred magnesium suspension. The reaction may require gentle warming with a heat gun to initiate. A successful start is marked by the disappearance of the iodine's brown color and the onset of gentle bubbling or solvent reflux.[20] If initiation is difficult, add 1-2 drops of 1,2-dibromoethane.[9]
-
Addition: Once the reaction is self-sustaining, begin the dropwise addition of the remaining bromide solution at a rate that maintains a gentle reflux.[21] Use an ice bath as needed to control the exotherm.[17] A rapid addition can lead to high local concentrations of the aryl bromide, favoring the formation of the Wurtz coupling byproduct (4,4'-di-tert-butoxy-1,1'-biphenyl).[21][22]
-
Completion: After the addition is complete, continue stirring the resulting gray-brown suspension at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution can be used directly for subsequent steps.
Characterization and Quantification
The yield of a Grignard reagent is never quantitative. Therefore, determining the precise concentration via titration is essential before its use in a subsequent reaction to ensure accurate stoichiometry.[19][23]
Protocol 4.1: Titration with Iodine (I₂) and Lithium Chloride (LiCl)
This method, adapted from Knochel, is reliable for various Grignard reagents.[24]
-
Setup: To a flame-dried vial under nitrogen, add iodine (approx. 100 mg, accurately weighed) and dissolve it in 1.0 mL of a 0.5 M solution of LiCl in dry THF. This creates a dark brown solution.
-
Cooling: Cool the iodine solution to 0°C in an ice bath.
-
Titration: Using a 1 mL syringe, slowly add the prepared Grignard solution dropwise to the stirred iodine solution. The endpoint is the sharp transition from a light yellow/brown color to colorless.[24]
-
Calculation: Record the volume (V) of the Grignard solution added. The molarity (M) is calculated as follows:
Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)
Where moles of I₂ = (mass of I₂ in g) / (253.81 g/mol )
The reaction stoichiometry is 2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂. However, for titration purposes, a 1:1 endpoint determination is often used where the Grignard reduces the iodine. For more precise calculations, other methods like back-titration with an alcohol are also common.[23][25]
Table 2: Sample Titration Data and Calculation
| Trial | Mass of I₂ (mg) | Moles of I₂ (mmol) | Volume of Grignard Added (mL) | Calculated Molarity (M) |
| 1 | 101.5 | 0.400 | 0.82 | 0.488 |
| 2 | 99.8 | 0.393 | 0.80 | 0.491 |
| Average | 0.490 |
Application Example: Synthesis of 4-(4-(tert-butoxy)phenyl)butan-2-one
This protocol demonstrates the utility of 4-(tert-butoxy)phenylmagnesium bromide as a nucleophile in a reaction with an epoxide, followed by oxidation.
Diagram 2: Application Workflow
Caption: Synthesis of a ketone using the Grignard reagent.
Protocol 5.1: Reaction with Propylene Oxide
-
Reaction: Cool the prepared Grignard solution (e.g., 20 mmol in ~30 mL THF) to 0°C. To this, slowly add a solution of propylene oxide (1.16 g, 20 mmol) in 10 mL of anhydrous THF.
-
Warm & Stir: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Workup: Cool the reaction back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution (NH₄Cl).[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting secondary alcohol can be purified or used directly in the next step.
-
Oxidation: The crude alcohol is then oxidized to the target ketone using a standard oxidizing agent like pyridinium chlorochromate (PCC).
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium (MgO layer).- Wet glassware or solvent.- Insufficiently reactive aryl bromide. | - Add a fresh crystal of I₂ or a few drops of 1,2-dibromoethane.[8]- Gently crush some Mg turnings with a dry glass rod.[8]- Re-dry all glassware and use freshly distilled solvent.[15] |
| Low yield of Grignard reagent | - Incomplete reaction.- Quenching by moisture/air.- Significant Wurtz coupling. | - Extend the reaction time after addition.- Ensure a robust inert atmosphere is maintained.- Slow down the rate of halide addition and maintain a lower reaction temperature.[21][22] |
| High yield of biphenyl byproduct | - High local concentration of aryl bromide.- Elevated reaction temperature. | - Ensure slow, dropwise addition of the bromide solution.[21]- Use an ice bath to maintain a controlled, gentle reflux.[22]- Consider using a different solvent like 2-MeTHF, which can suppress coupling.[21] |
Conclusion
The successful formation of 4-(tert-butoxy)phenylmagnesium bromide is contingent upon the rigorous exclusion of atmospheric moisture and the proper activation of the magnesium surface. By following the detailed protocols for preparation, handling, and quantification outlined in this guide, researchers can reliably generate this valuable reagent. Its utility as a protected phenol synthon makes it an indispensable tool for constructing complex molecules in pharmaceutical and materials science research.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 3. leah4sci.com [leah4sci.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 14. media.laballey.com [media.laballey.com]
- 15. benchchem.com [benchchem.com]
- 16. dchas.org [dchas.org]
- 17. How would you prepare Grignard reagent? - askIITians [askiitians.com]
- 18. acs.org [acs.org]
- 19. artscimedia.case.edu [artscimedia.case.edu]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. benchchem.com [benchchem.com]
- 22. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 23. scribd.com [scribd.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. pittelkow.kiku.dk [pittelkow.kiku.dk]
1-Bromo-4-(tert-butoxy)benzene: A Versatile Precursor for the Strategic Introduction of a Masked Phenolic Moiety
Version: 1.0
Abstract
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic introduction and subsequent unmasking of functional groups are paramount. Phenolic moieties are ubiquitous in biologically active molecules and advanced materials, yet their inherent reactivity often necessitates the use of protecting groups during synthetic campaigns. This application note details the utility of 1-bromo-4-(tert-butoxy)benzene as a stable and versatile precursor for the introduction of a protected phenolic hydroxyl group. The tert-butoxyphenyl ether serves as a robust protecting group, stable to a wide array of reaction conditions, while the aryl bromide functionality provides a reactive handle for a variety of cross-coupling reactions. This guide will provide in-depth protocols for the application of this reagent in common synthetic transformations and subsequent deprotection to reveal the parent phenol, underscoring its value to researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a "Latent" Phenol
The phenol functional group is a cornerstone in the design of countless pharmaceutical agents, agrochemicals, and functional materials. Its acidic proton and nucleophilic character, however, can interfere with many common synthetic transformations. Protecting group strategies are therefore essential to temporarily mask the phenol's reactivity.[1] The tert-butyl ether is a particularly advantageous protecting group for phenols due to its high stability under basic, nucleophilic, and many oxidative and reductive conditions.[2] It is, however, readily cleaved under specific acidic conditions.[2]
This compound offers a unique combination of this robust protecting group with a synthetically versatile aryl bromide. This allows for the construction of complex molecular architectures via cross-coupling reactions before the final unveiling of the reactive phenolic hydroxyl group. This "latent phenol" strategy streamlines synthetic routes and broadens the scope of accessible molecular diversity.
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A common method involves the reaction of 4-bromophenol with isobutylene in the presence of an acid catalyst.[3]
Reaction:
4-Bromophenol + Isobutylene --(Acid Catalyst)--> this compound
Key Considerations:
-
Catalyst: Strong acids such as trifluoromethanesulfonic acid are effective.[3]
-
Solvent: Dichloromethane is a suitable solvent for this reaction.[3]
-
Workup: The reaction is typically quenched with a mild base, such as triethylamine, followed by standard aqueous workup and purification by chromatography.[3]
Applications in Cross-Coupling Reactions
The true synthetic power of this compound lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as an efficient electrophilic partner for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5] Utilizing this compound in this reaction allows for the synthesis of biaryl compounds containing a protected phenol, a common structural motif in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[6][7][8] Employing this compound in this reaction enables the synthesis of N-aryl amines with a masked phenol.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Buchwald precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge an oven-dried reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Add the amine (1.2 mmol, 1.2 equiv) and the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Deprotection of the tert-Butoxyphenyl Group
The final step in this strategic sequence is the deprotection of the tert-butoxyphenyl ether to reveal the free phenol. This is typically achieved under acidic conditions, which facilitate the cleavage of the ether linkage.[2] The stability of the tert-butyl carbocation that is formed drives this reaction.[9]
Mechanism of Deprotection:
The deprotection proceeds via protonation of the ether oxygen, followed by elimination of the stable tert-butyl cation, which is then quenched to form isobutene or tert-butanol.[2][9]
Experimental Protocol: Acid-Mediated Deprotection
Materials:
-
tert-Butoxyphenyl-containing compound
-
Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or a Lewis acid like ZnBr₂)
-
Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane)
-
Scavenger (optional, e.g., triethylsilane)
Procedure:
-
Dissolve the tert-butoxyphenyl-containing compound (1.0 mmol) in a suitable solvent (e.g., DCM, 5 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the acid (e.g., TFA, 10-50% v/v in DCM) to the stirred solution. If using a Lewis acid, it can be added as a solid or a solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction time can vary from a few minutes to several hours.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting phenol by chromatography or recrystallization.
Data Summary
| Reaction Type | Key Reagents | Typical Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 80-110 °C, 12-24 h | Biaryl with protected phenol |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 80-110 °C, 12-24 h | Aryl amine with protected phenol |
| Deprotection | Strong acid (e.g., TFA) or Lewis acid | 0 °C to room temperature | Phenol |
Visualizing the Workflow
Caption: Synthetic workflow utilizing this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules bearing a phenolic moiety. Its utility stems from the robust nature of the tert-butoxyphenyl protecting group, which is tolerant of a wide range of reaction conditions, and the synthetic handle provided by the aryl bromide, which allows for the facile construction of C-C and C-N bonds through well-established cross-coupling methodologies. The straightforward deprotection under acidic conditions provides a reliable method for revealing the parent phenol at a late stage in a synthetic sequence. The protocols and data presented herein demonstrate the broad applicability of this reagent, making it an indispensable tool for chemists in both academic and industrial research.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Deprotection of Aryl tert-Butyl Ethers: Mechanisms, Protocols, and Troubleshooting
An Application Guide for the Synthetic Chemist
Introduction: The Phenolic Guardian and Its Release
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. The phenolic hydroxyl group, a common motif in natural products and pharmaceutical agents, is frequently masked to prevent unwanted reactivity. Among the arsenal of protecting groups, the tert-butyl (t-Bu) group stands out for its robustness and steric bulk, effectively shielding the phenol as an aryl tert-butyl ether.[1][2] Its popularity is rooted in its stability across a wide spectrum of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments.[2]
However, the true utility of any protecting group lies in its predictable and clean removal. The cleavage of the aryl C-Ot-Bu bond is a critical step that must be executed with precision to preserve the integrity of often-complex molecular architectures. This guide provides an in-depth exploration of the primary methodologies for the deprotection of aryl tert-butyl ethers, moving beyond simple step-by-step instructions to elucidate the underlying mechanisms and rationale that govern the choice of a specific protocol. We will delve into field-proven techniques, address common pitfalls, and offer a comparative analysis to empower researchers in drug development and chemical synthesis to make informed, effective decisions at the bench.
Part 1: The Core Mechanism and Its Inherent Challenge: Acid-Catalyzed Cleavage
The most prevalent strategy for cleaving tert-butyl ethers relies on acid catalysis. The mechanism is fundamentally an A-1 type elimination, predicated on the exceptional stability of the resulting tert-butyl carbocation.
The Mechanism: A Stepwise View
The deprotection proceeds through a well-understood pathway:
-
Protonation: The ether oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid.[2] This activation step transforms the alkoxy group into a good leaving group.
-
Carbocation Formation: The C-O bond cleaves, releasing the phenol and forming a relatively stable tertiary carbocation (t-Bu⁺).[1][2]
-
Quenching: The t-Bu⁺ cation is rapidly quenched, typically through deprotonation by a weak base (e.g., the conjugate base of the acid, or the solvent), to form the volatile byproduct isobutylene.[3][4]
Caption: General mechanism of acid-catalyzed tert-butyl ether cleavage.
The Challenge: The Rogue tert-Butyl Cation
The central issue in acid-catalyzed deprotection is the fate of the highly reactive tert-butyl cation intermediate.[5][6] While its intended destiny is elimination to isobutylene, this electrophilic species can instead attack other nucleophilic sites within the substrate molecule, a detrimental side reaction known as tert-butylation.[5]
Functional groups particularly susceptible to this unwanted alkylation include:
-
Tryptophan and other electron-rich indoles
-
Methionine thioethers (forming sulfonium salts)
-
Cysteine thiols
This can lead to a mixture of products and purification difficulties, with mass spectrometry often revealing unexpected peaks corresponding to the addition of a 56 Da moiety.[5]
The Solution: Cation Scavengers
To mitigate this risk, "scavengers" are added to the reaction mixture. These are nucleophilic reagents designed to intercept and quench the tert-butyl cation more rapidly than it can react with the substrate.[3][5] A common and highly effective scavenger is triisopropylsilane (TIS) , which reduces the carbocation. Water can also act as a scavenger, trapping the cation to form tert-butanol.[6]
References
Palladium-catalyzed cross-coupling reactions of 1-Bromo-4-(tert-butoxy)benzene
An in-depth guide to the strategic application of 1-Bromo-4-(tert-butoxy)benzene in palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Utility of this compound
In the landscape of modern organic synthesis, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, represent a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2][3] Within this context, this compound emerges as a highly valuable and versatile aryl halide building block.
Its utility is twofold. The bromine atom provides a reactive handle for a multitude of palladium-catalyzed transformations. Simultaneously, the tert-butoxy group serves as a robust, acid-labile protecting group for a phenol.[4] This masking strategy is crucial, as the free hydroxyl group of 4-bromophenol could otherwise interfere with many catalytic cycles through unwanted side reactions or catalyst inhibition. The tert-butyl ether is stable to the basic and nucleophilic conditions frequently employed in cross-coupling, yet it can be cleanly removed under acidic conditions post-coupling to unmask the phenol functionality for further derivatization.[5][6]
This guide provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions using this compound, offering field-proven insights into experimental design and execution.
Core Mechanistic Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies a general catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][7][8] This cycle can be universally described by three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation : The organic moiety from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the bromide. This step introduces the second coupling partner into the palladium coordination sphere.
-
Reductive Elimination : The two organic groups coupled to the palladium center are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, prized for its mild conditions, excellent functional group tolerance, and the low toxicity of its organoboron reagents.[8][9] It facilitates the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.
Mechanism
The reaction follows the general catalytic cycle, with the transmetalation step involving an organoboron species (a boronic acid or ester). This step requires activation by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center.[9][10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes & Conditions
For coupling this compound, various boronic acids or their corresponding pinacol esters can be used. The choice of catalyst, ligand, and base is critical for achieving high yields.
| Parameter | Typical Reagents/Conditions | Rationale / Insight |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and reduced in situ. Pd(PPh₃)₄ is an active Pd(0) source. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands (SPhos, XPhos) often accelerate reductive elimination and are effective for less reactive bromides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid. K₃PO₄ is often a good general choice. |
| Solvent | Toluene, 1,4-Dioxane, DMF, often with H₂O | A mixture of an organic solvent and water is common, as it aids in dissolving the inorganic base. |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion. |
| Typical Yield | 85 - 98% | High yields are generally achievable with proper optimization. |
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(OAc)₂ (1-3 mol%)
-
SPhos (2-6 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene, producing a substituted alkene.[12][13] This reaction is a powerful tool for constructing complex olefinic structures and does not require the pre-formation of an organometallic reagent from the alkene component.[14]
Mechanism
The Heck reaction mechanism deviates from the general cycle as it does not involve transmetalation. Instead, after oxidative addition, the alkene coordinates to the palladium(II) complex, followed by migratory insertion (syn-addition). A subsequent β-hydride elimination (syn-elimination) forms the product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base.[15]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Application Notes & Conditions
The reaction works well with electron-deficient alkenes like acrylates, styrenes, and acrylonitriles. The choice of base and ligand is crucial to control regioselectivity and ensure efficient catalyst turnover.
| Parameter | Typical Reagents/Conditions | Rationale / Insight |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are standard and effective choices. |
| Ligand | P(o-tol)₃, PPh₃, P(t-Bu)₃ | Tri(o-tolyl)phosphine is a classic ligand for Heck reactions. Bulky phosphines can improve catalyst stability and lifetime. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is needed to neutralize the HBr generated in the catalytic cycle. Triethylamine is a common choice. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for aryl bromides compared to iodides. |
| Typical Yield | 70 - 95% | Yields are generally good, especially with activated alkenes. |
Detailed Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
Tri(o-tolyl)phosphine (2-4 mol%)
-
Triethylamine (Et₃N) (1.5 - 2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Seal the tube, and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling, dilute the mixture with diethyl ether and wash sequentially with water and brine to remove the DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides to form arylalkynes and conjugated enynes.[16][17] The reaction is unique in that it typically employs a dual-catalyst system of palladium and a copper(I) salt.[18]
Mechanism
The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation. The active alkyne species is a copper(I) acetylide, formed in the copper cycle by the reaction of the terminal alkyne with a Cu(I) salt in the presence of an amine base. Copper-free versions of the Sonogashira reaction also exist.[19]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Application Notes & Conditions
This reaction provides a direct route to 4-(tert-butoxy)phenyl-substituted alkynes. Careful exclusion of oxygen is important to prevent the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling).[19]
| Parameter | Typical Reagents/Conditions | Rationale / Insight |
| Pd Precursor | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the most common catalysts for Sonogashira couplings. |
| Cu Co-catalyst | CuI (Copper(I) iodide) | Essential for the formation of the copper acetylide intermediate in the classical protocol. |
| Ligand | PPh₃ | Often included as part of the palladium precursor or added separately. |
| Base | Et₃N, Diisopropylamine (DIPA) | A strong amine base is required, which also often serves as the solvent. |
| Solvent | THF, DMF, or the amine base itself | Anhydrous, degassed solvents are crucial for success. |
| Temperature | Room Temperature to 80 °C | Many reactions proceed efficiently at or slightly above room temperature. |
| Typical Yield | 80 - 95% | Generally provides high yields under optimized conditions. |
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
CuI (2-5 mol%)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF and anhydrous Et₃N via syringe, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if necessary.
-
Monitor the reaction by TLC. The reaction is often complete within 2-8 hours.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[16]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[20][21] This reaction has revolutionized the synthesis of anilines, which are key components in countless pharmaceuticals and materials.[22]
Mechanism
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[21]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes & Conditions
This reaction can couple this compound with a wide range of primary and secondary amines. The key to success lies in the selection of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand.
| Parameter | Typical Reagents/Conditions | Rationale / Insight |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Both are highly effective precatalysts for this transformation. |
| Ligand | XPhos, RuPhos, JohnPhos, BINAP | Sterically hindered biaryl phosphine ligands are essential for promoting the reductive elimination step and preventing β-hydride elimination. |
| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄ | A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide is the most common choice.[20] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80 - 110 °C | Heating is generally necessary to achieve a reasonable reaction rate. |
| Typical Yield | 80 - 99% | This reaction is known for its high efficiency and yields. |
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Inside a glovebox or using Schlenk technique, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.
-
Place the reaction in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, then quench by adding water.
-
Extract with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[20]
Stille Coupling: Coupling with Organostannanes
The Stille reaction couples an organostannane (organotin) reagent with an organic halide.[23] While the toxicity of tin reagents has led to the increased popularity of alternatives like the Suzuki coupling, the Stille reaction remains valuable because organostannanes are stable, tolerant of many functional groups, and often unreactive to the basic conditions required in other methods.[24][25][26]
Mechanism
The mechanism adheres to the classic catalytic cycle. The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium(II) center. This step can sometimes be accelerated by additives like copper(I) salts or fluoride ions.[23]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Application Notes & Conditions
A wide variety of organostannanes (vinyl, aryl, alkynyl) can be coupled with this compound. A key challenge is the removal of stoichiometric tin byproducts during workup.[25]
| Parameter | Typical Reagents/Conditions | Rationale / Insight |
| Pd Precursor | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a direct source of the active Pd(0) catalyst and is highly effective. |
| Ligand | PPh₃, AsPh₃ (Arsine) | Triphenylphosphine is the most common ligand. |
| Additive | CuI, LiCl | Additives are sometimes used to accelerate the transmetalation step, though often not required. |
| Solvent | Toluene, THF, DMF | Anhydrous, degassed aprotic solvents are standard. |
| Temperature | 80 - 110 °C | Heating is required for efficient coupling. |
| Typical Yield | 75 - 95% | The reaction is generally high-yielding. |
Detailed Protocol: Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., vinyltributyltin) (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous Toluene
Procedure:
-
Add this compound and Pd(PPh₃)₄ to a flame-dried Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane reagent.
-
Heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until completion (typically 6-18 hours).
-
Cool the reaction to room temperature. To aid in removing tin byproducts, dilute the mixture with diethyl ether and stir with an aqueous solution of potassium fluoride (KF) for 1-2 hours.
-
Filter the resulting precipitate through Celite. Separate the organic layer from the filtrate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[25]
Post-Coupling Deprotection of the tert-Butoxy Group
After successfully performing the desired cross-coupling reaction, the tert-butoxy group can be efficiently cleaved to reveal the phenol. This is typically achieved under strong acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent.[4][6] The mechanism involves protonation of the ether oxygen, followed by elimination of the stable tert-butyl cation.
Protocol: tert-Butoxy Group Cleavage
Materials:
-
Coupled product (e.g., 4-(tert-butoxy)biphenyl) (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butoxy-protected compound in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or used as a co-solvent, e.g., 1:1 TFA:DCM).
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (usually 1-4 hours).
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected phenolic product. Further purification by chromatography may be necessary.
Conclusion
This compound stands as a premier building block for the synthesis of functionalized phenolic compounds. Its compatibility with a wide array of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions—allows for the strategic construction of diverse C-C and C-N bonds. The reliability of the tert-butoxy protecting group, combined with well-established protocols for its removal, provides a robust and flexible platform for medicinal chemists and organic synthesis professionals to access complex molecular targets.
References
- 1. nobelprize.org [nobelprize.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmcct.com [jmcct.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. Stille Coupling [organic-chemistry.org]
- 25. Stille Coupling | NROChemistry [nrochemistry.com]
- 26. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Coupling of 1-Bromo-4-(tert-butoxy)benzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of ligands for the Suzuki coupling of 1-Bromo-4-(tert-butoxy)benzene, a common building block in medicinal chemistry. The bulky tert-butoxy group introduces specific steric and electronic considerations that necessitate a thoughtful approach to catalyst system design for achieving optimal reaction outcomes.
The Critical Role of Ligands in the Suzuki-Miyaura Catalytic Cycle
The ligand coordinated to the palladium center is arguably the most critical component of the Suzuki-Miyaura catalyst system, profoundly influencing its stability, activity, and selectivity. The ligand's electronic and steric properties directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond of this compound.[7] Electron-rich ligands enhance the electron density on the palladium center, which facilitates this otherwise often rate-limiting step, particularly for less reactive aryl bromides.[3][7]
-
Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium(II) complex.[3] This process is typically facilitated by a base, which activates the organoboron species.[8]
-
Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[3][7] Bulky ligands are known to promote this step by creating steric strain that favors the formation of the C-C bond.[3][9]
For an electron-rich aryl bromide like this compound, the oxidative addition can be more challenging compared to electron-deficient counterparts.[9] Therefore, the selection of a ligand that can effectively promote this step without hindering the subsequent reductive elimination is paramount.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction and highlights the central role of the ligand (L) in modulating the reactivity of the palladium catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle
Ligand Selection for this compound: A Comparative Analysis
The choice of phosphine ligand is critical for the successful coupling of this compound. Bulky and electron-rich phosphine ligands have been shown to be particularly effective for challenging substrates, including electron-rich and sterically hindered aryl bromides.[10][11] Below is a comparative overview of commonly employed ligand classes.
| Ligand Class | Key Features | Suitability for this compound |
| Triarylphosphines (e.g., PPh₃) | - Readily available and cost-effective. - Moderate electron-donating ability and steric bulk. | Can be effective but may require higher catalyst loadings and temperatures. Less efficient for sterically demanding couplings. |
| Buchwald Ligands (e.g., SPhos, XPhos) | - Highly electron-rich and sterically demanding dialkylbiaryl phosphines.[11] - Promote both oxidative addition and reductive elimination.[10] - SPhos is particularly effective for a wide range of Suzuki couplings.[12][13] | Excellent choice. The combination of steric bulk and high electron density is ideal for activating the C-Br bond and facilitating the coupling of the bulky fragments. |
| N-Heterocyclic Carbenes (NHCs) | - Strong σ-donors, even more electron-releasing than phosphines.[3] - Often more thermally stable than phosphine ligands. | A viable alternative to phosphine ligands, particularly when high reaction temperatures are required.[3] |
For the Suzuki coupling of this compound, Buchwald-type ligands, such as SPhos, are highly recommended . Their unique structural features provide an optimal balance of steric and electronic properties to overcome the challenges associated with this substrate.[11][12]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid using a palladium catalyst with a Buchwald ligand.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Flash chromatography system
Workflow Diagram:
Caption: Experimental Workflow for Suzuki Coupling
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene. Add this pre-catalyst mixture to the Schlenk flask.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
-
Reaction Execution:
-
Thoroughly degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction temperature or adding a fresh portion of the catalyst. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.
-
Side Reactions: Protodeborylation of the boronic acid can be a competing side reaction. Using a slight excess of the boronic acid can help mitigate this. Dehalogenation of the aryl bromide can also occur.[9]
-
Base Selection: While K₃PO₄ is generally effective, other bases such as K₂CO₃ or Cs₂CO₃ can be screened for optimal results. The choice of base can influence the reaction rate and yield.[6][7]
-
Solvent System: The ratio of the organic solvent to water can be critical. A biphasic system is often employed, and the choice of organic solvent (e.g., toluene, dioxane, THF) can impact the reaction efficiency.[6]
Conclusion
The successful Suzuki-Miyaura coupling of this compound hinges on the rational selection of a suitable ligand. Bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos, have demonstrated exceptional utility for this class of substrates by effectively promoting the key steps of the catalytic cycle. The detailed protocol and troubleshooting guide provided herein offer a robust starting point for researchers to achieve high yields and purity for their desired biaryl products, facilitating the advancement of their research and development endeavors.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald Phosphine Ligands [sigmaaldrich.cn]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
Strategic Base Selection for the Buchwald-Hartwig Amination of 1-Bromo-4-(tert-butoxy)benzene: A Detailed Application Guide
Introduction: Navigating the Subtleties of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in the pharmaceutical and materials science sectors, where the arylamine motif is a common structural feature.[2] The reaction's success, however, is critically dependent on the careful selection of its components: the palladium precursor, the phosphine ligand, and, pivotally, the base.
This application note provides a comprehensive guide to selecting the optimal base for the Buchwald-Hartwig amination of a specific, and illustrative, substrate: 1-bromo-4-(tert-butoxy)benzene. This substrate presents a unique challenge: the electron-donating nature of the tert-butoxy group can affect the rate of oxidative addition, while the group itself may be sensitive to certain basic conditions. Herein, we dissect the causal relationships behind base selection, provide field-proven protocols for comparative analysis, and offer a logical framework for optimizing this crucial transformation.
The Role of the Base: More Than a Simple Proton Abstractor
In the catalytic cycle of the Buchwald-Hartwig amination, the base performs several critical functions.[3] After the initial oxidative addition of the aryl bromide to the Pd(0) complex, the amine coordinates to the resulting Pd(II) species. The base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[4] This step is crucial, as the subsequent reductive elimination that forms the desired C-N bond proceeds from this intermediate. The choice of base directly influences the rate and efficiency of this deprotonation step.[5]
For an electron-rich aryl bromide like this compound, the oxidative addition step can be slower compared to electron-deficient counterparts. Therefore, a sufficiently strong base is often required to drive the reaction forward by facilitating the deprotonation of the amine and promoting the subsequent catalytic steps.[6] However, the presence of the acid-sensitive tert-butoxy group necessitates a nuanced approach to avoid potential substrate decomposition.[6]
Core Directive: A Triumvirate of Base Selection Criteria
The selection of an appropriate base is not a one-size-fits-all decision. It is a multifactorial problem that requires consideration of basicity, steric hindrance, and solubility.
Basicity (pKa): The Driving Force
The primary role of the base is to deprotonate the amine. Therefore, the pKa of the base's conjugate acid should be sufficiently high to effect this deprotonation. Strong bases are generally favored to ensure a high concentration of the palladium-amido complex, thus promoting a faster rate of reductive elimination.
-
Strong Bases (Alkaline Alkoxides): Sodium tert-butoxide (NaOtBu) is a commonly employed strong base with a pKa of its conjugate acid around 19.[7] Its high basicity makes it very effective in deprotonating a wide range of amines.
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) is a milder inorganic base. The "cesium effect," often attributed to the high polarizability and large ionic radius of the Cs⁺ ion, can enhance catalyst activity and improve yields even with a weaker base.[8]
-
Non-Nucleophilic Strong Bases: Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that offers the advantage of being non-nucleophilic, which can be beneficial in preventing side reactions. It is also known to confer tolerance to certain protic functional groups.[9]
Steric Hindrance: A Shield Against Undesired Reactivity
The steric bulk of a base can be a significant advantage. A sterically hindered base, like NaOtBu, is less likely to act as a nucleophile and participate in unwanted side reactions with the substrate or catalyst.[7] This is particularly important when working with substrates that have sensitive functional groups.
Solubility: Ensuring a Homogeneous Reaction Environment
The solubility of the base in the reaction solvent is a critical, yet often overlooked, factor.[6] Poor solubility can lead to heterogeneous reaction mixtures, resulting in inconsistent results and lower yields. While many inorganic bases have limited solubility in common organic solvents like toluene or dioxane, the choice of counter-ion (e.g., Cs⁺ vs. Na⁺) can influence solubility and reactivity.[8]
Comparative Analysis of Bases for this compound
To illustrate the practical implications of these criteria, we present a comparative analysis of three commonly used bases for the amination of this compound with a model primary amine, aniline.
| Base | Class | pKa (Conjugate Acid) | Key Characteristics | Expected Outcome with this compound |
| Sodium tert-butoxide (NaOtBu) | Strong, Sterically Hindered | ~19 | High reactivity, good solubility in ethereal solvents. Potential for substrate degradation with sensitive groups. | High conversion, but potential for some cleavage of the tert-butoxy group, especially at elevated temperatures. |
| Cesium Carbonate (Cs₂CO₃) | Weaker Inorganic | ~10.3 | Milder conditions, "cesium effect" may enhance reactivity. Generally well-tolerated by sensitive functional groups. | Potentially slower reaction rate but higher functional group compatibility, leading to a cleaner reaction profile. |
| Lithium Bis(trimethylsilyl)amide (LiHMDS) | Strong, Non-nucleophilic | ~26 | Very strong base, non-nucleophilic. Often used for substrates with acidic protons. | Effective deprotonation, but its very high basicity might still pose a risk to the tert-butoxy group. |
Experimental Protocols: A Framework for Optimization
The following protocols provide a detailed, step-by-step methodology for screening the selected bases. These are designed as a starting point for optimization.
General Materials and Methods
-
Reagents: this compound, aniline, palladium(II) acetate (Pd(OAc)₂), RuPhos, sodium tert-butoxide, cesium carbonate, lithium bis(trimethylsilyl)amide (1.0 M solution in THF), and anhydrous toluene.
-
Equipment: Schlenk tubes or oven-dried vials with screw caps and PTFE septa, magnetic stir bars, and a heating block or oil bath.
-
Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[10]
Workflow Diagram
Caption: General workflow for the Buchwald-Hartwig amination base screening.
Protocol 1: Amination using Sodium tert-butoxide (NaOtBu)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), RuPhos (18.6 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous toluene (5 mL).
-
Add this compound (229 mg, 1.0 mmol, 1.0 equiv.) and aniline (112 mg, 1.2 mmol, 1.2 equiv.) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amination using Cesium Carbonate (Cs₂CO₃)
-
Follow the procedure outlined in Protocol 1, substituting sodium tert-butoxide with cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv.).
-
Due to the potentially lower reactivity, the reaction time may need to be extended. Monitor closely.
Protocol 3: Amination using Lithium Bis(trimethylsilyl)amide (LiHMDS)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and RuPhos (18.6 mg, 0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous toluene (4 mL).
-
Add this compound (229 mg, 1.0 mmol, 1.0 equiv.) and aniline (112 mg, 1.2 mmol, 1.2 equiv.) via syringe.
-
Add LiHMDS (1.4 mL of a 1.0 M solution in THF, 1.4 mmol, 1.4 equiv.) dropwise via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor and work up the reaction as described in Protocol 1.
The Catalytic Cycle and the Role of the Base
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the crucial intervention of the base.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion: A Data-Driven Approach to Optimization
The successful Buchwald-Hartwig amination of this compound hinges on a rational and empirically validated choice of base. While strong, sterically hindered bases like sodium tert-butoxide are often the first choice for their high reactivity, the potential for substrate degradation necessitates the consideration of milder alternatives like cesium carbonate. The provided protocols offer a robust framework for a comparative study, enabling researchers to identify the optimal conditions that balance reaction efficiency with functional group tolerance. By understanding the fundamental principles of basicity, sterics, and solubility, and by employing a systematic approach to optimization, scientists can confidently and efficiently synthesize valuable arylamine products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. compunetics.net [compunetics.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic One-Pot Syntheses Utilizing 1-Bromo-4-(tert-butoxy)benzene
Abstract: This technical guide provides researchers, chemists, and drug development professionals with a detailed exploration of one-pot synthesis strategies involving 1-bromo-4-(tert-butoxy)benzene. This versatile building block, featuring a nucleophilic site protected by a bulky tert-butyl group and a handle for carbon-carbon bond formation (the bromine atom), is exceptionally well-suited for complex molecular construction in a single reaction vessel. By eliminating the need for intermediate isolation and purification, one-pot methodologies enhance synthetic efficiency, reduce waste, and often improve overall yields. This document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent selection, and the intricate mechanics of these powerful transformations. We present detailed, field-proven protocols for sequential palladium-catalyzed cross-coupling reactions and for Grignard reagent formation with subsequent electrophilic quench, complete with mechanistic diagrams and workflow visualizations.
Part 1: The Strategic Value of this compound in One-Pot Synthesis
This compound is a strategically designed aromatic substrate. The tert-butoxy group serves as a robust, sterically hindering protecting group for the phenolic oxygen, stable to many nucleophilic and basic conditions commonly employed in cross-coupling chemistry.[1][2] The aryl bromide provides a reactive site for a wide array of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[3][4][5]
The power of one-pot synthesis lies in the sequential execution of multiple reaction steps in a single flask. This approach is predicated on the compatibility of reagents and the careful orchestration of reaction conditions. A successful one-pot protocol requires a deep understanding of the reactivity of each component and the catalytic cycles involved. This guide details two distinct and highly valuable one-pot applications of this compound.
Application Protocol 1: One-Pot Sequential Borylation and Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the synthesis of an unsymmetrical biaryl system in a single vessel. The process begins with the Miyaura borylation of this compound to generate an in-situ boronic ester intermediate. Without isolation, a second aryl bromide, additional base, and the same catalyst system are introduced to execute a subsequent Suzuki-Miyaura coupling.
Principle & Rationale: The success of this one-pot sequence hinges on the chemoselectivity and robustness of the palladium catalyst. The initial borylation step transforms the aryl bromide into a nucleophilic boronic ester. The subsequent addition of a second, different aryl halide and more base initiates the Suzuki coupling. The choice of a single, versatile catalyst that is active for both transformations is critical for efficiency.[6] Palladium complexes with bulky, electron-rich phosphine ligands are often effective for both steps.[7]
Mechanism: Borylation followed by Suzuki Coupling The process involves two distinct but interconnected palladium catalytic cycles occurring sequentially in the same reaction vessel.
Caption: Sequential Borylation and Suzuki Catalytic Cycles.
Experimental Protocol: One-Pot Borylation/Suzuki Coupling
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
A second aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Acetate (KOAc)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), B₂pin₂ (1.1 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and KOAc (1.5 equiv.).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Borylation Reaction (Step 1): Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aryl bromide.
-
Suzuki Reagent Addition (Step 2): After cooling the mixture to room temperature, add the second aryl bromide (1.0 equiv.), K₂CO₃ (3.0 equiv.), and a small amount of deionized water (approx. 10% of the dioxane volume).
-
Suzuki Coupling Reaction: Re-purge the flask with argon and heat the mixture again to 80-100 °C for 6-12 hours, or until the borylated intermediate is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Reagent/Parameter | Amount | Molar Equiv. | Role |
|---|---|---|---|
| This compound | (as calculated) | 1.0 | Starting Material |
| Bis(pinacolato)diboron | (as calculated) | 1.1 | Boron Source |
| 4-Bromoanisole | (as calculated) | 1.0 | Coupling Partner |
| Pd(OAc)₂ | 2 mol% | 0.02 | Catalyst Precursor |
| SPhos | 4 mol% | 0.04 | Ligand |
| Potassium Acetate (KOAc) | (as calculated) | 1.5 | Base (Borylation) |
| Potassium Carbonate (K₂CO₃) | (as calculated) | 3.0 | Base (Suzuki) |
| Temperature | 80-100 °C | N/A | Reaction Condition |
| Expected Yield | 70-90% | N/A | Outcome |
Experimental Workflow:
Caption: One-Pot Borylation/Suzuki Experimental Workflow.
Application Protocol 2: One-Pot Grignard Reagent Formation and Electrophilic Quench
This protocol outlines the formation of the Grignard reagent, 4-(tert-butoxy)phenylmagnesium bromide, and its subsequent reaction with an electrophile (in this case, carbon dioxide to form a carboxylic acid) without isolation of the highly reactive organometallic intermediate.
Principle & Rationale: Grignard reagents are potent carbon nucleophiles and strong bases, making them highly sensitive to moisture and protic sources.[8] The one-pot approach is essential for these reactions. The formation requires rigorously anhydrous conditions. The initiation of the reaction between magnesium metal and the aryl bromide is the critical step.[9][10] Once formed, the Grignard reagent can be reacted with a wide range of electrophiles. Using CO₂ (as dry ice) provides a straightforward route to the corresponding benzoic acid derivative.
Reaction Sequence:
Caption: One-Pot Grignard Formation and Carboxylation.
Experimental Protocol: Grignard Formation and Carboxylation
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven ( >120 °C) for several hours and assembled hot under a stream of dry argon or nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under vacuum until the purple iodine vapor is visible, then allow it to cool under an inert atmosphere. This process activates the magnesium surface.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous THF to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle bubbling or cloudiness appears. Gentle warming or sonication may be required.[10]
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation.
-
Carboxylation: Cool the reaction flask in an ice-salt bath. Carefully and quickly crush a generous excess of dry ice (at least 5 equiv.) and add it to the reaction mixture in portions.
-
Quenching and Work-up: Allow the mixture to warm to room temperature. Slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The resulting carboxylic acid can often be purified by recrystallization.
Quantitative Data Summary:
| Reagent/Parameter | Amount | Molar Equiv. | Role |
|---|---|---|---|
| This compound | (as calculated) | 1.0 | Grignard Precursor |
| Magnesium Turnings | (as calculated) | 1.2 | Metal |
| Iodine | 1 small crystal | Catalytic | Activator |
| Dry Ice (CO₂) | (as calculated) | >5.0 | Electrophile |
| Anhydrous THF | (as calculated) | N/A | Solvent |
| Temperature (Formation) | Reflux | N/A | Reaction Condition |
| Temperature (Quench) | < 0 °C | N/A | Reaction Condition |
| Expected Yield | 65-85% | N/A | Outcome |
Experimental Workflow:
Caption: One-Pot Grignard and Carboxylation Workflow.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 1-Bromo-4-(tert-butoxy)benzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(tert-butoxy)benzene. Here, we move beyond standard protocols to diagnose and solve issues related to low yields, drawing on mechanistic principles and field-proven optimization strategies.
Understanding the Challenge: The Electronic Profile of this compound
The primary difficulty with this substrate stems from its electronic nature. The tert-butoxy group is a strong electron-donating group (EDG), which enriches the phenyl ring with electron density. This increased electron density strengthens the Carbon-Bromine bond, making the oxidative addition of the Pd(0) catalyst—often the rate-limiting step of the catalytic cycle—significantly more challenging compared to electron-deficient or neutral aryl halides.[1][2][3] Consequently, catalyst systems that work well for other aryl bromides may prove inefficient here, leading to low or no conversion.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the catalytic cycle is crucial for effective troubleshooting. Each step presents a potential point of failure.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Troubleshooting Guide & FAQs
This section is structured to address the most common failure points in a logical, diagnostic sequence.
Problem Area 1: Low or No Conversion of Starting Material
Q1: I'm observing very little consumption of my this compound after several hours, even at elevated temperatures. What is the most likely cause?
A1: This classic symptom points directly to a failure in the initial oxidative addition step. Your catalyst system is likely not active enough to break the strong C-Br bond of your electron-rich substrate. Standard, less-activated catalyst systems like Pd(PPh₃)₄ are often insufficient for this task.[4][5]
The Core Issue: The electron-donating tert-butoxy group makes the aryl bromide a poor electrophile. To overcome this, the palladium center must be made more nucleophilic and sterically accessible. This is achieved by using specific ligands that are both bulky and electron-rich.[1][6][7]
Solutions & Optimization Strategy:
-
Upgrade Your Ligand: This is the most critical variable. Switch from triphenylphosphine (PPh₃) to modern, highly active phosphine ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is the highly reactive species required for challenging oxidative additions.
-
Select an Appropriate Palladium Precursor: While Pd(PPh₃)₄ can be used, it is often more effective to generate the active catalyst in situ from a Pd(0) or Pd(II) source and the desired ligand.
Table 1: Recommended Catalyst Systems for Electron-Rich Aryl Bromides
| Palladium Source | Recommended Ligand | Molar Ratio (Pd:Ligand) | Key Advantages & Rationale |
| Pd₂(dba)₃ | P(t-Bu)₃ (Tri-tert-butylphosphine) | 1:2 to 1:4 | A simple, yet highly effective bulky and electron-rich phosphine. Promotes rapid oxidative addition.[8] |
| Pd(OAc)₂ | SPhos or XPhos (Buchwald Ligands) | 1:2 | State-of-the-art biarylphosphine ligands designed for high activity with challenging substrates, including aryl chlorides.[9][10] |
| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | 1:2 | Another effective bulky, electron-rich phosphine suitable for a wide range of substrates.[8] |
| PEPPSI™-IPr or -IPent | (None needed) | N/A | Pre-formed Pd-NHC (N-Heterocyclic Carbene) complexes are highly stable and show excellent activity for electron-rich substrates.[11] |
Experimental Protocol: Catalyst System Screening
Objective: To identify an effective catalyst system for the coupling of this compound with a model boronic acid (e.g., Phenylboronic Acid).
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).
-
Solvent: Add a degassed solvent, such as a 4:1 mixture of Toluene and Water.
-
Catalyst Addition: To each vial, add a different pre-mixed catalyst system from Table 1 (e.g., Vial 1: Pd₂(dba)₃ + P(t-Bu)₃; Vial 2: Pd(OAc)₂ + SPhos). Use a catalyst loading of 1-2 mol% Pd.
-
Reaction: Heat the reactions to 80-100 °C and monitor by TLC or GC-MS at 1-hour intervals.
-
Analysis: Compare the conversion rates to identify the most effective system.
Problem Area 2: Starting Material Consumed, but Product Yield is Low
Q2: My starting material is gone, but the yield of my desired biaryl product is poor. My TLC plate shows several spots, including some at the baseline and some non-polar smudges.
A2: This indicates that while the catalyst is active, the desired reaction is being outcompeted by one or more side reactions. For Suzuki couplings, the most common culprits are decomposition of the boronic acid and homocoupling.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Common Side Reactions & Solutions:
-
Protodeborylation: This is the hydrolytic cleavage of the C-B bond of the boronic acid to yield an arene (Ar'-H).[11][12] It is often the primary cause of low yields when starting materials are consumed.
-
Solution A: Use a Boronic Ester. Boronic pinacol esters (Bpin) are significantly more stable towards hydrolysis than their corresponding acids.[9][11] They act as a "slow-release" source of the active boronate species in the reaction, minimizing the concentration of free boronic acid available for decomposition.[12]
-
Solution B: Employ Anhydrous Conditions. While many Suzuki reactions use aqueous bases, switching to anhydrous conditions can completely suppress protodeborylation.[12][13] This can be achieved using a soluble organic base like potassium trimethylsilanolate (TMSOK) or a well-dried inorganic base like Cs₂CO₃ or K₃PO₄ in a dry solvent like dioxane or 2-MeTHF.[11][13]
-
-
Homocoupling: The formation of symmetrical biaryls (Ar-Ar from the halide or Ar'-Ar' from the boronic acid). Boronic acid homocoupling is particularly common and can be promoted by the presence of oxygen or excess palladium catalyst.[12][14][15]
-
Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard procedure is to bubble argon or nitrogen through the solvent for 20-30 minutes before use. For best results, use three "freeze-pump-thaw" cycles on the sealed reaction vessel.
-
-
Hydrodehalogenation: The replacement of the bromine atom with hydrogen, resulting in the formation of tert-butoxybenzene. This occurs when a hydride source is present in the reaction mixture, which can sometimes originate from the solvent (like an alcohol) or certain bases.[11]
-
Solution: Solvent and Base Purity. Ensure high-purity solvents. If hydrodehalogenation is suspected, screen different bases (e.g., switch from a carbonate to a phosphate) and avoid alcoholic solvents.
-
Problem Area 3: General Optimization
Q3: My reaction works, but the yield is inconsistent or moderate (50-70%). How can I systematically optimize the conditions for maximal yield?
A3: Once you have an active catalyst system and have minimized side reactions, fine-tuning the base, solvent, and temperature can provide a significant boost in yield.
Base Selection: The role of the base is to activate the boronic acid/ester to form a reactive boronate species for transmetalation.[8][16][17]
-
K₂CO₃: A common, mild base. May not be strong enough for challenging couplings.
-
K₃PO₄: A stronger, non-nucleophilic base. Often an excellent choice for difficult couplings as it effectively promotes transmetalation without causing other side reactions.[9]
-
Cs₂CO₃: Similar in strength to K₃PO₄ but has better solubility in many organic solvents, which can be advantageous.
-
KF: A weaker base that can be effective, particularly if your substrate has base-labile functional groups. It activates the boronic acid by forming a fluoroborate species.[8]
Solvent Choice: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Toluene, Dioxane, THF, 2-MeTHF: All are excellent choices. Toluene allows for higher reaction temperatures. Dioxane and THF are good general-purpose solvents. 2-MeTHF is a greener alternative to THF and can sometimes improve yields.[11][18][19]
-
Water as a Co-solvent: Often used in a 3:1 to 5:1 ratio with the organic solvent. It helps dissolve inorganic bases like K₃PO₄ and can accelerate the transmetalation step. However, it also increases the risk of protodeborylation. A careful balance is needed.
Temperature and Reaction Time:
-
For this electron-rich substrate, temperatures between 80-110 °C are typical.
-
Monitor the reaction to determine the point of maximum product formation. Prolonged heating after the reaction is complete can lead to product degradation or an increase in byproducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions with 1-Bromo-4-(tert-butoxy)benzene in Cross-Coupling Reactions
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1-Bromo-4-(tert-butoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and encounter challenges in achieving optimal reaction outcomes. Here, we will delve into the common side reactions, their mechanistic origins, and provide actionable troubleshooting strategies to enhance the efficiency and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
When working with this compound, the primary side reactions of concern are:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of tert-butoxybenzene. This side reaction is often promoted by the presence of a hydrogen source and can be exacerbated by certain catalyst and ligand combinations.
-
Homocoupling: The dimerization of the starting material or the coupling partner can lead to the formation of symmetrical biaryl compounds. For instance, the homocoupling of this compound results in 4,4'-di(tert-butoxy)biphenyl, while the homocoupling of a boronic acid partner in a Suzuki reaction can also occur.[1]
-
Cleavage of the tert-Butyl Group: The tert-butyl ether is generally stable but can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or high temperatures, yielding 4-bromophenol.[2][3][4] This can lead to a mixture of products and complicate purification.
Q2: Why is the tert-butoxy group sometimes problematic in cross-coupling reactions?
The tert-butoxy group is a bulky, electron-donating group. While its electron-donating nature can influence the electronic properties of the aryl ring, its steric hindrance is a more significant factor. This bulk can slow down the desired catalytic cycle, potentially allowing side reactions to become more competitive. Furthermore, the ether linkage, while robust, is not entirely inert and can be cleaved under harsh reaction conditions.[2][3][4]
Q3: How does the choice of catalyst and ligand impact the success of the reaction?
The selection of the palladium catalyst and, more critically, the phosphine ligand is paramount to the success of the cross-coupling reaction.[5][6][7][8]
-
Catalyst: Palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used and are reduced in situ to the active Pd(0) species.[9] Air-stable Pd(0) sources like Pd₂(dba)₃ can also be employed.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands are often preferred. These ligands can accelerate the rate-determining oxidative addition and the final reductive elimination steps of the catalytic cycle, thereby minimizing the lifetime of intermediates that could lead to side reactions.[8][10]
Troubleshooting Guide
Problem 1: Low yield of the desired cross-coupled product with significant formation of tert-butoxybenzene (Hydrodehalogenation).
Symptoms: GC-MS or LC-MS analysis shows a major peak corresponding to the mass of tert-butoxybenzene alongside unreacted starting material and a small amount of the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of a Hydrogen Source | The hydrogen atom in hydrodehalogenation can come from various sources, including the solvent, base, or impurities. Ensure the use of anhydrous, degassed solvents. If using a boronic acid in a Suzuki reaction, be aware that protodeboronation can be a competing side reaction. |
| Suboptimal Catalyst/Ligand System | An inefficient catalyst system can lead to intermediates that are prone to decomposition pathways like hydrodehalogenation. Switch to a more active catalyst system. For Suzuki couplings, consider using bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, which are known to promote efficient cross-coupling of electron-rich aryl bromides.[11][12] |
| Incorrect Base | The choice of base is crucial. A base that is too strong or too weak can disrupt the catalytic cycle. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[13][14] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[15][16] |
Problem 2: Formation of significant amounts of homocoupled byproducts.
Symptoms: Analysis reveals the presence of 4,4'-di(tert-butoxy)biphenyl and/or the homocoupled product of the coupling partner.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Oxygen in the Reaction Mixture | The presence of molecular oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[1] It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[14][17][18] |
| Inefficient Transmetalation | In Suzuki or Stille couplings, if the transmetalation step is slow, the organopalladium intermediate (Ar-Pd-Br) can react with another molecule of itself, leading to homocoupling. Ensure the base is appropriate for activating the boronic acid (in Suzuki) or that the organotin reagent (in Stille) is of high quality. |
| High Catalyst Loading/Temperature | Excessive catalyst loading or high reaction temperatures can sometimes favor homocoupling pathways. Optimize the catalyst loading (typically 1-5 mol%) and reaction temperature. |
Problem 3: Evidence of tert-butyl group cleavage.
Symptoms: The appearance of a byproduct corresponding to the mass of 4-bromophenol or the desired product without the tert-butyl group.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Acidic Conditions | The tert-butyl ether linkage is sensitive to acid. Ensure that all reagents and solvents are free from acidic impurities. Some reagents, like certain boronic acids, can be acidic. The use of a suitable base will neutralize any acidic species. |
| High Reaction Temperatures | Prolonged heating at high temperatures can lead to thermal cleavage of the tert-butyl group. Attempt the reaction at a lower temperature, which may require a more active catalyst system or a longer reaction time. |
| Lewis Acidic Additives | Be cautious with the use of Lewis acidic additives, as they can promote ether cleavage. If an additive is necessary, screen for one that is compatible with the tert-butoxy group. |
Mechanistic Insights
To better understand the troubleshooting strategies, it is helpful to visualize the desired catalytic cycle and the competing side reactions.
Desired Cross-Coupling Catalytic Cycle (Suzuki Example)
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Common Side Reaction Pathways
Caption: Pathways for common side reactions from key intermediates or starting material.
Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with a generic arylboronic acid, employing a high-activity catalyst system to minimize side reactions.[14][19][20]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.[15][17][18]
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.[15][21][22]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
By understanding the potential pitfalls and employing these optimized protocols and troubleshooting strategies, researchers can significantly improve the outcomes of cross-coupling reactions involving this compound.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. jmcct.com [jmcct.com]
- 7. nbinno.com [nbinno.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for the Removal of Unreacted 1-Bromo-4-(tert-butoxy)benzene
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven framework for effectively removing unreacted 1-Bromo-4-(tert-butoxy)benzene from reaction mixtures. The strategies outlined below are designed to address common purification challenges, explaining not just the "how" but the fundamental "why" behind each methodological choice.
This compound is a common building block in organic synthesis, frequently employed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and the formation of organometallic reagents. Its moderate polarity and relative stability can sometimes complicate its removal from a reaction mixture, especially when its chromatographic behavior is similar to that of the desired product. This guide offers a logical progression of techniques, from the routine to the more advanced, to ensure the isolation of a pure product.
Core Physical & Chemical Properties
A successful purification strategy begins with a firm understanding of the target molecule's properties. The choice of method—be it chromatography, extraction, or distillation—is fundamentally dictated by the physical characteristics of this compound relative to the desired product.
| Property | Value | Source |
| Molecular Weight | 229.12 g/mol | [1][2][3] |
| Appearance | White to pale yellow crystalline powder or low-melting solid | [4] |
| Melting Point | 32-37 °C | [2][4][5] |
| Boiling Point | 239-242 °C (at 760 mmHg); 63-65 °C (at 0.4 mmHg) | [1][2][6] |
| Solubility | Insoluble or difficult to mix in water; Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes, THF). | [2][6][7][8] |
| Structure | A bromobenzene ring with a tert-butoxy ether group at the para position. | [2][3] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when attempting to remove this specific starting material.
Q1: I've just finished my reaction. What is the first and most universal method I should try for purification?
Answer: Flash column chromatography is the most versatile and widely applicable first-line approach for removing unreacted this compound.[9] Its effectiveness relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.
Causality: The tert-butoxy group and the bromine atom give the molecule a moderate polarity. In most synthetic transformations, the desired product will have a significantly different polarity (either much higher or slightly lower), which allows for chromatographic separation. For example, in a Suzuki coupling, the product will contain a biphenyl system, which is often more polar than the starting aryl bromide.
Getting Started:
-
TLC Analysis: First, analyze your crude reaction mixture using Thin-Layer Chromatography (TLC). Test various solvent systems, typically mixtures of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).
-
Target Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.25-0.35.[9] In this system, the this compound spot should be well-resolved from your product spot. A good starting point for many cross-coupling products is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.[10]
-
Execution: Once you have an effective solvent system, proceed with a standard flash column chromatography protocol.
Q2: My product and the starting material have very similar Rf values on TLC, making chromatography difficult. What are my other options?
Answer: This is a frequent challenge, especially if the product has a similar size and polarity. When co-elution occurs, you must pivot to a strategy that exploits different physical or chemical properties.
Option A: Recrystallization
If your desired product is a solid, recrystallization can be an excellent and scalable purification method.
Causality: Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures. This compound has a low melting point (32-37 °C), meaning it may remain in the cooled solvent as an oil or "melt out" while your higher-melting point product crystallizes.
Execution:
-
Solvent Screening: Test small amounts of your crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof). The ideal solvent will dissolve your product when hot but not when cold.
-
Procedure: Dissolve the crude mixture in a minimal amount of the hot solvent, filter hot if there are insoluble impurities, and then allow the solution to cool slowly. The pure product should crystallize, leaving the starting material and other impurities in the mother liquor.
Option B: Destructive Quench & Liquid-Liquid Extraction
This is a powerful chemical solution that irreversibly alters the starting material to make it easily separable by extraction.
Causality: The tert-butyl group is a protecting group that forms a tertiary carbocation upon protonation, making it highly susceptible to cleavage under acidic conditions. This reaction converts the starting material's ether linkage into a phenol (4-bromophenol). The resulting phenol is acidic and will deprotonate in a basic aqueous solution to form the water-soluble sodium 4-bromophenoxide salt, which is easily removed from the organic layer containing your desired product.
Execution: See Protocol 2 for a detailed step-by-step guide. This method is highly effective but should only be used if your desired product is stable to acidic and basic conditions.
Q3: Is distillation a viable method for removing this compound?
Answer: Distillation is a possibility, but its utility is highly conditional.
Applicability: This method is only effective if your desired product is significantly less volatile than the starting material. Given that this compound has a boiling point of 63-65 °C at 0.4 mmHg, this technique is best suited for products that are high-boiling oils or, more commonly, non-volatile solids.[2][6]
Considerations:
-
Thermal Stability: Your product must be stable at the temperatures required for vacuum distillation.
-
Efficiency: For compounds with close boiling points, fractional distillation would be required, which can be complex and lead to material loss.
-
Verdict: For most modern synthetic products, which are often complex, non-volatile solids, distillation is used to remove the solvent and low-boiling impurities, not a starting material of this nature. However, if your product is a thermally stable, high-molecular-weight oil or solid, removing the unreacted starting material via vacuum distillation is a feasible approach.
Q4: Can I use a scavenger resin to remove the unreacted aryl bromide?
Answer: Direct scavenging of a relatively unreactive aryl bromide like this compound is not a standard application for scavenger resins.
Causality: Scavenger resins are functionalized polymers designed to react with and bind to specific, often highly reactive, chemical groups.[11][12] For example, amine-functionalized resins scavenge excess acid chlorides, and isocyanate resins scavenge excess amines.[12][13] Aryl bromides are generally not electrophilic enough to react with common nucleophilic scavenger resins under mild conditions. While methods exist to activate aryl halides for reactions, these are typically part of a synthetic step rather than a purification workup.
The Role of Scavengers: Scavenger resins are exceptionally useful for removing excess reagents or byproducts from a reaction, but they are not the primary tool for removing an unreacted starting material of this type.[11][13] Your purification strategy should focus on the other methods described in this guide.
Decision Workflow for Purification
To select the optimal strategy, consider the properties of your desired product. The following flowchart provides a logical decision-making process.
Caption: Decision tree for selecting the optimal purification method.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
-
Determine the Eluent System: Use TLC to find a solvent mixture (e.g., hexanes/ethyl acetate) that provides good separation and an Rf of ~0.3 for your product.[9]
-
Pack the Column: Dry-pack a column with the appropriate amount of silica gel (typically 50-100 times the weight of your crude material). Wet the column with your non-polar solvent (hexanes) under positive pressure.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Load this solution carefully onto the top of the silica gel bed.
-
Elute: Carefully add the eluent to the column. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.
-
Isolate Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Removal by Acid-Catalyzed Hydrolysis and Extraction
This protocol details the "destructive quench" method. Warning: Handle strong acids with appropriate personal protective equipment (PPE).
Caption: Workflow for the acid hydrolysis and extraction method.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Add a strong acid. For many substrates, stirring with 1 M aqueous HCl for several hours at room temperature is sufficient. Alternatively, for a faster reaction, add trifluoroacetic acid (TFA, ~0.5-1.0 equivalents relative to the starting material) and stir at room temperature.
-
Monitoring: Monitor the cleavage of the tert-butyl group by TLC. The product, 4-bromophenol, will have a much lower Rf and will be UV active. The reaction is complete when the spot for this compound is gone.
-
Basification and Extraction: Transfer the reaction mixture to a separatory funnel. Add an aqueous solution of 1 M sodium hydroxide (NaOH). The volume should be sufficient to neutralize the acid and deprotonate the 4-bromophenol.
-
Separation: Shake the funnel vigorously and allow the layers to separate. The deprotonated 4-bromophenoxide will move into the aqueous layer.
-
Workup: Drain the aqueous layer. Wash the remaining organic layer with water, then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your product, now free of the starting material.
References
- 1. This compound (60876-70-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 1-BROMO-4-TERT-BUTOXYBENZENE | 60876-70-2 [chemicalbook.com]
- 3. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 5. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. silicycle.com [silicycle.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Catalyst Deactivation in Reactions with 1-Bromo-4-(tert-butoxy)benzene
Welcome to the technical support center for troubleshooting catalyst deactivation when working with 1-Bromo-4-(tert-butoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges in a question-and-answer format, providing in-depth explanations, actionable protocols, and visual aids to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound has stalled or is giving low yields. How do I know if catalyst deactivation is the problem?
A1: Low or no product yield is a common issue in palladium-catalyzed cross-coupling reactions.[1] While several factors can contribute, catalyst deactivation is a frequent culprit. Here are key indicators that your catalyst may be deactivated:
-
Formation of Palladium Black: A primary sign of deactivation is the precipitation of palladium black, which is essentially aggregated, inactive Pd(0) particles.[1] This is often visible as a black solid crashing out of the reaction mixture.
-
Reaction Stalls Prematurely: If you monitor your reaction over time (e.g., by TLC or GC-MS) and notice that it starts well but then stops before the starting material is fully consumed, this points towards a catalyst that has lost its activity.
-
Inconsistent Results: If you are running the same reaction under identical conditions and getting variable yields, it could be due to subtle differences in reagent quality or atmospheric control that lead to catalyst deactivation.
To diagnose the issue, consider the following troubleshooting workflow:
References
Technical Support Center: Optimizing Reaction Temperature for the Heck Reaction of 1-Bromo-4-(tert-butoxy)benzene
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the reaction temperature in the Heck coupling of 1-Bromo-4-(tert-butoxy)benzene. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate this common yet nuanced synthetic challenge.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.
Q1: My reaction shows low or no conversion, even after several hours. Is the temperature simply too low?
A1: While insufficient thermal energy is a primary suspect for low reactivity, especially with aryl bromides, it's not the only factor. The Heck reaction's rate is dependent on several interconnected parameters, with temperature being a critical driver for the initial, often rate-limiting, oxidative addition step.[1][2] Before concluding that the temperature is too low, consider these points:
-
Catalyst System Activity: The combination of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is paramount. Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of aryl bromides at lower temperatures.[3][4] A less active catalyst system, like one using only triphenylphosphine (PPh₃), may require significantly higher temperatures to achieve a reasonable reaction rate.[5]
-
Base and Solvent Choice: The base is not just a stoichiometric reagent to neutralize the HBr formed; its strength and solubility can influence the catalyst's activity and stability.[4][6] Similarly, the solvent must be able to dissolve all components and remain stable at the reaction temperature. Polar aprotic solvents like DMF, NMP, or DMAc are common choices as they facilitate the reaction and can reach high temperatures.[4][7]
-
Initial Temperature Screening: For an aryl bromide like this compound, a starting temperature in the range of 80–120 °C is a reasonable starting point with a robust catalyst system.[2][5] If you see no conversion, a cautious, incremental increase in temperature (e.g., in 10–15 °C steps) is a logical next step.
Q2: I increased the temperature to >120 °C, but my yield is still poor, and I'm observing a black precipitate. What is happening?
A2: The formation of a black precipitate is the classic sign of palladium catalyst decomposition into palladium black (insoluble, inactive Pd(0) aggregates).[3] While higher temperatures increase reaction rates, they also accelerate catalyst degradation pathways. This is a common issue in high-temperature Heck reactions.[8][9]
-
Causality: Many palladium catalysts, especially those with simple phosphine ligands, are not stable at temperatures exceeding 120–140 °C.[8] The high thermal energy can lead to ligand dissociation or degradation (e.g., P-C bond cleavage), leaving behind unprotected Pd(0) species that rapidly agglomerate and precipitate out of the solution, effectively killing your reaction.[3]
-
Mitigation Strategies:
-
Use Thermally Stable Ligands: Employ ligands designed for high thermal stability. N-heterocyclic carbenes (NHCs) and bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) form more robust complexes with palladium that can withstand higher temperatures.[2] Palladacycles are another class of pre-catalysts known for their enhanced thermal stability.[3][4]
-
Adjust Ligand:Palladium Ratio: For some systems, a slight excess of the ligand can help stabilize the catalytic species in solution and prevent aggregation.[3] However, be aware that a very high ligand-to-palladium ratio can sometimes inhibit the reaction.[10]
-
Consider a Different Solvent: High-boiling point solvents like DMF or NMP are common, but their choice can influence catalyst stability.[7] Sometimes, switching to a less coordinating solvent like dioxane or toluene can alter the catalyst's lifecycle and stability.
-
Lower the Temperature and Extend Reaction Time: It is often more productive to run the reaction at a slightly lower temperature (e.g., 100–110 °C) where the catalyst is stable for a longer duration, even if it means extending the reaction time.
-
Q3: I'm observing a significant byproduct that appears to be phenolic (e.g., coupling product of 4-bromophenol). What is causing the loss of the tert-butyl group?
A3: This is a critical issue related to the chemical stability of your specific substrate. The tert-butoxy group is a protecting group that is susceptible to cleavage under acidic conditions, a process known as dealkylation.[11]
-
Mechanism of Cleavage: The Heck reaction generates one equivalent of hydrobromic acid (HBr) per catalytic cycle, which is neutralized by the base. However, at elevated temperatures, the local concentration of HBr before neutralization can be sufficient to protonate the ether oxygen of the tert-butoxy group. This initiates an E1 elimination pathway, leading to the formation of a stable tert-butyl cation (which typically becomes isobutene) and the corresponding phenol.[12] This cleavage is often accelerated by heat.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most crucial step. Reducing the thermal energy will slow down the rate of the acid-catalyzed dealkylation significantly.
-
Optimize the Base: Use a base that is strong enough and soluble enough to neutralize the generated HBr rapidly. A heterogeneous base like K₂CO₃ might be less effective than a soluble organic base like triethylamine (Et₃N) or a stronger inorganic base like Cs₂CO₃ in some solvent systems.[4]
-
Screen Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can influence the reaction environment and sometimes help stabilize the catalyst, potentially allowing for lower reaction temperatures.[4]
-
Q4: How does my choice of solvent and base impact the optimal reaction temperature?
A4: The solvent and base are not passive components; they actively influence the catalyst's performance and, therefore, the required temperature.
-
Solvent Effects:
-
Polarity: Highly polar aprotic solvents (DMF, DMAc, NMP) are generally preferred because they can stabilize the charged intermediates in the catalytic cycle, potentially lowering the energy barrier for key steps and allowing for lower reaction temperatures.[6][7]
-
Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Solvents like DMF (BP 153 °C) or NMP (BP 202 °C) provide a wide operational range.[5]
-
-
Base Effects:
-
Strength and Type: The base's role is to regenerate the Pd(0) catalyst in the final step of the cycle.[1] An inefficient base can slow down catalyst turnover, requiring higher temperatures to achieve a reasonable reaction rate. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective, as are organic amines like Et₃N. The optimal choice is often system-dependent and requires screening.[6]
-
Homogeneity: A base that is soluble in the reaction medium can often neutralize the generated acid more efficiently than a heterogeneous base, which can be important for preventing side reactions like the dealkylation of your substrate.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts and best practices for temperature optimization.
Q1: What is a good starting temperature for a Heck reaction with this compound?
A1: A well-chosen starting point saves time and resources. Based on the reactivity of aryl bromides, a temperature range of 90 °C to 120 °C is a robust starting point for initial screening experiments.[2][5] The exact temperature will depend on the specific catalyst, ligand, and solvent system you choose, as summarized in the table below.
Table 1: Recommended Starting Conditions for Heck Coupling of this compound
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Starting Temp. Range (°C) | Notes |
| Pd(OAc)₂ (1-2%) | PPh₃ (2-4%) | K₂CO₃ (2) | DMF | 110 - 130 °C | A classic, cost-effective system, but may require higher temperatures and is prone to decomposition.[13] |
| Pd₂(dba)₃ (1%) | P(o-tol)₃ (4%) | Et₃N (1.5) | Dioxane | 100 - 120 °C | The bulkier phosphine can improve activity, allowing for slightly lower temperatures.[5] |
| Pd(OAc)₂ (1-2%) | XPhos (2-4%) | K₃PO₄ (2) | Toluene | 90 - 110 °C | Modern biarylphosphine ligands are highly active and allow for significantly milder conditions.[14] |
| Pd-NHC Complex (1-2%) | (Integrated into complex) | Cs₂CO₃ (2) | DMAc | 100 - 120 °C | N-Heterocyclic Carbene (NHC) complexes offer excellent thermal stability.[2] |
Q2: What is the role of temperature in the Heck catalytic cycle?
A2: Temperature provides the necessary activation energy for multiple steps in the catalytic cycle. Insufficient temperature stalls the reaction, while excessive temperature degrades the catalyst.
-
Key Temperature-Dependent Steps:
-
Oxidative Addition: This is often the rate-determining step for aryl bromides. A significant amount of thermal energy is required to break the C-Br bond and form the Aryl-Pd(II)-Br intermediate.
-
β-Hydride Elimination: This step forms the final alkene product. While it can be reversible, higher temperatures generally favor the forward elimination reaction.
-
Catalyst Regeneration: The final step, where the base assists in regenerating the active Pd(0) catalyst, is also accelerated by heat.
-
The challenge is to find a "sweet spot" that is high enough to drive these productive steps without initiating catalyst decomposition or substrate degradation.
Diagram 1: The Heck Catalytic Cycle
Caption: Fig 1. Heck catalytic cycle with temperature-sensitive steps.
Part 3: Experimental Protocol & Workflow
Protocol 1: Step-by-Step Guide for Temperature Screening
This protocol outlines a systematic approach to finding the optimal temperature for your reaction.
-
Preparation:
-
Set up three to four identical small-scale reaction vessels (e.g., microwave vials or sealed tubes) equipped with stir bars.
-
To each vessel, add this compound (1.0 equiv), the palladium source (e.g., 2 mol% Pd(OAc)₂), the ligand (e.g., 4 mol% P(o-tol)₃), and the base (e.g., 2.0 equiv K₂CO₃).
-
-
Inert Atmosphere:
-
Seal the vessels and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the catalyst and ligands.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) and the alkene (e.g., 1.2 equiv. of styrene or an acrylate) via syringe.
-
-
Parallel Heating:
-
Place the reaction vessels in separate wells of a pre-heated parallel synthesis block or in individual heating blocks.
-
Set the temperatures for each reaction, for example: 80 °C, 100 °C, and 120 °C.
-
-
Monitoring:
-
After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction mixture.
-
Quench the aliquot with a small amount of solvent (e.g., ethyl acetate) and filter through a small plug of silica.
-
Analyze the conversion of the starting material by GC, LC-MS, or TLC.
-
-
Analysis and Iteration:
-
Compare the results from the different temperatures.
-
If conversion is low at all temperatures, consider a higher temperature screen (e.g., 110 °C, 125 °C, 140 °C), but watch carefully for signs of decomposition.
-
If the highest temperature shows decomposition, the optimal temperature lies below it. You can then perform a finer screen around the most promising temperature from the initial experiment.
-
Diagram 2: Workflow for Temperature Optimization
Caption: Fig 2. Logical workflow for systematic temperature optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species | Semantic Scholar [semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. US4150243A - Process for the dealkylation of tert.-alkyl substituted phenols - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Preventing homocoupling of boronic acids with 1-Bromo-4-(tert-butoxy)benzene
Topic: Preventing Homocoupling of Boronic Acids with 1-Bromo-4-(tert-butoxy)benzene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and persistent challenge in Suzuki-Miyaura cross-coupling reactions: the homocoupling of boronic acid reagents. While aiming for the synthesis of a desired biaryl product from this compound, the formation of a symmetrical biaryl from the boronic acid starting material can significantly reduce yield and complicate purification. This document provides a structured approach to diagnosing and mitigating this unwanted side reaction, ensuring higher yields and cleaner product profiles in your synthetic endeavors.
Understanding the Problem: The Competing Pathways
In any Suzuki-Miyaura coupling, the desired outcome is the formation of a carbon-carbon bond between the two different coupling partners. However, the reaction mixture can also support a competing pathway where two molecules of the boronic acid couple with each other. Understanding the mechanisms of this side reaction is the first step toward its prevention.
The two primary causes for boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3] Rigorous exclusion of oxygen is therefore a critical preventative measure.[4][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product while generating the active Pd(0) catalyst.[1][2][3] This is often a problem at the onset of the reaction before the main catalytic cycle is established.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experiments involving this compound and boronic acids.
Q1: I'm observing a significant amount of homocoupled byproduct. What is the most likely cause?
A1: The most frequent culprit is the presence of dissolved oxygen in your reaction mixture.[2][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of your boronic acid.[1][6] Another common cause, especially at the beginning of the reaction, is the use of a Pd(II) precatalyst (like Pd(OAc)₂) which can directly react with the boronic acid.[1][3]
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous degassing is crucial.[1] Two highly effective methods are:
-
Inert Gas Sparging: Bubble an inert gas like argon or nitrogen through your solvent for 15-30 minutes before adding the catalyst. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[2]
-
Freeze-Pump-Thaw: For more sensitive reactions, this technique is superior. It involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is recommended for thorough degassing.[1]
Q3: Does my choice of palladium catalyst matter for preventing homocoupling?
A3: Absolutely. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferable to a Pd(II) source such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.[7] This is because Pd(0) catalysts can directly enter the catalytic cycle for cross-coupling, whereas Pd(II) precatalysts need to be reduced to Pd(0) in situ. This reduction can occur via the undesired homocoupling of the boronic acid.[3]
Q4: How does the choice of base impact homocoupling?
A4: The base is necessary to activate the boronic acid for transmetalation, but an inappropriate choice can promote side reactions.[8][9]
-
Weaker Bases are Often Better: For many Suzuki couplings, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and can minimize homocoupling compared to strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
-
Base Solubility: The base must have some solubility in the reaction medium to be effective. The addition of water is often required to dissolve inorganic bases.[1]
| Base | General Suitability for Suzuki Coupling | Potential Impact on Homocoupling |
| K₂CO₃ | Widely used, effective for many aryl bromides. | Generally a good choice to minimize homocoupling. |
| K₃PO₄ | Often used for challenging couplings. | Can be very effective in suppressing side reactions. |
| Cs₂CO₃ | Highly effective, but more expensive. | Excellent for difficult couplings, generally low homocoupling. |
| NaOH, KOH | Strong bases. | Can sometimes lead to increased side reactions.[10] |
| KF | Milder, useful with base-sensitive functional groups. | Fluoride ions play a unique role in activating the boronic acid.[8] |
Q5: Can the solvent system influence the amount of homocoupling?
A5: Yes, the choice of solvent is critical. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[1] The addition of a small amount of water is frequently necessary to dissolve the base, but an excess of water can sometimes promote homocoupling.[1][11]
Q6: Are there any procedural tricks to minimize homocoupling?
A6: Several procedural modifications can be highly effective:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Use a Slight Excess of the Aryl Halide: Using a slight excess of this compound can help ensure that the palladium catalyst preferentially undergoes oxidative addition with it rather than reacting with the boronic acid.[1]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[4][12]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and incorporates best practices to minimize homocoupling. Optimization for other boronic acids may be necessary.
Reagents and Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). The use of bulky, electron-rich phosphine ligands like SPhos can accelerate the desired cross-coupling cycle, thereby suppressing homocoupling.[7][13]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Final Degassing: With stirring, bubble the inert gas through the reaction mixture for an additional 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Summary of Key Preventative Strategies
| Strategy | Rationale |
| Rigorous Degassing | Removes O₂, preventing oxidation of Pd(0) to catalyst-poisoning Pd(II).[1][4] |
| Use Pd(0) Precatalyst | Avoids the initial Pd(II)-mediated homocoupling pathway.[7] |
| Bulky, Electron-Rich Ligands | Accelerates oxidative addition and reductive elimination, favoring the cross-coupling cycle.[3][7] |
| Weaker Inorganic Base | Activates the boronic acid effectively while minimizing side reactions. |
| Aprotic Solvent | Provides a suitable medium that can suppress homocoupling.[1] |
| Slow Boronic Acid Addition | Keeps the instantaneous concentration of the boronic acid low.[1][14] |
| Mild Reducing Agent Additive | Scavenges Pd(II) species that may form during the reaction.[4][12] |
By understanding the underlying mechanisms of boronic acid homocoupling and implementing these targeted strategies, researchers can significantly improve the efficiency and outcome of their Suzuki-Miyaura cross-coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Strategies for Improving the Solubility of 1-Bromo-4-(tert-butoxy)benzene
Introduction: 1-Bromo-4-(tert-butoxy)benzene is a vital building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its unique structure, featuring a bulky, nonpolar tert-butoxy group, can present significant solubility challenges in common reaction media. Incomplete dissolution is a primary cause of sluggish reactions, low yields, and inconsistent results. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and foundational knowledge to overcome these solubility hurdles, ensuring robust and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental properties of this compound and the core principles of its solubility.
Q1: What are the key physicochemical properties of this compound?
Understanding the compound's intrinsic properties is the first step in troubleshooting. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | PubChem[1] |
| Molecular Weight | 229.11 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow solid or liquid | ChemicalBook, Fisher Scientific[2][3] |
| Melting Point | 32-40 °C | ChemicalBook, Chemchart[4][5] |
| Boiling Point | 63-65 °C @ 0.4 mmHg | ChemicalBook[4] |
| Water Solubility | Insoluble / Not miscible | ChemicalBook, Fisher Scientific[3][4] |
Q2: Why is my bottle of this compound a solid when the datasheet lists it as a liquid?
This is a common point of confusion. The melting point of this compound is in the range of 32-40°C.[4][5] This is just above standard ambient temperature (typically 20-25°C). Consequently, depending on the laboratory's climate control or the season, the reagent may exist as a solid, a waxy semi-solid, or a liquid. If it is solid, it can be gently warmed with a water bath to be liquefied for easier handling and weighing.
Q3: In which common organic solvents should I expect this compound to be soluble?
Based on the principle of "like dissolves like," this aryl bromide is most soluble in nonpolar and moderately polar aprotic solvents. Its bulky tert-butyl group and aromatic ring contribute to its hydrophobic nature.[6] Good starting points for solvent selection include:
-
Aromatic Hydrocarbons: Toluene, Xylenes
-
Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, 1,4-Dioxane, Diethyl Ether
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Polar Aprotic Solvents: While less ideal as primary solvents, it may show some solubility in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are often better utilized as co-solvents.
Q4: Why is achieving a homogeneous solution so critical for reaction success?
Most organic reactions, especially transition metal-catalyzed cross-couplings, occur in the solution phase. For a reaction to proceed efficiently, the catalyst and all reactants must be able to interact at a molecular level. If a reactant, such as this compound, has poor solubility:
-
Reduced Effective Concentration: Only the dissolved portion of the reactant is available to participate in the reaction, slowing the reaction rate.
-
Mass Transfer Limitations: The rate of the reaction becomes limited by how quickly the solid reactant can dissolve into the solution, rather than the intrinsic kinetics of the chemical transformation.
-
Catalyst Deactivation: Insoluble starting material can coat the surface of a heterogeneous catalyst or interfere with the catalytic cycle of a homogeneous one.
-
Irreproducible Results: The amount of dissolved material can vary between experiments depending on minor fluctuations in temperature or stirring rate, leading to inconsistent yields.
Part 2: Troubleshooting Guide for Reaction Media
This section provides actionable solutions to specific solubility problems encountered during experiments, using a Suzuki-Miyaura cross-coupling reaction as a practical example.
Issue 1: The starting material, this compound, fails to dissolve in the chosen solvent at the start of the experiment.
Scenario: You have combined your this compound, boronic acid partner, and solvent (e.g., Toluene) in a flask, but the aryl bromide remains as an undissolved solid or oily layer at the bottom.
This workflow guides the user through a logical sequence of troubleshooting steps.
Caption: Decision workflow for addressing initial solubility issues.
Protocol 1: Applying Heat to Aid Dissolution The solubility of most organic solids increases with temperature. Heating the mixture increases the kinetic energy of the solvent molecules, allowing them to overcome the intermolecular forces within the solute's crystal lattice more effectively.
-
Setup: Place the reaction flask in a heating mantle or an oil bath equipped with a temperature controller and a magnetic stirrer.
-
Heating: Begin stirring the mixture and slowly increase the temperature to 40-60 °C. For many reactions, this temperature will be maintained or increased further as the reaction proceeds.
-
Observation: Observe the mixture closely. The solid should gradually dissolve as the temperature rises.
-
Caution: Do not exceed the boiling point of the solvent or the decomposition temperature of any reactant. Ensure the reaction vessel is properly equipped with a condenser if heating near the solvent's boiling point.
Protocol 2: Screening Alternative Primary Solvents If heating is ineffective or undesirable, switching to a more suitable solvent is the next logical step. Ethereal solvents are often excellent alternatives to hydrocarbons for cross-coupling reactions.[7]
-
Selection: Choose a set of alternative solvents based on the reaction type. For Suzuki couplings, THF, 2-MeTHF, and 1,4-Dioxane are common and effective choices.[7][8]
-
Small-Scale Test: In a small vial, test the solubility of a few milligrams of this compound in ~0.5 mL of each candidate solvent at room temperature and with gentle warming.
-
Evaluation: Select the solvent that provides the best solubility without being detrimental to the reaction chemistry (e.g., avoiding protic solvents in reactions with organometallics).
| Recommended Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Toluene | 111 | 2.4 | Standard nonpolar choice; good for higher temperatures. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent general-purpose ether solvent. |
| 2-Methyl-THF | 80 | 6.2 | "Green" alternative to THF with a higher boiling point.[7] |
| 1,4-Dioxane | 101 | 2.2 | High boiling point ether, often used in challenging couplings. |
Issue 2: The reaction starts homogeneously but a precipitate forms as it progresses.
Scenario: You successfully dissolved all reactants, but after a period of heating or upon addition of a reagent (like an aqueous base in a Suzuki reaction), the mixture becomes cloudy or a solid crashes out.
This often happens in biphasic reactions (e.g., organic solvent + aqueous base). The polarity of the overall medium can be insufficient to keep all species—reactants, intermediates, and the catalyst—in solution. The use of a co-solvent can create a more homogeneous environment.[9] A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[9][10]
The goal is to add a small amount of a miscible solvent that bridges the polarity gap between the primary organic solvent and other components (like an aqueous phase or a polar intermediate).
Caption: Role of a co-solvent in bridging polarity gaps.
Protocol 3: Empirical Co-Solvent Addition This protocol helps identify an effective co-solvent and its optimal ratio. The addition of a co-solvent like ethanol can significantly enhance the solubility of hydrophobic chemicals in mixed-media systems.[11][12]
-
Selection: Choose a polar, water-miscible organic solvent that will not interfere with the reaction. Common choices for Suzuki reactions include ethanol, isopropanol, or small amounts of DMF.
-
Setup: Replicate the reaction conditions that led to precipitation in a small-scale test vial.
-
Titration: While stirring vigorously, add the chosen co-solvent dropwise to the heterogeneous mixture.
-
Observation: Note the volume of co-solvent required to redissolve the precipitate and form a homogeneous solution.
-
Scaling: Scale the determined co-solvent ratio to the full reaction. A common starting point is a 5-10% v/v addition of the co-solvent relative to the primary solvent.[9] For example, for a reaction in 10 mL of toluene, begin by testing the addition of 0.5-1.0 mL of ethanol.
Issue 3: The solution appears homogeneous, but the reaction is sluggish or incomplete.
Scenario: Visually, everything appears to be in solution, but reaction monitoring (by TLC or LC-MS) shows a large amount of unreacted this compound even after an extended period.
This can be a case of "hidden" insolubility, where microscopic particles or aggregates are present, limiting the reaction rate. In such cases, physical methods can be used to enhance dissolution and mass transfer.
Protocol 4: Application of Sonication Ultrasonic baths or probes use high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized energy, which can break apart small solute aggregates and enhance mixing at the microscopic level.
-
Setup: Place the sealed reaction vessel into an ultrasonic water bath.
-
Procedure: Sonicate the reaction mixture for 5-15 minutes at the beginning of the reaction. For slow reactions, periodic sonication throughout the process can be beneficial.
-
Monitoring: Monitor the reaction progress to determine if sonication improved the conversion rate.
Protocol 5: Advanced Methods for Intractable Cases - Mechanochemistry For substrates that are exceptionally difficult to dissolve, a solvent-free approach may be necessary. Mechanochemistry, such as high-temperature ball milling, performs the reaction in the solid state.[13] This technique uses mechanical force to initiate chemical reactions, bypassing the need for a solvent entirely.[14][15] This is an advanced method suitable for specialized applications where conventional solution-phase chemistry fails.
References
- 1. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-BROMO-4-TERT-BUTOXYBENZENE | 60876-70-2 [chemicalbook.com]
- 5. This compound (60876-70-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Collection - Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 14. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 1-Bromo-4-(tert-butoxy)benzene
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the palladium-catalyzed C-N cross-coupling of 1-Bromo-4-(tert-butoxy)benzene. As a substrate, this electron-rich aryl bromide presents specific considerations for achieving high yields and minimizing side reactions. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows no conversion, and I only recover my starting materials. What are the primary points of failure to investigate?
This is a common issue often stemming from the deactivation of the palladium catalyst before it can enter the catalytic cycle. The primary suspects are oxygen, water, and the quality of your reagents.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel (e.g., a Schlenk tube or glovebox) is properly purged. The "evacuate and backfill" cycle with an inert gas like argon or nitrogen should be repeated at least three times.[1][2]
-
Reagent Quality:
-
Solvent: Anhydrous solvents are critical. While the reaction can tolerate trace amounts of water, excess water can hydrolyze the phosphine ligands and interfere with the base. Toluene and dioxane are common choices and should be sourced from a freshly opened bottle or dried over molecular sieves.[1][3]
-
Base: The most commonly used strong base, sodium tert-butoxide (NaOtBu), is highly hygroscopic. Use powder from a freshly opened container stored in a desiccator or glovebox. Clumpy or discolored base is a sign of degradation and should not be used.
-
-
Catalyst Formation: If generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species is a critical first step.[1][4] This reduction is often facilitated by the phosphine ligand or the amine itself. If this step fails, the entire cycle is halted. Consider gently heating the mixture of the Pd(II) source and ligand in the solvent for a few minutes before adding the other reagents to promote the formation of the active catalyst.
Q2: I'm observing a significant amount of tert-butoxybenzene as a byproduct. What is causing this hydrodehalogenation, and how can I prevent it?
The formation of the hydrodehalogenated arene is a well-known side reaction in Buchwald-Hartwig aminations.[5] This occurs when the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or when other hydride sources in the reaction mixture lead to a palladium-hydride species, which then reductively eliminates the arene.[5][6][7]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands sterically hinder the palladium center, which promotes the desired C-N reductive elimination over competing pathways like β-hydride elimination.[5] For an electron-rich substrate like this compound, ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families are highly effective.[1][5]
-
Base Strength and Type: While a strong base is needed for deprotonation of the amine-palladium complex, an excessively strong base or high concentrations can sometimes promote side reactions. If hydrodehalogenation is severe with NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[4][8]
-
Temperature Control: Running the reaction at the lowest effective temperature can often suppress side reactions. Start with temperatures around 80-100 °C and only increase if the reaction is too sluggish.[9]
Visualizing the Process
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
// Invisible edge to position the side reaction cluster Amido_Complex -> Beta_Hydride [style=invis]; } .dot Caption: The catalytic cycle of the Buchwald-Hartwig amination and a key side reaction pathway.
Q3: The reaction is very slow or stalls at 50-70% conversion. What adjustments can I make to drive it to completion?
A stalled reaction suggests that the catalyst is deactivating over time or that the reaction conditions are suboptimal for this specific substrate-amine combination.[10][11]
-
Ligand and Catalyst Loading: The electron-donating tert-butoxy group can make the oxidative addition step slower compared to electron-deficient aryl bromides. Ensure you are using a suitable electron-rich, bulky phosphine ligand. If the reaction stalls, a modest increase in catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be enough to achieve full conversion.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and product distribution.[12][13][14] While toluene is a standard, 1,4-dioxane can sometimes offer better results.[3] In some cases, a more polar aprotic solvent might be considered, but this can also affect the solubility and efficacy of the base.[15][16] A small-scale screen of solvents is often a worthwhile endeavor.
-
Temperature: While higher temperatures can promote side reactions, they are also necessary to drive sluggish couplings. If your reaction at 100 °C has stalled, a controlled increase to 110 °C (the reflux temperature of toluene) may be beneficial.[17]
Q4: How do I select the optimal combination of ligand, base, and solvent for coupling with this compound?
There is no single "universal" system, but general guidelines can lead to a highly successful outcome. The key is to match the components to the electronic nature of your aryl bromide (electron-rich) and the type of amine you are using.
| Component | Recommended Choices | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ or a precatalyst (e.g., XPhos Pd G3) | Precatalysts offer convenience and reproducibility by avoiding the in situ reduction step.[4] For in situ generation, Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that requires reduction. |
| Ligand | XPhos, RuPhos, BrettPhos | These are bulky, electron-rich dialkylbiaryl phosphine ligands. Their steric bulk accelerates the crucial reductive elimination step, outcompeting side reactions.[5] The choice can depend on the amine (e.g., BrettPhos is excellent for primary amines).[1] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | NaOtBu is the most common and often provides the fastest rates but is incompatible with base-sensitive functional groups.[1][4] LHMDS can be used for substrates with acidic protons.[1] K₃PO₄ and Cs₂CO₃ are weaker, more tolerant bases but may require higher temperatures or catalyst loadings.[4][17][18] |
| Solvent | Toluene, 1,4-Dioxane, t-BuOH | Aprotic, nonpolar to moderately polar solvents are standard.[1][3] Toluene and dioxane are the most common.[12][13] The choice can affect the solubility of the base and intermediates.[15][16] |
Q5: My reaction worked, but the product is difficult to purify. How can I effectively remove residual palladium and ligand byproducts?
Purification can be challenging due to nonpolar byproducts like phosphine oxides, which can co-elute with the desired product during column chromatography.[19][20]
-
Initial Workup: After the reaction is complete, cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of Celite®. This will remove insoluble inorganic salts and some precipitated palladium species.[21]
-
Aqueous Wash: Wash the organic filtrate with water and brine to remove any remaining inorganic salts.
-
Acid Wash for Basic Products: Since your product is an amine, it is basic. You can perform an acid-base extraction. Wash the organic layer with dilute aqueous HCl (e.g., 1M). Your product will move into the aqueous layer as the ammonium salt, while non-basic impurities (like phosphine oxides and dba) remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your purified product back into an organic solvent.[22]
-
Column Chromatography: If impurities persist, flash column chromatography is the final step. A gradient elution, starting with a nonpolar eluent (like hexane) and gradually increasing the polarity (with ethyl acetate or another solvent), is typically effective. Finding the right solvent system via TLC is crucial.[2]
Reference Experimental Protocol
This protocol provides a reliable starting point for the amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (argon or nitrogen).[21]
-
Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add this compound to the tube.
-
Via syringe, add the anhydrous toluene, followed by the morpholine.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[21]
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite®, washing the plug with additional ethyl acetate.
-
Combine the organic filtrates and wash with water (2 x 15 mL) and then brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Minimizing Dehalogenation of 1-Bromo-4-(tert-butoxy)benzene
Welcome to the technical support center for 1-Bromo-4-(tert-butoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile reagent, specifically focusing on the prevention of the undesired dehalogenation side reaction. The formation of tert-butoxybenzene as a byproduct can significantly impact reaction yields and purification efficiency. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your synthetic routes.
Troubleshooting Guide: Dehalogenation Issues
This section addresses specific problems you may encounter during your experiments with this compound, providing explanations and actionable solutions.
Issue 1: Significant formation of tert-butoxybenzene in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and observing a substantial amount of tert-butoxybenzene in my crude reaction mixture. What is causing this, and how can I minimize it?
Answer:
The formation of tert-butoxybenzene, the hydrodehalogenation product, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich aryl bromides like this compound. The electron-donating tert-butoxy group increases the electron density on the aromatic ring, making the C-Br bond more susceptible to competing reductive pathways.
The primary mechanism for hydrodehalogenation involves the formation of a palladium-hydride (Pd-H) species. This can arise from various sources in the reaction mixture, such as the base, solvent, or trace water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[1]
Here is a systematic approach to troubleshoot and minimize this side reaction:
1. Catalyst and Ligand Selection:
-
Rationale: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination of the biaryl product over the competing dehalogenation pathway.[2]
-
Recommendation:
2. Base Optimization:
-
Rationale: The base plays a crucial role and can be a source of hydrides. Strong bases, especially alkoxides, can promote dehalogenation.
-
Recommendation:
3. Solvent System:
-
Rationale: The solvent can act as a hydride source, particularly protic solvents.
-
Recommendation:
-
Employ anhydrous aprotic solvents such as toluene , dioxane , or THF .[1]
-
If a mixed solvent system is required (e.g., with water), ensure the water content is minimized and controlled.
-
4. Temperature and Reaction Time:
-
Rationale: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.
-
Recommendation:
-
Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.
-
Issue 2: Low yield and dehalogenation during Grignard Reagent Formation
Question: I am trying to form the Grignard reagent of this compound, but the reaction is sluggish, and I suspect I am getting the dehalogenated product. What are the best practices for this procedure?
Answer:
The formation of a Grignard reagent from an aryl bromide can be challenging to initiate and can be plagued by side reactions if not performed under strictly controlled conditions.[6] The dehalogenated byproduct, tert-butoxybenzene, can form if the Grignard reagent, once formed, is exposed to a proton source.
1. Magnesium Activation:
-
Rationale: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[6]
-
Recommendation:
-
Activate the magnesium turnings before adding the aryl bromide. This can be done by adding a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane .[6]
-
Mechanically activating the magnesium by crushing the turnings in a dry mortar and pestle can also be effective.
-
2. Anhydrous Conditions:
-
Rationale: Grignard reagents are extremely strong bases and will react with any available protons, leading to the formation of the corresponding alkane (in this case, tert-butoxybenzene).[7]
-
Recommendation:
-
Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Use anhydrous solvents, such as diethyl ether or THF, from a freshly opened bottle or distilled from a suitable drying agent.
-
3. Initiation and Addition:
-
Rationale: A slow and controlled addition of the aryl bromide is crucial to maintain a manageable reaction rate and prevent side reactions.
-
Recommendation:
-
Add a small portion of the this compound solution to the activated magnesium. Initiation is often indicated by a gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a steady reflux.[8]
-
4. Wurtz Coupling as a Side Reaction:
-
Rationale: A common side reaction is the Wurtz coupling, where the Grignard reagent reacts with unreacted aryl bromide to form a biaryl byproduct.
-
Recommendation:
-
Maintain a dilute solution of the aryl bromide during the addition to minimize this bimolecular reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to dehalogenation?
A1: The tert-butoxy group is an electron-donating group. It increases the electron density on the benzene ring through resonance, which in turn can make the aryl-palladium intermediate more susceptible to protonolysis or reaction with hydride sources, leading to hydrodehalogenation.
Q2: Can the dehalogenation issue arise in other cross-coupling reactions like Heck or Buchwald-Hartwig amination?
A2: Yes, dehalogenation is a potential side reaction in any palladium-catalyzed cross-coupling reaction.[9] The same principles for minimizing it in Suzuki-Miyaura coupling generally apply to Heck[2][10] and Buchwald-Hartwig amination reactions.[3][11] For instance, in Buchwald-Hartwig amination, the choice of a bulky, electron-rich ligand and a non-alkoxide base like K₃PO₄ or Cs₂CO₃ is often beneficial.[3][12]
Q3: How can I accurately quantify the amount of dehalogenated byproduct in my reaction mixture?
A3: The most common methods for quantifying the ratio of your desired product to the dehalogenated byproduct are Gas Chromatography (GC) and ¹H NMR spectroscopy. For GC analysis, using an internal standard will provide the most accurate quantification. In ¹H NMR, you can integrate the signals corresponding to unique protons on the product and the byproduct to determine their relative amounts.
Q4: Are there any alternatives to Grignard reagents for generating a nucleophilic aryl species from this compound that might be less prone to dehalogenation?
A4: Yes, organolithium reagents can be an alternative. Transmetalation of the aryl bromide with n-butyllithium or tert-butyllithium at low temperatures can generate the corresponding aryllithium species. This can sometimes be a cleaner reaction, but it requires strict anhydrous and inert conditions and very low temperatures to avoid side reactions. Another alternative is the use of organozinc reagents, which are generally less basic than Grignard or organolithium reagents and can exhibit better functional group tolerance.
Recommended Reaction Conditions to Minimize Dehalogenation
The following table provides a starting point for optimizing various cross-coupling reactions with this compound to minimize the formation of tert-butoxybenzene.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2) | SPhos or XPhos (2-4) | K₃PO₄ (2) or Cs₂CO₃ (2) | Toluene or Dioxane | 80-100 | Use anhydrous conditions. Monitor reaction to avoid prolonged heating.[1][4][13] |
| Heck | Pd(OAc)₂ (1-2) | P(o-tolyl)₃ (2-4) or PPh₃ (2-4) | Et₃N (1.5) or K₂CO₃ (2) | DMF or Dioxane | 100-120 | Ensure the alkene is pure and free of inhibitors.[2][10][14] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2) | XPhos or RuPhos (2-4) | K₃PO₄ (2) or Cs₂CO₃ (2) | Toluene or Dioxane | 90-110 | Avoid strong alkoxide bases if dehalogenation is observed.[3][11][12] |
| Grignard Formation | - | - | - | Anhydrous THF or Et₂O | Reflux | Activate Mg with iodine or 1,2-dibromoethane. Strict anhydrous conditions are essential.[6][15] |
Troubleshooting Workflow for Dehalogenation
If you are observing significant dehalogenation, follow this systematic workflow to diagnose and resolve the issue.
Caption: A decision-making workflow for troubleshooting dehalogenation.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Column chromatography conditions for purifying 1-Bromo-4-(tert-butoxy)benzene derivatives
Welcome to the technical support center for the purification of 1-Bromo-4-(tert-butoxy)benzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this class of compounds using column chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended column chromatography conditions for a crude mixture containing a this compound derivative?
A1: For a moderately non-polar compound like this compound (XLogP3 value of 3.6), a normal-phase chromatography setup is the standard approach.[1]
-
Stationary Phase: Standard flash-grade silica gel (SiO₂) with a particle size of 40-63 µm is the most common and cost-effective choice.[2]
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically employed. A good starting point, based on successful literature precedents, is a low percentage of ethyl acetate (EtOAc) in hexane.[3] We recommend beginning with a solvent system of 1-5% ethyl acetate in hexane .
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a silica gel Thin-Layer Chromatography (TLC) plate.[4] This Rf range generally translates to good separation on a column.
Q2: How do I select and optimize the mobile phase for my specific this compound derivative?
A2: The polarity of your specific derivative will dictate the optimal mobile phase. The key is to perform preliminary TLC analysis.
Experimental Protocol: TLC Optimization
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Elution: Develop several TLC plates using different solvent systems with varying polarities. A good practice is to test a range of ethyl acetate in hexane concentrations (e.g., 2%, 5%, 10%, 20%).
-
Visualization: Visualize the spots under a UV lamp (as aromatic compounds are often UV-active) and/or by staining (e.g., with potassium permanganate).
-
Analysis: The solvent system that provides good separation between your desired product and impurities, with an Rf of 0.2-0.4 for your product, is the ideal starting point for your column.[4]
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Polarity of Derivative | Recommended Starting Solvent System (v/v) | Expected Rf of Target Compound |
| Non-polar | 1-5% Ethyl Acetate in Hexane | 0.2 - 0.4 |
| Moderately Polar | 5-20% Ethyl Acetate in Hexane | 0.2 - 0.4 |
| Polar | 20-50% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane | 0.2 - 0.4 |
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the purification of this compound derivatives.
Problem 1: My product is decomposing on the column, or I am getting a lower-than-expected yield of a less polar byproduct.
This issue is often indicative of the acid-sensitivity of the tert-butoxy group, which can be cleaved by the slightly acidic nature of silica gel, leading to the formation of the corresponding bromophenol derivative.
Causality: The lone pair of electrons on the ether oxygen of the tert-butoxy group can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This is followed by the elimination of the stable tert-butyl cation, resulting in the formation of the bromophenol.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent system containing 1-3% triethylamine (TEA) in your chosen eluent.[5] This neutralizes the acidic sites on the silica surface. After washing, you can run the column with your original, optimized solvent system.
-
Use an Alternative Stationary Phase:
Problem 2: I am observing poor separation (co-elution) of my product with a similarly non-polar impurity.
When compounds have very similar polarities, achieving baseline separation can be challenging.
Solutions:
-
Employ a Gradient Elution: Start with a less polar solvent system than your optimized TLC conditions (e.g., if 10% EtOAc/hexane gave an Rf of 0.3, start your column with 5% EtOAc/hexane). Gradually increase the polarity of the mobile phase throughout the separation.[5] This will help to better resolve compounds with close Rf values.
-
Change the Solvent System's Selectivity: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent combination. Toluene or dichloromethane as the less polar component can sometimes offer different selectivity for aromatic compounds.[9] For example, you could try a gradient of ethyl acetate in toluene.
Problem 3: My compound is streaking or tailing on the TLC and column.
Streaking or tailing is often caused by overloading the stationary phase or secondary interactions between the compound and the silica gel.
Solutions:
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to use 40-60 g of silica gel for every 1 g of crude material.[10]
-
Add a Mobile Phase Modifier: For basic impurities that may be causing tailing, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape by masking the acidic silanol groups.[11][12][13]
-
Ensure Proper Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent before loading it onto the column.[10] Using a highly polar solvent to dissolve the sample can lead to band broadening and poor separation.
Problem 4: My product is not eluting from the column.
If your product is stuck at the top of the column, the mobile phase is likely not polar enough.
Solution:
-
Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the polar solvent in your eluent system. If you are using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol for highly retained compounds.[12]
Workflow and Troubleshooting Diagram
The following diagram illustrates a typical workflow for the purification of this compound derivatives, including key troubleshooting decision points.
Caption: Workflow for column chromatography purification of this compound derivatives.
References
- 1. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. hplc.today [hplc.today]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. welch-us.com [welch-us.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. teledyneisco.com [teledyneisco.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Bromo-4-(tert-butoxy)benzene
Welcome to the technical support guide for 1-Bromo-4-(tert-butoxy)benzene. This versatile reagent is a cornerstone in the synthesis of pharmaceuticals, organic materials, and complex molecular architectures. Its utility stems from the dual functionality of the reactive carbon-bromine bond, ideal for cross-coupling and organometallic transformations, and the robust tert-butoxy protecting group.
However, the very feature that makes the tert-butoxy group an excellent protecting group—its size—is also the source of the most common experimental challenges. The significant steric bulk of this group can impede access to the reactive C-Br bond and the adjacent ortho positions, leading to sluggish reactions, low yields, or complete reaction failure.
This guide is designed to provide you, the research scientist, with practical, field-proven insights and troubleshooting strategies to overcome these steric challenges. We will move beyond simple protocols to explain the causality behind each recommendation, empowering you to make informed decisions in your experimental design.
Core Concept: Visualizing the Steric Challenge
Steric hindrance refers to the repulsion between electron clouds of non-bonded atoms or groups within a molecule, which can slow down or prevent chemical reactions.[1][2] The tert-butyl group, with its three methyl groups branching from a central carbon, is one of the most sterically demanding substituents commonly used in organic synthesis.
In this compound, this bulky group acts as a molecular shield, sterically encumbering the aryl bromide. This has profound implications for reactions that require a reagent to approach the C-Br bond, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Caption: Steric shielding of the C-Br bond by the bulky tert-butoxy group.
Troubleshooting Guide: Common Reactions & Solutions
This section addresses specific, common problems encountered when using this compound. Each Q&A provides a diagnosis of the problem and a detailed, actionable solution.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental to modern synthesis, but they are highly sensitive to the steric environment of the substrates.[3]
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What's going wrong?
A1: The Cause: The rate-limiting step in many Suzuki-Miyaura couplings is the oxidative addition of the palladium(0) catalyst to the aryl halide. The steric bulk of the tert-butoxy group significantly slows this step, especially with common, less active catalysts like Pd(PPh₃)₄. Furthermore, the bulky substituent can hinder the subsequent reductive elimination step, preventing product formation.[4][5]
The Solution: Catalyst System Optimization
Success with this sterically hindered substrate hinges on using a highly active catalyst system, specifically one employing bulky, electron-rich biaryl monophosphine ligands. These ligands promote both the oxidative addition and the crucial C-C bond-forming reductive elimination.[6][7][8]
Recommended Ligands:
-
RuPhos: Excellent for sterically demanding aryl bromides.
-
BrettPhos: Often provides high turnover numbers and is effective at lower temperatures.[7]
-
SPhos / XPhos: General-purpose, highly active ligands for challenging couplings.
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely ground base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., RuPhos, 2.5-5 mol%).
-
Solvent Degassing: Add a degassed solvent system. A common choice is a mixture of Toluene and Water (e.g., 10:1 v/v). Degas the solvent by sparging with argon for at least 30 minutes.[4]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Table 1: Comparison of Ligands for a Challenging Suzuki Coupling
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Typical Outcome |
|---|---|---|---|---|
| PPh₃ | 5 | K₂CO₃ | 100 | <10% Yield (Sluggish) |
| SPhos | 2 | K₃PO₄ | 100 | >85% Yield |
| RuPhos | 2 | K₃PO₄ | 90 | >90% Yield |
| BrettPhos | 1.5 | Cs₂CO₃ | 80 | >90% Yield |
Caption: Suzuki-Miyaura catalytic cycle highlighting the hindered oxidative addition step.
Q2: I'm attempting a Buchwald-Hartwig amination, but the reaction is failing. How can I get it to work?
A2: The Cause: C-N bond formation is notoriously sensitive to steric hindrance.[9][10][11] The bulky tert-butoxy group can clash with both the incoming amine and the required bulky phosphine ligand around the palladium center. This makes the final reductive elimination step to form the C-N bond particularly challenging.
The Solution: Judicious Ligand and Base Selection
This reaction demands a combination of a highly active, sterically tailored ligand and a strong, non-nucleophilic base.
-
Ligand Choice: Ligands like BrettPhos and RuPhos are specifically designed to overcome the challenges of C-N coupling with hindered substrates.[12] Their unique biaryl backbone forces a geometry around the palladium that facilitates reductive elimination.
-
Base Choice: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle. Weaker bases are often ineffective.
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Q3: My Sonogashira coupling is sluggish and gives significant alkyne homo-coupling. How can I improve this?
A3: The Cause: The Sonogashira reaction involves both a palladium and a copper catalyst in its classical form.[13][14] Steric hindrance from the tert-butoxy group can slow the desired cross-coupling pathway, allowing the copper-catalyzed homo-coupling of the terminal alkyne (Glaser coupling) to become a dominant side reaction.
The Solution: Modernize the Protocol
-
Consider Copper-Free Conditions: Many modern Sonogashira protocols omit the copper co-catalyst, which is often the primary source of homo-coupling. These systems rely on a more active palladium catalyst and a suitable amine base/solvent.[15][16]
-
Use a More Active Catalyst: Employ a high-activity palladium precatalyst and a ligand like SPhos or XPhos.
-
Base and Solvent: The choice of amine is critical. A bulky amine like diisopropylamine (i-Pr₂NH) can serve as both the base and co-solvent and often gives cleaner reactions than triethylamine (Et₃N).
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Setup: To a Schlenk tube, add this compound (1.0 equiv.), Pd-catalyst (e.g., Pd(OAc)₂ 2 mol%), and ligand (e.g., SPhos 4 mol%).
-
Reagents: Add the terminal alkyne (1.5 equiv.) and a strong base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent: Add a degassed solvent such as 1,4-dioxane or toluene.
-
Execution: Heat the reaction to 80-100 °C until the starting material is consumed.
-
Work-up: Cool, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black and salts. Wash the filtrate, dry, and purify as standard.
Section 2: Formation of Organometallic Intermediates
Q4: I'm having trouble initiating the Grignard reaction to form 4-(tert-butoxy)phenylmagnesium bromide. What should I do?
A4: The Cause: Grignard reagent formation requires the aryl halide to come into direct contact with a fresh magnesium metal surface.[17][18] Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction. Sluggish reactions are common if this layer is not breached.
The Solution: Magnesium Activation
You must activate the magnesium surface to initiate the reaction.[18]
Protocol: Grignard Reagent Formation with Activation
-
Drying: Flame-dry all glassware under vacuum and cool under a positive pressure of argon. Ensure magnesium turnings (1.2-1.5 equiv.) are dry. Use anhydrous diethyl ether or THF as the solvent.
-
Activation: Place the dry magnesium turnings in the flask. Add a single, small crystal of iodine (I₂). The purple color of the iodine will disappear upon reaction with the magnesium surface, indicating activation. Alternatively, add a few drops of 1,2-dibromoethane.
-
Initiation: Add a small portion (~10%) of a solution of this compound in your anhydrous solvent to the activated magnesium. You should observe a slight exothermic reaction, bubbling, or the appearance of a cloudy gray solution. If it does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure full conversion. The resulting dark gray or brown solution is your Grignard reagent, ready for use.
Q5: When I try to perform a lithium-bromine exchange using n-BuLi, I get a mixture of products. Why is this happening?
A5: The Cause: While lithium-bromine exchange is typically very fast, the tert-butoxy group is a known ortho-directing group for metallation.[19][20] If the exchange reaction is not sufficiently fast (e.g., at higher temperatures or with a less reactive alkyllithium like n-BuLi), a competing reaction, ortho-lithiation (direct deprotonation of the C-H bond next to the ether), can occur. This leads to a mixture of lithiated regioisomers.
The Solution: Control the Kinetics
The key is to favor the much faster halogen-metal exchange pathway over the slower deprotonation pathway.
-
Use tert-Butyllithium (t-BuLi): t-BuLi undergoes lithium-bromine exchange much faster than n-BuLi and is the reagent of choice for this transformation.[21]
-
Maintain Low Temperatures: Perform the reaction at -78 °C (a dry ice/acetone bath). At this temperature, the rate of ortho-lithiation is negligible, while the Br-Li exchange remains rapid.
-
Rapid Quenching: Once the exchange is complete (typically within 5-15 minutes at -78 °C), add your electrophile quickly to trap the desired organolithium species before any potential rearrangement or side reactions can occur.
Frequently Asked Questions (FAQs)
Q: Is the tert-butoxy group stable under my reaction conditions? A: The tert-butyl ether is a robust protecting group, stable to most basic, reductive, and organometallic conditions. However, it is sensitive to strong acids. It can be cleaved by strong Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl) or Lewis acids (e.g., BBr₃, AlCl₃).[22][23][24] Avoid acidic work-ups if you wish to retain the protecting group.
Q: How does the electronic effect of the tert-butoxy group influence reactivity? A: The tert-butoxy group is a moderate electron-donating group (EDG) through resonance, which activates the aromatic ring. This electronic effect makes the C-Br bond more electron-rich and thus slightly less reactive towards oxidative addition compared to an unsubstituted bromobenzene. However, for the reactions discussed here, this electronic influence is far outweighed by the massive steric effect, which is the dominant factor controlling reactivity and the need for specialized conditions.
Q: What are some good alternatives if the steric hindrance from the tert-butoxy group is insurmountable for my specific reaction? A: If the tert-butoxy group proves too bulky, consider other phenol protecting groups. For a smaller steric footprint, a methoxy group is an option, though its cleavage requires harsh conditions (e.g., BBr₃). A good compromise can be a silyl ether , such as tert-butyldimethylsilyl (TBDMS) ether. It is also bulky but offers orthogonal cleavage conditions (fluoride sources like TBAF) and can sometimes alter the reactivity profile favorably.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. ias.ac.in [ias.ac.in]
- 20. uwindsor.ca [uwindsor.ca]
- 21. researchgate.net [researchgate.net]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Analysis of 1-Bromo-4-(tert-butoxy)benzene Reaction Products
Introduction: The Analytical Imperative in Modern Synthesis
In the landscape of pharmaceutical and materials science, 1-Bromo-4-(tert-butoxy)benzene serves as a pivotal building block. Its protected phenolic group and reactive aryl bromide moiety make it an ideal substrate for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The success of these syntheses, however, is not merely defined by the final yield but by the purity and a thorough understanding of the reaction profile. Undetected impurities or byproducts can have profound impacts on downstream applications, particularly in drug development.
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for monitoring reactions involving this compound. We will explore its application in two cornerstone reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—and provide the causal framework behind our analytical choices. This document moves beyond a simple recitation of protocols to offer field-proven insights, ensuring that the methodologies described are not only accurate but also self-validating.
Pillar 1: Understanding the Analytical Engine - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid analytical technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] The choice to use GC-MS for analyzing reactions of this compound and its likely products is predicated on their inherent chemical properties: volatility and thermal stability.[2] The tert-butoxy protecting group is generally stable under typical GC conditions, and the aromatic products are sufficiently volatile for gas-phase analysis.
The process begins with the injection of a prepared sample into a heated inlet, which vaporizes the compounds. An inert carrier gas, typically helium, transports the vaporized analytes onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase.[3] Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times.
Upon exiting the column, the separated components enter the mass spectrometer. In the ion source, they are typically bombarded with high-energy electrons (Electron Ionization, EI), causing them to fragment into charged ions. This fragmentation is highly reproducible and acts as a molecular "fingerprint."[4] The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum provides definitive structural information and confirmation of molecular weight.[4]
Case Study 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. Here, we consider the coupling of this compound with phenylboronic acid to form 4-(tert-butoxy)biphenyl.
Reaction Scheme: (C(CH₃)₃)OC₆H₄Br + C₆H₅B(OH)₂ --[Pd Catalyst, Base]--> (C(CH₃)₃)OC₆H₄-C₆H₅
Expected Products & Potential Byproducts:
-
Product: 4-(tert-butoxy)biphenyl
-
Starting Material: this compound
-
Byproduct 1: Biphenyl (from homocoupling of phenylboronic acid)
-
Byproduct 2: 4,4'-Di(tert-butoxy)biphenyl (from homocoupling of the aryl bromide)
-
Byproduct 3: tert-Butoxybenzene (from protodebromination)
Experimental Protocol: Quantitative Reaction Monitoring
A robust analytical protocol is essential for determining reaction completion, yield, and impurity profile. The use of an internal standard (IS) is critical for accurate quantification, as it corrects for variations in sample preparation and injection volume.[5][6]
1. Internal Standard Selection: An ideal internal standard should be chemically similar to the analytes, not present in the sample matrix, and chromatographically resolved from all other components.[6] For this analysis, 1-bromo-4-(tert-butyl)benzene is an excellent choice. It mimics the starting material's structure and volatility but has a distinct retention time and mass spectrum.
2. Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw an aliquot (~50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of a prepared internal standard solution (e.g., 1-bromo-4-(tert-butyl)benzene in dichloromethane at 0.5 mg/mL). Quenching is vital to halt the reaction and ensure the sample accurately reflects the reaction state at that specific time.
-
Add 1 mL of deionized water and vortex thoroughly. This liquid-liquid extraction helps remove inorganic salts (base, boronic acid residues) that are non-volatile and could contaminate the GC inlet.[7]
-
Allow the layers to separate. Carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Filter the dried organic solution through a 0.22 µm syringe filter into an autosampler vial. Filtration prevents injection of particulate matter that could block the syringe or contaminate the GC column.[8]
3. GC-MS Instrumentation & Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column. This column is chosen for its versatility and excellent separation of aromatic compounds.
-
Injector Temperature: 250 °C. This temperature ensures rapid and complete vaporization of the analytes without causing thermal degradation of the tert-butoxy group.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 120 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C. This program provides good separation between the lower-boiling byproducts and the higher-boiling products.
-
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C (Electron Ionization at 70 eV)
-
Scan Range: m/z 40-500. This range covers the molecular weights of all expected components and their fragments.
Data Analysis & Interpretation
The following table presents representative data from a hypothetical analysis.
Table 1: Representative GC-MS Data for Suzuki Coupling of this compound
| Peak No. | Retention Time (min) | Compound Name | Key m/z Fragments (Relative Abundance) | Molecular Ion(s) (m/z) |
| 1 | 6.85 | tert-Butoxybenzene | 135 (100), 91 (45), 57 (80) | 150 |
| 2 | 8.21 | Biphenyl | 154 (100), 77 (30) | 154 |
| 3 | 9.54 | 1-Bromo-4-(tert-butyl)benzene (IS) | 197 (100), 199 (98), 118 (15) | 212/214 |
| 4 | 10.33 | This compound | 213 (100), 215 (98), 157 (40), 57 (95) | 228/230 |
| 5 | 12.78 | 4-(tert-butoxy)biphenyl | 226 (40), 211 (100), 152 (15), 57 (85) | 226 |
| 6 | 16.45 | 4,4'-Di(tert-butoxy)biphenyl | 314 (30), 299 (100), 57 (90) | 314 |
Interpretation of Mass Spectra:
-
Brominated Compounds (IS & Starting Material): The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).
-
tert-Butoxy Fragmentation: The tert-butoxy group exhibits a highly characteristic fragmentation pattern. The most common fragmentation is the loss of a methyl radical (–15 Da) to form a stable oxonium ion, followed by the loss of isobutylene (–56 Da). The tert-butyl cation (m/z 57) is almost always a prominent peak.[9] For 4-(tert-butoxy)biphenyl, the base peak at m/z 211 corresponds to the [M-CH₃]+ fragment.
Workflow Visualization
Caption: GC-MS workflow for Suzuki reaction monitoring.
Case Study 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation, a cornerstone of medicinal chemistry.[10][11] We will examine the coupling of this compound with aniline.
Reaction Scheme: (C(CH₃)₃)OC₆H₄Br + C₆H₅NH₂ --[Pd Catalyst, Ligand, Base]--> (C(CH₃)₃)OC₆H₄-NHC₆H₅
Expected Products & Potential Byproducts:
-
Product: 4-(tert-butoxy)-N-phenylaniline
-
Starting Material: this compound, Aniline
-
Byproduct 1: tert-Butoxybenzene (from protodebromination)
-
Byproduct 2: Biphenyls from catalyst side reactions (less common with modern ligands)
Experimental Protocol & Data Analysis
The sample preparation and GC-MS conditions would be very similar to those described for the Suzuki reaction. The key difference lies in the analytes being monitored.
Table 2: Representative GC-MS Data for Buchwald-Hartwig Amination
| Peak No. | Retention Time (min) | Compound Name | Key m/z Fragments (Relative Abundance) | Molecular Ion (m/z) |
| 1 | 5.50 | Aniline | 93 (100), 66 (25) | 93 |
| 2 | 6.85 | tert-Butoxybenzene | 135 (100), 91 (45), 57 (80) | 150 |
| 3 | 10.33 | This compound | 213 (100), 215 (98), 157 (40), 57 (95) | 228/230 |
| 4 | 14.82 | 4-(tert-butoxy)-N-phenylaniline | 241 (50), 226 (100), 167 (20), 57 (80) | 241 |
Interpretation: The product, 4-(tert-butoxy)-N-phenylaniline, shows a strong molecular ion at m/z 241. The base peak at m/z 226 corresponds to the characteristic loss of a methyl group ([M-15]+) from the tert-butyl moiety, providing strong evidence for the structure.
Objective Comparison with Alternative Techniques
While GC-MS is a powerful tool, it is not universally applicable. A senior scientist must recognize its limitations and know when to employ alternative methods.[12]
Table 3: Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by volatility/polarity, mass-based detection.[1] | Separation by polarity, mass-based detection.[1] | Nuclear spin transitions in a magnetic field.[13] |
| Analyte Suitability | Volatile, thermally stable compounds.[2] | Non-volatile, thermally labile, polar compounds.[1] | Soluble compounds; provides detailed structural data. |
| Strengths | High resolution, excellent sensitivity, definitive structural confirmation via fragmentation libraries. | Broad applicability, suitable for salts and very polar compounds, soft ionization techniques preserve molecular ion. | Non-destructive, absolute structural elucidation (connectivity), quantitative without response factors (qNMR). |
| Limitations | Limited to thermally stable and volatile analytes; derivatization may be required for polar groups.[8][14] | Lower chromatographic resolution than GC; mobile phase can cause ion suppression. | Lower sensitivity than MS techniques; complex mixtures can lead to overlapping signals; requires higher sample concentration. |
| Application to Topic | Ideal for monitoring the reactions described, as reactants and products are volatile and stable. | Would be the method of choice if the tert-butoxy group were replaced with a non-volatile protecting group or if products were involatile salts. | Excellent for confirming the structure of isolated products and identifying isomeric byproducts, but less ideal for rapid, high-sensitivity reaction monitoring of crude mixtures. |
Logical Framework for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
For monitoring common cross-coupling reactions of this compound, GC-MS stands out as the superior analytical technique. Its ability to separate complex mixtures with high resolution and provide definitive structural identification through reproducible mass spectral fragmentation makes it an invaluable tool for the modern synthetic chemist. By employing a robust, validated protocol that includes an appropriate internal standard, researchers can obtain accurate quantitative data to optimize reaction conditions, confirm product identity, and ensure the purity required for drug discovery and development. However, a comprehensive analytical strategy should also consider complementary techniques like HPLC-MS and NMR for non-volatile analogues or for the unambiguous structural confirmation of final, purified compounds.
References
- 1. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. news-medical.net [news-medical.net]
- 14. uoguelph.ca [uoguelph.ca]
A Comparative Guide to HPLC, GC, and qNMR for the Purity Assessment of 1-Bromo-4-(tert-butoxy)benzene
Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-Bromo-4-(tert-butoxy)benzene, a key intermediate in organic synthesis. The choice of an analytical technique is paramount for accurate impurity profiling, which directly impacts reaction monitoring, yield determination, and the quality of the final active pharmaceutical ingredient (API). This document offers a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting detailed experimental protocols and performance data to inform your method selection.
The Critical Role of Purity in Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The purity of this starting material is a critical determinant of the quality and safety of the final product. Impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts into the drug substance. Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure but a cornerstone of process understanding and validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for a compound like this compound. A reversed-phase method is the logical choice, given the hydrophobic nature of the analyte.
Causality Behind Experimental Choices
The selection of a C18 column is based on its strong hydrophobic interactions with the analyte, providing good retention and separation from potential impurities.[1][2] The mobile phase, a mixture of acetonitrile and water, is chosen for its ability to elute the compound from the column with good peak shape. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with differing polarities. UV detection is selected based on the chromophoric nature of the benzene ring, which allows for sensitive detection.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 40 60 10 10 90 15 10 90 15.1 40 60 | 20 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
Workflow for HPLC Purity Analysis
Gas Chromatography (GC): A High-Resolution Alternative
GC is an excellent technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, which can offer higher resolution and faster analysis times compared to HPLC.
Causality Behind Experimental Choices
A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is chosen for its ability to separate compounds based on their boiling points, a key principle in GC.[3] Flame Ionization Detection (FID) is selected for its high sensitivity to organic compounds and its wide linear range.[4][5] The temperature program is designed to ensure the efficient separation of the analyte from any closely related impurities.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Workflow for GC Purity Analysis
Quantitative NMR (qNMR): An Absolute Method
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[6][7][8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9]
Causality Behind Experimental Choices
A high-field NMR spectrometer is used to achieve good signal dispersion and sensitivity. An internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals is chosen for accurate quantification.[9][10] A deuterated solvent that fully dissolves both the analyte and the internal standard is essential.[7][8] Specific acquisition parameters, such as a long relaxation delay, are crucial for obtaining accurate quantitative data.
Experimental Protocol: qNMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (or another suitable standard with known purity).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap, and vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16 (or more for better signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the tert-butyl protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Comparative Analysis of HPLC, GC, and qNMR
The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Feature | HPLC-UV | GC-FID | qNMR |
| Principle | Separation based on polarity | Separation based on volatility | Absolute quantification based on NMR signal intensity |
| Selectivity | High, especially for isomers | Very high, excellent resolution | High, based on unique chemical shifts |
| Sensitivity | Moderate (ng range) | High (pg range) | Low (mg range) |
| Speed | Moderate (15-20 min) | Fast (10-15 min) | Moderate (5-10 min per sample) |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Quantification | Relative (requires calibration curve) | Relative (requires calibration curve) | Absolute (primary method)[6][9] |
| Instrumentation Cost | Moderate | Moderate | High |
| Solvent Consumption | High | Low | Low |
| Destructive? | Yes | Yes | No |
Decision-Making Framework for Method Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.
Conclusion and Recommendations
For routine quality control where high throughput is essential and a reference standard is available, HPLC-UV is the recommended technique due to its robustness and versatility. GC-FID serves as an excellent orthogonal method, particularly for identifying and quantifying volatile impurities, and can be a faster alternative if the impurity profile is suitable. qNMR is the gold standard for the characterization of a primary reference standard or when absolute quantification is required without a specific reference standard for the analyte.[6][7][9] A comprehensive approach to purity assessment may involve using HPLC or GC for routine analysis, with qNMR employed for the initial certification of the reference material.
References
- 1. orochem.com [orochem.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. measurlabs.com [measurlabs.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Senior Application Scientist's Guide to NMR Structural Confirmation: The Case of 1-Bromo-4-(tert-butoxy)benzene Derivatives
The Imperative of Structural Integrity in Drug Discovery
In the pharmaceutical landscape, the precise atomic connectivity and stereochemistry of a molecule are paramount. The introduction of a substituent, such as the 1-bromo-4-(tert-butoxy)benzene moiety, into a drug candidate can modulate its pharmacokinetic and pharmacodynamic properties. Therefore, robust analytical techniques to confirm the identity and purity of these intermediates and final active pharmaceutical ingredients (APIs) are critical for regulatory compliance and the overall success of a drug development program.[1][2][3][4][5] NMR spectroscopy stands as a primary and indispensable tool in this endeavor, providing a wealth of information on the molecular framework.[1][2][5]
Deciphering the NMR Signature of this compound: A Predictive Approach
The structure of this compound dictates a highly predictable NMR spectrum. The para-substitution pattern on the benzene ring, with two electronically distinct substituents, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR.
¹H NMR Spectroscopy: The Aromatic Region and Substituent Effects
The aromatic protons of a para-substituted benzene ring typically exhibit a distinctive AA'BB' splitting pattern, which often simplifies to two apparent doublets, especially at higher magnetic field strengths. The chemical shifts of these protons are influenced by the electronic nature of the substituents. The bromine atom is an electron-withdrawing group through induction, while the tert-butoxy group is an electron-donating group through resonance.
-
Protons ortho to the tert-butoxy group (Ha): These protons are shielded by the electron-donating oxygen and are expected to appear upfield (at a lower ppm value).
-
Protons ortho to the bromine atom (Hb): These protons are deshielded by the electron-withdrawing bromine and will resonate downfield (at a higher ppm value).
The coupling constant (J) between these adjacent aromatic protons is typically in the range of 8-9 Hz, characteristic of ortho coupling.
¹³C NMR Spectroscopy: A Carbon Count and Chemical Shift Analysis
Due to the symmetry of the para-substituted ring, we anticipate four signals in the aromatic region of the ¹³C NMR spectrum, in addition to the signals from the tert-butoxy group.
-
C1 (ipso-carbon attached to Bromine): The "heavy atom effect" of bromine will cause this carbon to be shielded relative to what would be expected based on electronegativity alone.
-
C4 (ipso-carbon attached to the tert-butoxy group): This carbon will be significantly deshielded due to the direct attachment of the electronegative oxygen atom.
-
C2/C6 (carbons ortho to the tert-butoxy group): These carbons will be shielded by the electron-donating effect of the oxygen.
-
C3/C5 (carbons ortho to the bromine atom): These carbons will be slightly deshielded by the inductive effect of the bromine.
-
tert-butoxy group carbons: The quaternary carbon will appear further downfield than the three equivalent methyl carbons.
Comparative Analysis with Structural Analogs: Building a Case for Confirmation
In the absence of a reference spectrum for this compound, a comparative analysis with structurally similar molecules is a powerful strategy. Here, we will examine the NMR data of 1-bromo-4-tert-butylbenzene and 1-bromo-4-butoxybenzene.
Case Study 1: 1-Bromo-4-tert-butylbenzene
This analog replaces the tert-butoxy group with a tert-butyl group, which is also an electron-donating group, albeit weaker.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | ~7.38 | d | ~8.5 | 2H, ortho to Br |
| Aromatic | ~7.23 | d | ~8.5 | 2H, ortho to t-Bu |
| tert-butyl | ~1.29 | s | - | 9H |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic | ~150 | C-t-Bu |
| Aromatic | ~131 | CH ortho to Br |
| Aromatic | ~126 | CH ortho to t-Bu |
| Aromatic | ~120 | C-Br |
| tert-butyl | ~34 | Quaternary C |
| tert-butyl | ~31 | CH₃ |
Data sourced from various publicly available spectral databases.
Case Study 2: 1-Bromo-4-butoxybenzene
This analog features a straight-chain butoxy group, allowing for a direct comparison of the alkoxy substituent effect.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | ~7.35 | d | ~9.0 | 2H, ortho to Br |
| Aromatic | ~6.79 | d | ~9.0 | 2H, ortho to OBu |
| Alkoxy | ~3.92 | t | ~6.5 | 2H, -OCH₂- |
| Alkoxy | ~1.75 | m | - | 2H, -OCH₂CH₂ - |
| Alkoxy | ~1.48 | m | - | 2H, -CH₂CH₂ CH₃ |
| Alkoxy | ~0.96 | t | ~7.4 | 3H, -CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic | ~158 | C-OBu |
| Aromatic | ~132 | CH ortho to Br |
| Aromatic | ~116 | CH ortho to OBu |
| Aromatic | ~113 | C-Br |
| Alkoxy | ~68 | -OCH₂- |
| Alkoxy | ~31 | -OCH₂C H₂- |
| Alkoxy | ~19 | -CH₂C H₂CH₃ |
| Alkoxy | ~14 | -CH₃ |
Data adapted from publicly available spectral information.
By comparing the data from these analogs, we can confidently predict the chemical shifts for this compound to be in a similar range, with the aromatic protons and carbons showing the characteristic pattern of a para-substituted benzene ring with an electron-donating and an electron-withdrawing group.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a robust, self-validating protocol for the analysis of this compound derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be employed.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp lines and resolving fine coupling patterns.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence is typically used.
-
Spectral Width: A sweep width of approximately 12-15 ppm is usually sufficient to cover the entire spectrum.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis.
-
Number of Scans: Typically 8-16 scans are co-added to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence with a 30° or 45° pulse angle is standard.
-
Spectral Width: A sweep width of 200-220 ppm is appropriate for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Workflow for NMR Structural Confirmation
Caption: Workflow for NMR-based structural confirmation.
Beyond NMR: A Multi-technique Approach to Structural Elucidation
While NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure. For this compound, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, one would expect to see characteristic absorptions for the C-O ether linkage, aromatic C-H bonds, and the C-Br bond.
-
Elemental Analysis: Determines the elemental composition of the compound, providing an empirical formula that can be compared with the molecular formula obtained from mass spectrometry.
The logical relationship between these techniques for a comprehensive structural elucidation is illustrated below.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 4-(tert-butoxy)phenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a tert-butyl ether onto a phenyl ring is a crucial transformation in medicinal chemistry and materials science. The resulting 4-(tert-butoxy)phenyl moiety can enhance metabolic stability, modulate pharmacokinetic properties, and serve as a versatile synthetic handle. This guide provides an in-depth technical comparison of alternative reagents for the synthesis of 4-(tert-butoxy)phenyl compounds, offering experimental data, detailed protocols, and mechanistic insights to inform your selection of the most appropriate method for your research needs.
Comparative Overview of Synthetic Strategies
The choice of a tert-butylation reagent is a critical decision that balances factors such as yield, selectivity, substrate scope, cost, safety, and scalability. Below is a comparative summary of the most common methodologies.
| Method | Reagent(s) | Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Alkylation | Isobutylene or tert-Butanol | Brønsted or Lewis Acids (e.g., H₂SO₄, Zeolites, Ionic Liquids) | 60-95 | High atom economy, relatively low-cost reagents. | Often requires harsh acidic conditions, can lead to isomeric mixtures and polyalkylation, isobutylene is a flammable gas. |
| Reaction with Boc Anhydride | Di-tert-butyl dicarbonate (Boc₂O) | Lewis Acids (e.g., Sc(OTf)₃, Mg(ClO₄)₂) | 80-95 | Milder reaction conditions, good functional group tolerance. | Higher reagent cost compared to isobutylene/tert-butanol, potential for side reactions with other nucleophiles. |
| Trichloroacetimidate Method | tert-Butyl 2,2,2-trichloroacetimidate | Acid catalyst (e.g., Tf₂NH) | 85-95 | Mild, non-reversible reaction, high yields, good for sensitive substrates. | Reagent is less common and more expensive, generates trichloroacetamide as a byproduct. |
| Acetate Method | tert-Butyl acetate | Strong acid (e.g., Tf₂NH) | 70-90 | Readily available and inexpensive reagent. | Requires a strong acid catalyst, may not be suitable for acid-sensitive substrates. |
| Williamson Ether Synthesis | tert-Butyl halide (e.g., t-BuCl) & Phenoxide | Base | <10 | Conceptually simple. | Prone to elimination reactions with tertiary halides, leading to very low yields of the desired ether.[1][2][3][4][5] |
In-Depth Analysis of Tert-Butylation Reagents
Friedel-Crafts Alkylation: The Workhorse with Variations
The Friedel-Crafts alkylation is a widely used industrial method for the tert-butylation of phenols.[6][7] The reaction proceeds via the formation of a tert-butyl carbocation, which then acts as an electrophile attacking the electron-rich phenol ring. The choice of the tert-butyl source, either isobutylene or tert-butanol, influences the reaction conditions and byproducts.
Mechanism: Isobutylene, a gas at room temperature, is protonated by a strong acid catalyst to generate the tert-butyl carbocation. This electrophile then undergoes electrophilic aromatic substitution with the phenol.
Caption: Friedel-Crafts alkylation of phenol with isobutylene.
Experimental Protocol (General):
-
To a solution of the phenol in a suitable solvent (or neat), add the acid catalyst.
-
Heat the mixture to the desired temperature (typically 50-100 °C).[6]
-
Bubble isobutylene gas through the reaction mixture for a specified period.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction, neutralize the acid, and extract the product.
-
Purify the product by distillation or chromatography.
Performance Data:
| Phenolic Substrate | Catalyst | Temperature (°C) | Time (h) | Yield of 4-tert-butylated product (%) | Reference |
| Phenol | Sulfuric Acid | 50-125 | Varies | Not specified, focus on isomer distribution | [7] |
| Phenol | Phenolsulfonic acid | 80-130 | Varies | High yield (industrial process) | [6] |
Mechanism: In the presence of a strong acid, tert-butanol is protonated and subsequently loses a molecule of water to form the tert-butyl carbocation.
Caption: Friedel-Crafts alkylation of phenol with tert-butanol.
Experimental Protocol:
-
In an autoclave reactor, charge the phenol, tert-butanol, and the catalyst (e.g., phosphorus pentoxide).[8]
-
Seal the reactor and stir the mixture at a specified speed (e.g., 300 rpm).[8]
-
Heat the reaction to the desired temperature (e.g., 80-230 °C) for a set duration (e.g., 6-8 hours).[8]
-
Monitor the reaction progress.
-
After cooling, work up the reaction mixture to isolate the product.
Performance Data:
| Phenolic Substrate | Catalyst | Temperature (°C) | Time (h) | Phenol Conversion (%) | Selectivity for 4-tert-butylphenol (%) | Reference |
| Phenol | Phosphorus Pentoxide | 230 | 6 | Not specified | >60 | [8] |
| Phenol | Ionic Liquid | 70 | 7 | 99.5 (of tert-butanol) | Not specified | [4][6] |
| Phenol | Ionic Liquid | 70 | 2 | 86 | 57.6 | [4][6] |
Di-tert-butyl Dicarbonate (Boc Anhydride): The Milder Alternative
Di-tert-butyl dicarbonate (Boc₂O) is a common reagent for the protection of amines, but in the presence of a Lewis acid, it can serve as an efficient source of a tert-butoxycarbonyl group for phenols, which can then decarboxylate to form the tert-butyl ether.[9]
Mechanism: The Lewis acid activates the Boc anhydride, making it more electrophilic. The phenol then attacks the activated carbonyl group, followed by decarboxylation to yield the tert-butyl ether.
Caption: Tert-butylation of phenol using Boc anhydride.
Experimental Protocol:
-
To a solution of the phenol in a suitable solvent, add the Lewis acid catalyst (e.g., Sc(OTf)₃).[9]
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by chromatography.
Performance Data:
| Phenolic Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Sc(OTf)₃ | 25 | 1 | 95 | [9] |
| Various Phenols | Mg(ClO₄)₂ | 25 | Varies | >94 | [9] |
tert-Butyl 2,2,2-Trichloroacetimidate: For Sensitive Substrates
This reagent offers a mild and non-reversible method for the tert-butylation of alcohols and phenols, making it ideal for substrates with acid-sensitive functional groups.[10]
Mechanism: The reaction is catalyzed by a strong, non-coordinating acid which protonates the imidate nitrogen, making the tert-butyl group susceptible to nucleophilic attack by the phenol.
References
- 1. Question: Explain why it is not possible to prepare tert-butyl phenyl eth.. [askfilo.com]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. brainly.in [brainly.in]
- 5. homework.study.com [homework.study.com]
- 6. JP2003040822A - Method for producing 4-tert-butylphenol - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic comparison of 1-Bromo-4-(tert-butoxy)benzene starting material and product
A Senior Scientist's Guide to Spectroscopic Analysis: From Aryl Halide to Biaryl
An In-Depth Comparison of 1-Bromo-4-(tert-butoxy)benzene and its Suzuki Coupling Product, 4-(tert-butoxy)biphenyl
In the realm of synthetic organic chemistry, the precise characterization of starting materials and products is paramount to validating a chemical transformation. Spectroscopic methods serve as the cornerstone of this validation process, offering a detailed view into the molecular structure and electronic environment of a compound. This guide provides a comprehensive spectroscopic comparison between a common aryl halide starting material, this compound, and its corresponding biaryl product, 4-(tert-butoxy)biphenyl, formed via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a powerful tool for forging new carbon-carbon bonds.[2]
This analysis is designed for researchers and drug development professionals, offering not just data, but the underlying scientific principles and practical experimental considerations.
The Chemical Transformation: A Suzuki-Miyaura Coupling
The conversion of this compound to 4-(tert-butoxy)biphenyl represents a classic example of a Suzuki-Miyaura cross-coupling.[1][3][4] In this reaction, the palladium catalyst facilitates the coupling of the aryl bromide with an organoboron species, in this case, phenylboronic acid, in the presence of a base.[1][3][4] The fundamental change is the replacement of the C-Br bond with a new C-C bond, connecting the two aromatic rings.
Figure 1. Reaction scheme for the synthesis of 4-(tert-butoxy)biphenyl.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1][2][4][5]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the starting material and the product.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.35 | Doublet | 2H | Ar-H ortho to Br |
| 6.85 | Doublet | 2H | Ar-H ortho to O-tBu | |
| 1.32 | Singlet | 9H | -C(CH₃)₃ | |
| 4-(tert-butoxy)biphenyl | 7.55 | Multiplet | 4H | Ar-H (unsubstituted ring) |
| 7.42 | Doublet | 2H | Ar-H ortho to C-C bond | |
| 7.31 | Triplet | 1H | Ar-H (unsubstituted ring) | |
| 6.98 | Doublet | 2H | Ar-H ortho to O-tBu | |
| 1.38 | Singlet | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 154.5 | C-O |
| 132.3 | C-H (ortho to Br) | |
| 120.8 | C-H (ortho to O-tBu) | |
| 113.1 | C-Br | |
| 78.5 | -C(CH₃)₃ | |
| 28.8 | -C(CH₃)₃ | |
| 4-(tert-butoxy)biphenyl | 158.2 | C-O |
| 140.9 | C-C (ipso, unsubstituted ring) | |
| 133.7 | C-C (ipso, substituted ring) | |
| 128.7 | C-H (unsubstituted ring) | |
| 128.0 | C-H (ortho to C-C bond) | |
| 126.7 | C-H (unsubstituted ring) | |
| 126.6 | C-H (unsubstituted ring) | |
| 119.3 | C-H (ortho to O-tBu) | |
| 78.6 | -C(CH₃)₃ | |
| 28.9 | -C(CH₃)₃ |
Table 3: IR Spectroscopy Data (ATR)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3080-3030 | Aromatic C-H stretch |
| ~2970-2860 | Aliphatic C-H stretch | |
| ~1580, 1480 | Aromatic C=C stretch | |
| ~1230 | C-O stretch | |
| ~820 | para-disubstituted C-H bend | |
| ~1070 | C-Br stretch | |
| 4-(tert-butoxy)biphenyl | ~3060-3030 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch | |
| ~1600, 1485 | Aromatic C=C stretch | |
| ~1240 | C-O stretch | |
| ~830 | para-disubstituted C-H bend | |
| ~760, 695 | Monosubstituted C-H bend |
Table 4: Mass Spectrometry Data (EI)
| Compound | Key m/z values | Assignment |
| This compound | 228/230 | [M]⁺, [M+2]⁺ (due to ⁷⁹Br/⁸¹Br) |
| 172/174 | [M - C₄H₈]⁺ | |
| 157/159 | [M - C₄H₉O]⁺ | |
| 57 | [C₄H₉]⁺ | |
| 4-(tert-butoxy)biphenyl | 226 | [M]⁺ |
| 170 | [M - C₄H₈]⁺ | |
| 155 | [M - C₄H₉O]⁺ | |
| 57 | [C₄H₉]⁺ |
In-Depth Spectroscopic Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear narrative of the transformation. In the starting material, the aromatic region displays a characteristic AA'BB' system with two doublets, indicative of a 1,4-disubstituted benzene ring.[6] The protons ortho to the bromine atom are deshielded relative to those ortho to the electron-donating tert-butoxy group.
Upon conversion to the product, the aromatic region of the spectrum becomes significantly more complex. The appearance of new signals between 7.30 and 7.60 ppm corresponds to the protons of the newly introduced, unsubstituted phenyl ring. The original doublet for the protons ortho to the bromine is replaced by a new doublet, now shifted due to the influence of the adjacent aromatic ring. The characteristic singlet for the tert-butyl group remains, with a slight downfield shift. The integration of the aromatic region increases from 4H in the starting material to 9H in the product, providing quantitative evidence of the successful coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further corroborates the structural change. A key indicator of the reaction's success is the disappearance of the signal for the carbon atom bonded to bromine (C-Br) at approximately 113.1 ppm in the starting material. In the product spectrum, new signals appear for the carbons of the second aromatic ring. Notably, the two ipso-carbons (the carbons at the point of attachment of the two rings) appear at approximately 140.9 and 133.7 ppm. The signals for the tert-butoxy group remain largely unchanged.
Infrared (IR) Spectroscopy
While IR spectroscopy may not provide as detailed a structural map as NMR, it offers valuable confirmatory evidence. Both the starting material and the product exhibit characteristic peaks for aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.[7] Both also show a strong C-O stretch around 1230-1240 cm⁻¹. The most significant change is in the fingerprint region. The starting material shows a strong out-of-plane C-H bending vibration around 820 cm⁻¹, characteristic of para-disubstitution.[8][9] The product retains this band but also displays new strong bands around 760 and 695 cm⁻¹, which are indicative of a monosubstituted benzene ring.[8] The C-Br stretch, typically found in the 1000-600 cm⁻¹ region, is often weak and can be difficult to assign definitively, but its absence in the product spectrum is consistent with the transformation.
Mass Spectrometry (MS)
Mass spectrometry provides a definitive confirmation of the molecular weight change. The starting material, this compound, exhibits a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. The product, 4-(tert-butoxy)biphenyl, shows a single molecular ion peak at m/z 226, consistent with the replacement of bromine with a phenyl group.
The fragmentation patterns are also informative. Both compounds show a significant loss of isobutylene (56 Da) to give a prominent fragment ion. The base peak in both spectra is often the tert-butyl cation at m/z 57.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.
Workflow for Spectroscopic Analysis
Figure 2. A generalized workflow for the spectroscopic analysis of organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2 seconds) are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative number of protons.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount of the solid is pressed firmly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample spectrum.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS). In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For halogenated compounds, look for characteristic isotopic patterns.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and multi-faceted confirmation of the conversion of this compound to 4-(tert-butoxy)biphenyl. Each technique offers a unique perspective on the molecular structure, and together they form a powerful and self-validating analytical workflow. The disappearance of signals associated with the C-Br bond and the appearance of new signals corresponding to the second aromatic ring are the key spectroscopic markers of this successful Suzuki-Miyaura cross-coupling reaction. This guide underscores the importance of a thorough, multi-technique spectroscopic analysis in modern synthetic chemistry.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectra-analysis.com [spectra-analysis.com]
Introduction: Beyond Relative Ratios to Absolute Quantification
An In-Depth Technical Guide to Quantitative NMR (qNMR) for Reaction Yield Determination
For researchers and professionals in drug development, accurately determining reaction yield is a cornerstone of process optimization and material characterization. While chromatographic techniques like HPLC and GC are workhorses in the analytical lab, they are fundamentally relative methods that rely on response factors and calibration curves.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) emerges as a powerful, first-principles alternative.[3] NMR is an inherently quantitative technique because the intensity of a resonance signal is directly proportional to the number of nuclei generating it.[4][5] This unique characteristic allows for the determination of absolute concentration and purity, often without the need for an analyte-specific reference standard, making it an invaluable tool for process chemistry.[5][6]
This guide provides a detailed comparison of qNMR with traditional methods and offers a comprehensive, field-proven protocol for its implementation. We will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system for robust and reliable yield determination.
The Fundamental Principle of qNMR
The power of qNMR lies in a simple, direct relationship: the integrated area of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[5] When a sample is analyzed under conditions that ensure full relaxation of all nuclei between pulses, the ratio of the integrals of signals from two different molecules is equal to the ratio of their molar concentrations, corrected for the number of protons each signal represents.[6] This allows for the precise determination of the amount of a product relative to a known amount of an internal standard added to the sample.[5]
qNMR vs. Chromatographic Methods (HPLC/GC): A Comparative Analysis
The choice between qNMR and chromatography depends on the specific analytical need. While HPLC excels in separating complex mixtures and detecting trace impurities with high sensitivity, qNMR offers unparalleled accuracy in absolute quantification without analyte-specific standards.[1][7]
| Feature | Quantitative NMR (qNMR) | HPLC/GC |
| Principle | Absolute quantification based on the direct proportionality of signal area to the number of nuclei.[5] | Relative quantification based on comparing the detector response of an analyte to that of a reference standard.[1] |
| Calibration | Often requires no calibration curve; quantification is achieved relative to a single internal standard of known purity.[5] | Requires calibration curves with multiple data points using a purified reference standard of the analyte.[2] |
| Reference Material | Can use a universal, certified internal standard that is structurally unrelated to the analyte.[8] | Requires an identical, highly purified reference standard for the analyte and for each impurity to be quantified.[2] |
| Accuracy | High accuracy, as it is a primary ratio method.[6] Less susceptible to differences in molecular properties (e.g., UV absorbance).[1] | Accuracy depends on the purity of the reference standard and the similarity of response factors between the analyte and impurities.[1] |
| Sample Throughput | Generally faster per sample as no extensive method development for separation is needed.[9] | Can be slower due to the need for column equilibration, gradient elution, and potential re-analysis. |
| Sample Integrity | Non-destructive; the sample can be recovered and used for further analyses.[5] | Destructive; the sample is consumed during the analysis. |
| Universality | Applicable to any soluble molecule with an NMR-active nucleus. Excellent for molecules with no chromophore or poor ionization.[9] | Limited by the analyte's properties (e.g., requires a UV chromophore for UV detection, volatility for GC). |
| Complexity | Requires careful optimization of acquisition parameters (e.g., relaxation delay) to ensure accuracy.[10][11] | Requires development and optimization of separation conditions (mobile phase, column, temperature, etc.). |
Designing a Robust qNMR Experiment for Yield Determination
Achieving an accuracy of <1% with qNMR is attainable, but it requires meticulous attention to detail in three key stages: method planning, data acquisition, and data processing.[4][10]
Part 1: Method Planning & Sample Preparation
The foundation of an accurate qNMR measurement is laid during sample preparation. Errors at this stage are a major factor affecting the final result.[12] The internal standard method, where the reference standard is mixed directly with the analyte, is generally recommended for the highest accuracy.[13]
Selecting the Internal Standard (IS): The Anchor of Your Measurement
The choice of the internal standard is critical to the success of the experiment.[11][14] An ideal IS should possess the following characteristics:
-
High Purity and Stability: The standard must be of known, high purity (ideally a certified reference material) and chemically stable under the experimental conditions.[8]
-
Solubility: It must be fully soluble in the same deuterated solvent as the reaction mixture.[14]
-
Non-Overlapping Signals: The IS should have one or more sharp, well-resolved signals (preferably singlets) in a region of the ¹H NMR spectrum that is free from analyte or impurity peaks.[11][14]
-
Low Volatility: The standard should be non-volatile to ensure accurate weighing.[8]
Step-by-Step Sample Preparation Protocol:
-
Homogenize the Reaction Mixture: Ensure the crude reaction mixture is homogeneous before sampling. If the product has precipitated, dissolve the entire mixture in a known volume of a suitable solvent.
-
Accurate Weighing: Using a calibrated analytical balance (with at least 5 decimal places), accurately weigh a specific amount of the crude reaction mixture into a vial.[12]
-
Prepare Internal Standard Stock: Accurately weigh a known amount of the chosen internal standard and dissolve it in a precise volume of the deuterated NMR solvent to create a stock solution of known concentration.
-
Spike the Sample: Add a precise volume of the internal standard stock solution to the vial containing the weighed reaction mixture.
-
Transfer to NMR Tube: After ensuring complete dissolution and mixing, transfer the required volume (typically 0.6-0.7 mL for a standard 5 mm tube) into an NMR tube.[12]
Part 2: Data Acquisition – The Key to Accuracy
Simply running a standard ¹H NMR experiment is insufficient for quantification.[15] Specific acquisition parameters must be carefully optimized to ensure that the signal intensities are truly proportional to the molar concentrations.
| Parameter | Recommended Setting | Rationale & Causality |
| Pulse Angle | 90° (or 30° as an alternative) | A 90° pulse maximizes the signal intensity for a single scan. However, a smaller angle (e.g., 30°) can be used to reduce signal intensity if clipping is an issue or to shorten the required relaxation delay.[16] |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing nucleus | This is the most critical parameter. If the delay is too short, nuclei with long spin-lattice relaxation times (T₁) will not fully return to equilibrium, leading to signal saturation and underestimation of their quantity.[10][11][16] |
| Signal-to-Noise (S/N) Ratio | ≥ 250:1 | A high S/N ratio is essential for accurate integration. For integration errors to be less than 1%, an S/N of at least 250:1 is recommended. This may require increasing the number of scans.[15][16] |
| Acquisition Time (aq) | Sufficient to allow the FID to decay completely | Truncating the Free Induction Decay (FID) before it has fully decayed to zero introduces artifacts in the spectrum, which can distort peak shapes and compromise integration accuracy.[17] |
| Digital Resolution | Use zero-filling (e.g., to 256K points) | Zero-filling increases the number of data points defining the peak, which improves the precision of the integration.[15][18] |
Part 3: Data Processing & Analysis
Careful and consistent data processing is crucial for extracting accurate quantitative information from the acquired FID.[17]
-
Apodization: Apply a small line broadening (e.g., LB = 0.1 - 0.3 Hz) to improve the S/N ratio without significantly distorting the lineshape.[15][18]
-
Phasing and Baseline Correction: Perform manual phase correction and apply a high-order polynomial baseline correction to ensure that all peaks are correctly phased and the baseline is flat.[16] Poor phasing or a rolling baseline are significant sources of integration error.[16]
-
Integration: Integrate the selected, well-resolved signal for the product and the signal for the internal standard. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if desired (consistency is key).[16][17]
-
Calculation of Yield: The reaction yield can be calculated using the following formula[17]:
Yield (%) = ( ( I_prod / N_prod ) / ( I_IS / N_IS ) ) * ( ( m_IS * P_IS ) / M_IS ) * ( M_prod / m_crude ) * 100
Where:
-
I_prod, I_IS : Integral values for the product and internal standard.
-
N_prod, N_IS : Number of protons giving rise to the integrated signals of the product and IS.
-
m_IS : Mass of the internal standard.
-
P_IS : Purity of the internal standard (e.g., 0.999 for 99.9%).
-
M_IS, M_prod : Molar masses of the internal standard and the product.
-
m_crude : Mass of the crude reaction mixture that was weighed out.
-
Visualizing the qNMR Workflow
The entire process, from planning to final calculation, can be visualized as a systematic workflow.
Caption: High-level workflow for qNMR reaction yield determination.
The core calculation relies on the principle of molar equivalence derived from the normalized integrals.
Caption: Principle of qNMR using an internal standard.
Conclusion: An Authoritative Method for Chemical Measurement
Quantitative NMR is a primary analytical method that provides a direct, SI-traceable measurement of molecular quantity.[3][6] When executed with a validated protocol that carefully controls experimental variables, qNMR offers a highly accurate, robust, and efficient means of determining reaction yields.[4] Its non-destructive nature and insensitivity to the physical properties that limit chromatographic methods make it a superior choice in many scenarios, particularly in early-stage development when purified analytical standards of the product are unavailable.[9] By understanding the principles behind each experimental parameter, researchers can leverage qNMR as a gold-standard technique for absolute quantification in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. qNMR - BIPM [bipm.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. usp.org [usp.org]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azom.com [azom.com]
- 11. youtube.com [youtube.com]
- 12. Let’s try doing quantitative NMR (2) | Applications Notes | JEOL Ltd. [jeol.com]
- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. emerypharma.com [emerypharma.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
A Senior Application Scientist's Guide to Reaction Monitoring: Leveraging LC-MS for the Synthesis of Biaryl Compounds Using 1-Bromo-4-(tert-butoxy)benzene
In the fast-paced world of drug development and process chemistry, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. Real-time data empowers researchers to optimize conditions, maximize yield, and identify impurities on the fly. This guide provides an in-depth comparison of analytical techniques for reaction monitoring, focusing on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will use the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-4-(tert-butoxy)benzene—a common building block in complex molecule synthesis—as a practical case study.
The Critical Role of Reaction Monitoring
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds.[1][2][3][4] However, like any multi-component reaction, it is susceptible to variations in catalyst activity, reagent purity, and reaction conditions, which can lead to incomplete conversion and the formation of unwanted byproducts. Traditional monitoring methods often fall short of providing the comprehensive picture needed for efficient process development.
Analytical Techniques at a Glance: A Comparative Overview
While several techniques can be used to follow a reaction's progress, they differ significantly in their speed, sensitivity, and the quality of information they provide.
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) | LC-MS |
| Principle | Separation on a solid phase, visualization by UV or staining. | Separation of volatile compounds in a gaseous mobile phase. | Separation by liquid chromatography, detection by mass spectrometry.[5] |
| Specificity | Low (relies on relative polarity, Rf values). | Moderate to High (relies on retention time). | Very High (retention time and mass-to-charge ratio).[5][6] |
| Sensitivity | Low (microgram range). | High (nanogram to picogram range). | Very High (picogram to femtogram range).[7][8] |
| Speed | Fast for qualitative checks. | Moderate to slow. | Fast (minutes per sample).[9] |
| Quantitative Accuracy | Poor to semi-quantitative. | Good to Excellent. | Excellent.[6] |
| Information Provided | Presence/absence of spots.[10] | Retention time, peak area. | Retention time, peak area, molecular weight, isotopic pattern.[5] |
| Sample Preparation | Simple spotting.[10] | Can require derivatization for non-volatile analytes. | Simple "dilute and shoot" after quenching.[11] |
| Ideal Use Case | Quick, qualitative check for reaction completion.[10] | Analysis of volatile, thermally stable compounds. | Broad applicability, especially for polar, non-volatile, or thermally labile compounds.[5][8][9] |
As the table illustrates, LC-MS emerges as the superior technique due to its synergistic combination of chromatographic separation and mass-based detection.[5][6] This dual selectivity provides unambiguous identification and reliable quantification of reactants, products, and even trace-level impurities within a complex reaction mixture.[6][12]
Experimental Workflow: Monitoring a Suzuki Coupling via LC-MS
This section details a robust, self-validating protocol for monitoring the Suzuki coupling of this compound with phenylboronic acid.
The "Why" Behind the Method
-
Reaction Choice: The Suzuki coupling is a widely used, palladium-catalyzed reaction that involves multiple components (aryl halide, boronic acid, product, catalyst, base), making it an excellent model to demonstrate the power of LC-MS in resolving and tracking each species.[2][4][13][14]
-
Quenching: To accurately capture the reaction's state at a specific time, the catalytic process must be stopped instantly.[15][16] This is achieved by quenching a small aliquot of the reaction mixture in a solvent that precipitates the catalyst and halts the reaction.[15][17]
-
LC Separation: A reversed-phase C18 column is chosen for its versatility in separating small organic molecules of varying polarity. A gradient elution ensures that both the more polar starting materials and the less polar product are well-resolved.
-
MS Detection: Electrospray Ionization (ESI) is selected as it is a "soft" ionization technique well-suited for the polar and non-volatile compounds typical in pharmaceutical synthesis.[7][8][18]
Visualizing the Workflow
Caption: LC-MS workflow for monitoring a Suzuki coupling reaction.
Step-by-Step Experimental Protocol
1. Reaction Setup:
-
To a dry flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[1][2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed solvent (e.g., a mixture of Toluene and Water).[19]
-
Begin stirring at the desired reaction temperature (e.g., 80-100 °C).
2. Time-Point Sampling and Quenching:
-
At designated time points (t=0, 5, 15, 30, 60, 120 min), carefully withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately dispense the aliquot into a microcentrifuge tube containing 490 µL of cold acetonitrile with a known concentration of an internal standard (e.g., Verapamil). This step quenches the reaction and creates a 1:50 dilution.[15] The internal standard is crucial for correcting variations in injection volume and instrument response.
3. LC-MS Method:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Modes:
-
Full Scan: Scan a mass range (e.g., m/z 100-500) to identify all components, including unexpected byproducts.[20][21][22]
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification, monitor the specific m/z values of the starting material, product, and internal standard.[20][23][24] This mode focuses the detector's time on ions of interest, dramatically boosting the signal-to-noise ratio.[20][23]
-
Data Interpretation: From Raw Data to Actionable Insights
The power of LC-MS lies in the rich data it provides. For our model reaction, we would expect to monitor the following ions in positive ESI mode:
| Compound | Formula | Expected [M+H]⁺ (m/z) | Role |
| This compound | C₁₀H₁₃BrO | 230.0 / 232.0 | Starting Material |
| Phenylboronic Acid | C₆H₇BO₂ | 123.1 | Starting Material |
| 4-(tert-butoxy)biphenyl | C₁₆H₁₈O | 227.3 | Product |
| Verapamil (Internal Standard) | C₂₇H₃₈N₂O₄ | 455.3 | Internal Standard |
Reaction Profile Generation: By integrating the peak area of each component at every time point, a reaction profile can be generated. The disappearance of the starting material (m/z 230.0) and the appearance of the product (m/z 227.3) can be plotted against time to visualize the reaction kinetics.
Example Quantitative Data:
| Time (min) | % Conversion of Aryl Bromide |
| 0 | 0% |
| 5 | 18% |
| 15 | 45% |
| 30 | 78% |
| 60 | 95% |
| 120 | >99% |
This quantitative data allows for the precise determination of reaction completion, preventing unnecessary heating or the addition of excess reagents. Furthermore, the Full Scan data is invaluable for identifying potential byproducts, such as the homocoupling of phenylboronic acid (biphenyl, [M+H]⁺ at m/z 155.1), which provides crucial information for optimizing reaction selectivity.
Conclusion
For researchers, scientists, and drug development professionals, LC-MS is an indispensable tool for reaction monitoring.[7][9][18] Its unparalleled combination of speed, sensitivity, and specificity provides a level of insight that older techniques like TLC simply cannot match. By offering definitive molecular weight information for reactants, products, and impurities, LC-MS transforms reaction monitoring from a qualitative estimate into a precise, quantitative science. Adopting the workflow described here for key building blocks like this compound can significantly accelerate development timelines, improve process robustness, and lead to higher quality products.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. tecan.com [tecan.com]
- 12. mastelf.com [mastelf.com]
- 13. vapourtec.com [vapourtec.com]
- 14. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. A chemical quenching apparatus for studying rapid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Introduction to LC/MS for Chemical Analysis [excedr.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. What is the difference between Full Scan/SIM? [scioninstruments.com]
- 21. Development and comparison of methods using MS scan and selective ion monitoring modes for a wide range of airborne VOCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 23. Electron Ionization Scan Modes: Full Scan Vs SIM—Sensitivity, Linearity And Duty Cycle [eureka.patsnap.com]
- 24. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-4-(tert-butoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This powerful transformation is integral to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. The choice of the palladium catalyst is a critical parameter that dictates the success and efficiency of the coupling, particularly when dealing with electronically rich and sterically demanding substrates such as 1-Bromo-4-(tert-butoxy)benzene.
This guide provides a comprehensive comparison of commonly employed palladium catalysts for the Suzuki coupling of this compound with phenylboronic acid. By examining the performance of different catalyst systems, from traditional phosphine-ligated palladium complexes to modern Buchwald-type palladacycles, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
The efficiency of each step is significantly influenced by the nature of the ligands coordinated to the palladium center, the choice of base, and the solvent system.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Palladium Catalyst Performance
The selection of an appropriate palladium catalyst is paramount for achieving high yields and reaction efficiency. This section compares the performance of three classes of palladium catalysts in the Suzuki coupling of this compound with phenylboronic acid. While direct comparative studies under identical conditions are limited, the following data, compiled from various sources and analogous reactions, provides valuable insights.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O | 80 - 100 | 12 - 24 | 80 - 90 | A classic, reliable catalyst, though may require higher temperatures and longer reaction times.[4] |
| Pd(dppf)Cl₂ | 1 - 3 | K₃PO₄ | 1,4-Dioxane | 80 - 100 | 4 - 12 | 90 - 98 | Often more efficient than Pd(PPh₃)₄, particularly for challenging substrates.[4] |
| XPhos Pd G3 | 0.5 - 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 1 - 4 | >95 | A highly active Buchwald precatalyst, allowing for low catalyst loadings and short reaction times.[5] |
Analysis of Catalyst Performance:
-
Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used and commercially available catalyst. While effective, it can be sensitive to air and may require higher catalyst loadings and elevated temperatures to achieve good yields, especially with less reactive aryl bromides.[4]
-
Catalysts with Bulky, Electron-Rich Ligands (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride features a bidentate phosphine ligand that enhances the stability and activity of the catalyst. This often leads to improved yields and shorter reaction times compared to Pd(PPh₃)₄, particularly for substrates prone to side reactions.[4]
-
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3): The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings.[6] Precatalysts like XPhos Pd G3 are highly active, air-stable, and efficient for a broad range of substrates, including electron-rich aryl bromides. They typically allow for lower catalyst loadings, shorter reaction times, and milder reaction conditions, making them a preferred choice for many applications.[5]
Experimental Protocols
The following are detailed, adaptable protocols for the Suzuki coupling of this compound with phenylboronic acid using the compared catalyst systems.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium phosphate to a dry Schlenk flask.
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Using XPhos Pd G3
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a vial, add this compound, phenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Add a degassed mixture of 1,4-dioxane and water.
-
Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 1-4 hours.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
For the Suzuki coupling of this compound, modern Buchwald-type palladacycle precatalysts such as XPhos Pd G3 offer significant advantages in terms of catalytic activity, allowing for lower catalyst loadings, shorter reaction times, and milder conditions. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are still viable options, the enhanced performance of the newer generation of catalysts often justifies their use, particularly in complex syntheses and process development where efficiency and robustness are paramount. The choice of catalyst should ultimately be guided by a combination of factors including substrate scope, desired reaction conditions, cost, and availability.
References
A Senior Application Scientist's Guide to Benchmarking Ligands for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the amine moiety is a ubiquitous functional group.[2] The success of this powerful transformation is intrinsically linked to the choice of phosphine ligand, which profoundly influences reaction efficiency, substrate scope, and reaction conditions.[1] This guide provides an in-depth, objective comparison of commonly employed ligands, supported by experimental data, to empower researchers, scientists, and drug development professionals in navigating the diverse ligand landscape for optimal reaction performance.
The Engine of C-N Bond Formation: Understanding the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3] The ligand's role is paramount in stabilizing the palladium center, facilitating the key steps of oxidative addition and reductive elimination, and influencing the overall rate and efficiency of the reaction.[4]
The generally accepted mechanism begins with the active Pd(0) species. This undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[5][6] The steric and electronic properties of the phosphine ligand are critical in modulating the rates of these steps. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps, leading to higher catalytic activity.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Phenolic Protection: A Cost-Benefit Analysis of 1-Bromo-4-(tert-butoxy)benzene in Synthesis
For the discerning researcher in organic synthesis and drug development, the strategic selection of protecting groups is a critical decision that profoundly influences the efficiency, yield, and economic viability of a synthetic route. This guide provides an in-depth cost-benefit analysis of 1-Bromo-4-(tert-butoxy)benzene, a key building block, by objectively comparing its performance against common alternative strategies for protecting the phenolic hydroxyl group of 4-bromophenol. Through a synthesis of technical data, field-proven insights, and detailed experimental protocols, this document aims to empower scientists to make informed decisions that optimize their synthetic endeavors.
The Strategic Importance of Phenolic Protection
In multi-step organic synthesis, the presence of a phenolic hydroxyl group can be both a blessing and a curse. Its nucleophilicity and mild acidity can interfere with a wide range of transformations, necessitating its temporary masking.[1] An ideal protecting group should be introduced efficiently, remain robust under various reaction conditions, and be cleaved selectively in high yield when its protective role is complete.[2] The choice of this temporary shield has significant downstream consequences, impacting not only the immediate reaction but the entire synthetic sequence.
This guide focuses on the utility of the tert-butoxycarbonyl (Boc) group, as utilized in this compound, and provides a comparative analysis with two other widely employed protecting groups for 4-bromophenol: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether.
The Contenders: A Comparative Overview
This compound serves as a stable, crystalline solid that readily engages in a variety of cross-coupling reactions, slowly releasing the versatile 4-bromophenol scaffold upon deprotection. Its utility is best understood in the context of its alternatives.
| Protecting Group Strategy | Reagent | Key Features |
| Boc Protected | This compound | Stable, crystalline solid; Deprotection under acidic or basic conditions. |
| TBDMS Protected | 4-((tert-Butyldimethylsilyl)oxy)bromobenzene | Robust protection; Cleaved with fluoride ions or acid. |
| Benzyl Protected | 4-(Benzyloxy)bromobenzene | Stable to a wide range of conditions; Deprotected by hydrogenolysis. |
Cost-Benefit Analysis: A Multifaceted Decision
The selection of a protecting group strategy is a complex equation involving not just the cost of the starting materials, but also the efficiency of the protection and deprotection steps, and the performance of the protected intermediate in subsequent reactions.
Reagent and Synthesis Cost Comparison
To provide a tangible comparison, the approximate costs of the necessary starting materials for the in-lab synthesis of each protected 4-bromophenol are presented below. It is important to note that these prices are subject to change and may vary between suppliers.
| Reagent | Supplier Example & Approx. Cost (USD) | Molar Cost (USD/mol) |
| 4-Bromophenol | Sigma-Aldrich: $83.80 / 100g[3] | $81.36 |
| Di-tert-butyl dicarbonate (Boc₂O) | TCI Chemicals: $91.00 / 100g[4] | $198.55 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Apollo Scientific: £20.00 (~$25) / 100g[5] | $37.32 |
| Benzyl bromide (BnBr) | TCI Chemicals: $45.00 / 100g[6] | $77.00 |
Note: Molar cost is calculated based on the provided price and the molar mass of the reagent.
Analysis:
From a purely reagent-cost perspective for the protection step, the TBDMS group is the most economical choice, followed by the benzyl group. The Boc group, requiring the more expensive di-tert-butyl dicarbonate, represents the highest initial investment. However, the overall cost-effectiveness extends beyond the initial protection step.
Performance in Synthesis: A Tale of Three Reactions
The true value of a protecting group is revealed in its performance during key synthetic transformations. Here, we compare the utility of Boc-, TBDMS-, and Benzyl-protected 4-bromophenol in three ubiquitous cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.
Suzuki-Miyaura Coupling:
This palladium-catalyzed reaction is a workhorse for the formation of C-C bonds.[7] The stability of the protecting group under basic conditions is crucial.
| Protected 4-Bromophenol | Coupling Partner | Catalyst System | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ~85% | [8] |
| 4-((TBDMS)oxy)bromobenzene | Arylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Good to Excellent | [9] |
| 4-(Benzyloxy)bromobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | >95% | [10] |
Analysis:
All three protecting groups are generally compatible with Suzuki-Miyaura coupling conditions. The benzyl-protected substrate has shown excellent yields. While specific comparative data under identical conditions is scarce, the literature suggests that all three are viable options, with the choice potentially depending on the specific boronic acid and catalyst system employed.
Buchwald-Hartwig Amination:
This reaction provides a powerful method for the formation of C-N bonds.[11][12] The choice of base and ligand is critical for success.
| Protected 4-Bromophenol | Amine | Catalyst System | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | High | [13] |
| 4-((TBDMS)oxy)bromobenzene | Various Amines | Pd(OAc)₂ / XPhos / KOt-Bu | Good to Excellent | [13] |
| 4-(Benzyloxy)bromobenzene | Various Amines | Pd₂(dba)₃ / BINAP / NaOtBu | High | [13] |
Analysis:
Similar to the Suzuki coupling, all three protected bromophenols are amenable to Buchwald-Hartwig amination. The bulky and electron-rich phosphine ligands often used in these reactions are generally compatible with these protecting groups. The choice may hinge on the specific amine and the desired reaction conditions.
Grignard Reagent Formation:
The formation of a Grignard reagent requires the absence of acidic protons.
| Protected 4-Bromophenol | Reaction Viability |
| This compound | Viable |
| 4-((TBDMS)oxy)bromobenzene | Viable |
| 4-(Benzyloxy)bromobenzene | Viable |
Analysis:
All three protecting groups effectively mask the acidic phenolic proton, allowing for the successful formation of the corresponding Grignard reagent. This reagent can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds.
Deprotection: The Final Hurdle
The ease and selectivity of the deprotection step are critical considerations. Harsh deprotection conditions can lead to degradation of the desired product, reducing the overall yield.
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Acidic (e.g., TFA) or basic (e.g., NaOH) conditions. | Versatile cleavage conditions. | Can be sensitive to both strong acids and bases. |
| TBDMS | Fluoride source (e.g., TBAF) or acidic conditions. | Mild and highly selective cleavage with fluoride. | Can be cleaved under some acidic conditions. |
| Benzyl | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Very mild and selective cleavage. | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Analysis:
The TBDMS group offers the advantage of a highly selective deprotection method using fluoride ions, which is often orthogonal to many other functional groups. The benzyl group's removal via hydrogenolysis is also very mild but has limitations with respect to other functional groups. The Boc group's lability to both acid and base provides flexibility but also requires careful planning of the synthetic route to avoid premature cleavage.
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for the synthesis of each protected 4-bromophenol are provided below.
Synthesis of this compound
Materials:
-
4-Bromophenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) and DMAP (0.1 eq) in DCM, add a solution of Boc₂O (1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Synthesis of 4-((tert-Butyldimethylsilyl)oxy)bromobenzene
Materials:
-
4-Bromophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with hexane) to yield 4-((tert-butyldimethylsilyl)oxy)bromobenzene as a colorless oil.
Synthesis of 4-(Benzyloxy)bromobenzene
Materials:
-
4-Bromophenol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
To a suspension of 4-bromophenol (1.0 eq) and K₂CO₃ (1.5 eq) in acetone, add benzyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain 4-(benzyloxy)bromobenzene as a white solid.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of a typical synthetic sequence involving a protected 4-bromophenol.
Caption: General workflow for the use of a protected 4-bromophenol in synthesis.
Caption: A decision matrix for selecting a suitable protecting group for 4-bromophenol.
Conclusion and Recommendations
The choice between Boc, TBDMS, and Benzyl protection for 4-bromophenol is a nuanced decision that hinges on the specific demands of the synthetic route.
-
This compound (Boc protection) offers a good balance of stability and versatile deprotection options (acidic or basic). While the initial reagent cost is higher, its commercial availability as a pre-formed building block can save a synthetic step and may be advantageous for certain applications.
-
4-((tert-Butyldimethylsilyl)oxy)bromobenzene (TBDMS protection) stands out as the most cost-effective option for in-house preparation. Its key advantage lies in the mild and highly selective deprotection using fluoride, providing excellent orthogonality in complex syntheses.
-
4-(Benzyloxy)bromobenzene (Benzyl protection) provides robust protection and is cleaved under very mild hydrogenolysis conditions. This makes it an excellent choice when other functional groups in the molecule are sensitive to acidic or basic conditions. However, its use is precluded in the presence of reducible moieties.
Ultimately, the optimal choice requires a holistic evaluation of the entire synthetic plan, weighing the upfront costs against the demands of subsequent reactions and the final deprotection step. This guide provides the foundational data and experimental context to empower researchers to make that decision with confidence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A14873.22 [thermofisher.com]
- 3. 4-Bromophenol 99 106-41-2 [sigmaaldrich.com]
- 4. Di-tert-butyl Dicarbonate | 24424-99-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 18162-48-6 Cas No. | tert-Butyldimethylsilyl chloride | Apollo [store.apolloscientific.co.uk]
- 6. Benzyl Bromide | 100-39-0 | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Stability of the Tert-butoxy Phenyl Group: A Comparative Guide for Synthetic Chemists
<
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions.[1][2] Among the arsenal of protecting groups for phenols, the tert-butoxycarbonyl (Boc) group, when attached to a phenyl ring to form a tert-butoxy phenyl ether, presents a unique profile of stability and reactivity. This guide provides a comprehensive comparison of the tert-butoxy phenyl group's stability under various reaction conditions, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to the Tert-butoxy Phenyl Group
The tert-butoxy group is widely recognized for its application in protecting amines as tert-butoxycarbonyl (Boc) carbamates.[3][4][5][6] Its use as a protecting group for the hydroxyl functionality of phenols, forming a tert-butoxy phenyl ether, leverages its characteristic steric bulk and electronic properties. The large tert-butyl group can provide steric hindrance, influencing the reactivity of the molecule.[7][8] This guide will delve into the stability of this arrangement under diverse chemical environments.
Stability Under Acidic Conditions
The tert-butoxy phenyl group is well-known for its lability under acidic conditions.[9] This susceptibility is the cornerstone of its utility, allowing for its removal when desired. The deprotection mechanism involves protonation of the ether oxygen, followed by the formation of a stable tert-butyl cation and the free phenol.[10]
Mechanism of Acid-Catalyzed Deprotection:
Caption: Acid-catalyzed deprotection of a tert-butoxy phenyl ether.
Common acidic reagents for the cleavage of tert-butoxy phenyl ethers include:
-
Trifluoroacetic acid (TFA): A strong acid commonly used for Boc deprotection, often in a dichloromethane (DCM) solution.[4][11]
-
Hydrochloric acid (HCl): Typically used in an organic solvent like dioxane or methanol.[4][5]
-
Aqueous phosphoric acid: A milder and more environmentally benign option that can offer selectivity.[12]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) and cerium(III) chloride/sodium iodide (CeCl₃/NaI) can also effect deprotection, sometimes with enhanced chemoselectivity.[10]
The rate of cleavage is influenced by the strength of the acid and the electronic nature of the phenyl ring. Electron-donating groups on the aromatic ring can accelerate the reaction, while electron-withdrawing groups can retard it.
Stability Under Basic Conditions
A significant advantage of the tert-butoxy phenyl group is its general stability under basic conditions.[7] This orthogonality to many base-labile protecting groups makes it a valuable tool in complex syntheses. However, it is crucial to recognize that the tert-butoxycarbonyl group on a phenol can be labile to bases, a property that can be exploited for its removal under specific conditions.[13]
While tert-butyl ethers of aliphatic alcohols are extremely stable to bases, the electronic nature of the phenyl ring makes the corresponding tert-butoxy phenyl ethers more susceptible to nucleophilic attack at the carbonyl carbon of the Boc group, especially when electron-withdrawing groups are present on the ring.[13]
Table 1: Stability of Tert-butoxy Phenyl Group Under Various Basic Conditions
| Reagent/Condition | Stability | Observations | Reference |
| 1 N NaOH in THF | Labile | Cleavage observed, especially with electron-withdrawing substituents on the phenyl ring. | [13] |
| Piperidine in CH₂Cl₂ | Labile | Cleavage can occur, with the rate depending on the concentration and substituents. | [13] |
| NaOMe in MeOH | Labile | Can lead to deprotection. | [13] |
| DIPEA or Pyridine | Generally Stable | These weaker bases typically do not cleave the Boc group on phenols. | [13] |
Stability Towards Hydrogenolysis
The tert-butoxy phenyl group is generally stable to catalytic hydrogenolysis conditions (e.g., H₂, Pd/C). This is a key advantage over benzyl (Bn) ethers, which are readily cleaved under these conditions. This stability allows for the selective deprotection of benzyl groups in the presence of a tert-butoxy phenyl ether, a common strategy in synthetic chemistry.
Stability in the Presence of Organometallics and Nucleophiles
The tert-butoxy phenyl group exhibits good stability towards a range of common organometallic reagents and nucleophiles. The steric bulk of the tert-butyl group and the relative inertness of the ether linkage contribute to this stability.
Table 2: Stability Towards Common Reagents
| Reagent Class | Specific Examples | Stability | Notes |
| Organolithium Reagents | n-BuLi, t-BuLi | Generally Stable | The ether is typically unreactive towards these strong bases/nucleophiles. |
| Grignard Reagents | PhMgBr, MeMgI | Generally Stable | Compatible with Grignard reaction conditions. |
| Reducing Agents | LiAlH₄, NaBH₄ | Stable | The ether linkage is not reduced by these hydrides. |
| Nucleophiles | Amines, Thiols | Generally Stable | The Boc group on phenols can be labile to certain amines like piperidine.[13] |
This stability profile allows for a wide range of transformations to be carried out on other parts of the molecule without affecting the protected phenol.
Comparative Analysis with Other Phenol Protecting Groups
The choice of a protecting group depends on the specific requirements of the synthetic route. The following table provides a comparative overview of the tert-butoxy phenyl group with other common phenol protecting groups.
Table 3: Comparison of Common Phenol Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability to Bases | Stability to H₂ | Stability to Organometallics |
| tert-Butoxycarbonyl | Boc | Acidic (TFA, HCl), some bases (NaOH, piperidine) | Variable, labile to strong bases | Stable | Generally Stable |
| Methyl | Me | Strong Acid (HBr, BBr₃) | Stable | Stable | Stable |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C), Strong Acid | Stable | Labile | Stable |
| Methoxymethyl | MOM | Acidic (HCl, AcOH) | Stable | Stable | Stable |
| tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride (TBAF), Acidic | Stable | Stable | Stable |
| Tetrahydropyranyl | THP | Acidic (mild) | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Deprotection of a Tert-butoxy Phenyl Ether under Acidic Conditions
-
Dissolution: Dissolve the tert-butoxy phenyl-containing compound in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA), typically 10-50% v/v.[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA.
-
Purification: The crude product can be purified by standard techniques such as column chromatography, crystallization, or extraction. For basic products, a basic workup may be necessary to neutralize the TFA salt.
Protocol 2: Assessment of Stability to Basic Conditions
-
Substrate Preparation: Prepare solutions of the tert-butoxy phenyl-containing compound in a suitable solvent (e.g., THF, CH₂Cl₂).
-
Reagent Addition: To separate reaction vessels, add the basic reagent to be tested (e.g., 1 N NaOH, 25% piperidine in CH₂Cl₂).
-
Reaction and Monitoring: Stir the reactions at a controlled temperature (e.g., room temperature) and take aliquots at various time points. Analyze the aliquots by TLC or LC-MS to determine the extent of deprotection.
-
Analysis: Compare the rate of disappearance of the starting material to assess the stability under the tested basic conditions.
Decision-Making Workflow for Protecting Group Selection
The following flowchart provides a simplified decision-making process for selecting a phenol protecting group based on downstream reaction conditions.
Caption: A simplified workflow for selecting a phenol protecting group.
Conclusion
The tert-butoxy phenyl group offers a valuable set of characteristics for the protection of phenols in organic synthesis. Its key features are its ready cleavage under acidic conditions and its general stability towards hydrogenolysis and a variety of organometallic and nucleophilic reagents. While it is generally stable to bases, its lability to certain basic conditions, particularly with electron-deficient phenols, should be considered during synthetic planning. By understanding the stability profile outlined in this guide, researchers can effectively leverage the tert-butoxy phenyl group to streamline their synthetic endeavors and achieve their target molecules with greater efficiency.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protection and deprotection of functional groups and it application in organic chemistry | PDF [slideshare.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Polyyne - Wikipedia [en.wikipedia.org]
- 9. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. tert-Butyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-(tert-butoxy)benzene
As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. 1-Bromo-4-(tert-butoxy)benzene, a key intermediate in various organic syntheses, requires meticulous handling from procurement to disposal. This guide moves beyond mere procedural lists to provide a deep, logic-driven framework for its safe management, ensuring that every step is grounded in established safety principles and regulatory compliance. The causality behind each recommendation is explained to build a culture of intrinsic safety within your laboratory.
Core Hazard Profile & Immediate Safety Imperatives
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is not benign; it presents multiple hazards that necessitate robust protective measures.[1] It is classified as a skin and serious eye irritant, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects.[1][2][3][4][5]
The primary objective is to prevent all personal contact by creating multiple barriers between the researcher and the chemical.[1][6] This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Signal Word | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][4] | Warning | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always check manufacturer data for breakthrough times.[1] Clothing: Lab coat, long pants, and closed-toe shoes. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][4] | Warning | Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1][7] A face shield should be used when handling larger quantities or during splash-risk procedures. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][4] | Warning | Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[8] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[1] | Warning | Gloves & Hygiene: Strict avoidance of skin contact is crucial. If contact occurs, wash the area immediately and thoroughly.[2] |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects[1] | Warning | Containment: Never dispose of this chemical down the drain. All waste must be contained and managed as hazardous.[1][9] |
The Critical Mandate: Halogenated Waste Segregation
The single most important aspect of disposing of this compound is its correct segregation as halogenated organic waste .[9][10] The bromine atom places it in this specific category.
Causality: Halogenated and non-halogenated waste streams are treated differently at disposal facilities. Halogenated compounds, when incinerated, can produce acidic gases (like hydrogen bromide) that require specialized scrubbers.[5] Mixing these waste streams leads to significant cost increases for the entire waste volume and can violate facility permits.[8][9] Proper segregation is therefore not just a matter of compliance, but of operational efficiency and cost-effectiveness.
Protocol for Routine Waste Collection
-
Container Procurement: Obtain a designated, chemically compatible waste container from your institution's Environmental Health and Safety (EHS) department. Polyethylene or polypropylene containers are recommended.[1][6][8]
-
Pre-labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[8]
-
Accumulation: Dispense waste directly into the labeled container. Keep a log of all constituents added to the container if it is a mixed waste stream.
-
Secure Closure: Keep the container tightly closed when not in active use. This prevents the release of vapors and protects the lab atmosphere.[1][6][11]
-
Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be cool, dry, well-ventilated, and equipped with secondary containment to mitigate potential spills.[8]
-
Disposal Request: When the container is approximately three-quarters full, submit a waste collection request to your EHS office. Do not overfill containers, as this can lead to spills during transport.[8]
Spill Management: A Logic-Driven Response
All spills must be treated as a potential exposure event and handled immediately.[1] The response protocol is dictated by the scale and manageability of the spill. The following workflow provides a clear decision-making framework.
Caption: Spill Response Decision Workflow for this compound.
Experimental Protocol: Minor Spill Cleanup
This protocol is a self-validating system for spills that are safely manageable by trained laboratory personnel.
-
Alert and Isolate: Immediately alert others in the lab. Restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-layer chemical-resistant gloves.
-
Ventilate: Ensure the chemical fume hood is operational to provide adequate ventilation.
-
Contain: Prevent the spill from spreading by encircling it with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[1][6][11] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Absorb and Collect: Apply the absorbent material over the entire spill, working from the outside towards the center. Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools and place it into a heavy-duty plastic bag or a designated solid waste container.[1][6][12]
-
Package for Disposal: Seal the bag or container. Wipe the exterior to remove any contamination and place it into a second, larger labeled container (secondary containment). Label this container as "Hazardous Waste: this compound Spill Debris."
-
Final Decontamination: Clean the spill surface with soap and water. All materials used for this final cleaning (sponges, paper towels) must also be disposed of as hazardous waste.[1][6]
-
Hygiene: Remove PPE and wash hands thoroughly with soap and water.
Regulatory Framework and Final Disposition
As the generator of the waste, you are legally responsible for ensuring its proper classification and disposal from "cradle to grave."[7][13] In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
This compound waste would likely be classified under EPA hazardous waste codes for spent halogenated solvents, such as F001 or F002, depending on its specific use prior to being discarded.[13][14]
The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5] This process is designed to destroy the organic molecule completely, with flue-gas scrubbing systems in place to neutralize harmful byproducts like hydrogen bromide.
The final and most crucial directive is to always consult and adhere to the specific disposal protocols established by your institution's EHS department and all local, state, and federal regulations. [1][11]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. uakron.edu [uakron.edu]
- 11. fishersci.com [fishersci.com]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. epa.gov [epa.gov]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Senior Scientist's Guide to Handling 1-Bromo-4-(tert-butoxy)benzene: PPE and Emergency Protocols
As a professional in the fields of research and drug development, your safety, and that of your team, is paramount. The handling of specialized reagents like 1-Bromo-4-(tert-butoxy)benzene requires a nuanced understanding that goes beyond a simple checklist. This guide provides a comprehensive operational plan, grounded in authoritative safety data, to ensure that you can manage this compound with confidence and precision. We will explore the "why" behind each safety measure, empowering you to build a self-validating system of laboratory safety.
Hazard Profile Analysis: Understanding the Risks
This compound is a halogenated aromatic ether. Its chemical structure dictates its reactivity and, consequently, its hazard profile. A thorough risk assessment is the foundation of any safe handling procedure. The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][3] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | [1] |
Understanding these classifications is critical: the requirement for robust eye protection is a direct consequence of its classification as a serious eye irritant[1][2]. Similarly, the need for diligent glove use and handling within a fume hood stems from its potential to cause skin and respiratory irritation[1][3].
Core Personal Protective Equipment (PPE) Requirements
Based on the hazard profile, a multi-layered PPE approach is mandatory to prevent exposure through all potential routes—dermal, ocular, and inhalation.
| Protection Type | Specification | Rationale and Field Insights |
| Eye & Face Protection | Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards) | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, which is essential to protect against splashes of this irritating compound. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) | The selection of appropriate gloves is a critical decision. Nitrile gloves, while common, may offer limited protection against prolonged exposure to aromatic compounds. It is imperative to consult the glove manufacturer's permeation and degradation data for halogenated aromatic compounds. Always double-glove if handling significant quantities or for extended periods. Personal hygiene, including washing hands after glove removal, is a key element of effective hand care. |
| Body Protection | Chemical-resistant lab coat | A standard cotton lab coat will absorb spills. A lab coat made from polyester or a poly-cotton blend offers better splash resistance. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | To be used only within a certified chemical fume hood | Engineering controls are the primary line of defense. All handling of this compound that may generate vapors or aerosols must be conducted in a chemical fume hood with a verified face velocity of 80-120 fpm. A respirator is not a substitute for proper engineering controls but may be required for emergency situations like a large spill. |
Procedural Workflow for Safe Handling
A systematic workflow minimizes risk by embedding safety checks at each stage of the process. This protocol should be a standard operating procedure for any work involving this chemical.
-
Preparation:
-
Verify that the chemical fume hood is operational and the certification is current.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
-
Gather all necessary equipment and reagents before bringing the chemical into the hood.
-
Don all required PPE as detailed in Section 2.
-
-
Handling:
-
Post-Handling & Storage:
-
Decontaminate all surfaces within the fume hood after the procedure is complete.
-
Securely close the primary container and store it in a designated, well-ventilated, and cool area, away from oxidizing agents. Some sources recommend refrigerated storage.
-
Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water.[4]
-
Caption: Safe Handling Workflow for this compound.
Emergency Operations and Disposal Plan
Preparedness is key to mitigating the impact of an accidental release or exposure.
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like sand, earth, or vermiculite.[5][6]
-
Collect the contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) office.
-
Prevent entry to the area.
-
Only personnel trained in hazardous spill response should perform the cleanup.
-
Immediate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Improper disposal not only violates regulations but poses a significant environmental threat due to the compound's high aquatic toxicity.[1]
-
Segregation: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]
-
Collection: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for proper disposal in accordance with all local, state, and federal regulations.[5][7]
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and your research.
References
- 1. This compound | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
